Product packaging for 3-(2,5-Difluorophenyl)propanoic acid(Cat. No.:CAS No. 130408-15-0)

3-(2,5-Difluorophenyl)propanoic acid

Cat. No.: B189838
CAS No.: 130408-15-0
M. Wt: 186.15 g/mol
InChI Key: DURXQDAFKSWAES-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)propanoic acid is a fluorinated organic compound that serves as a versatile intermediate and building block in advanced chemical synthesis. Its primary research value lies in its application in medicinal chemistry, where it is utilized in the design and development of potential pharmaceutical candidates . The structure incorporates a propanoic acid chain linked to a 2,5-difluorophenyl ring, a motif that can influence the physicochemical properties, metabolic stability, and binding affinity of resulting molecules. Researchers employ this compound in the synthesis of more complex esters and amides, as demonstrated by its use in creating hexyl and methyl ester derivatives, which are valuable for probing structure-activity relationships . Furthermore, its structural framework is also found in specialized derivatives such as amino and acetamido analogues, highlighting its utility as a core scaffold in drug discovery programs targeting a range of biological activities . The presence of fluorine atoms is of particular interest, as it can enhance membrane permeability and alter electronic characteristics, making this acid a critical reagent for optimizing lead compounds in preclinical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B189838 3-(2,5-Difluorophenyl)propanoic acid CAS No. 130408-15-0

Properties

IUPAC Name

3-(2,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURXQDAFKSWAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342418
Record name 3-(2,5-Difluorophenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130408-15-0
Record name 3-(2,5-Difluorophenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-Difluorophenyl)propanoic acid
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Foundational & Exploratory

3-(2,5-Difluorophenyl)propanoic acid CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-(2,5-Difluorophenyl)propanoic acid

CAS Number: 130408-15-0

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis, potential biological activities, and standardized experimental protocols.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid.[1] Its core structure consists of a propanoic acid backbone substituted with a 2,5-difluorophenyl group.[1] This compound is recognized as a valuable intermediate in the fields of medicinal chemistry and materials science.[1]

PropertyValueReference
CAS Number 130408-15-0[2]
Molecular Formula C₉H₈F₂O₂[1]
Molecular Weight 186.16 g/mol
IUPAC Name This compound[2]
InChI Key DURXQDAFKSWAES-UHFFFAOYSA-N[2]
Purity (Commercial) ≥98%[1][2]
Physical Form Solid
Storage Temperature Room Temperature[2]

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently available in the reviewed literature. Commercial suppliers may provide lot-specific data.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below is a representative workflow and a detailed experimental protocol based on common organic synthesis methods for related compounds.

Synthesis Workflow

The following diagram illustrates a common synthetic pathway.

G A 2,5-Difluorophenol D Reaction Mixture A->D B 3-Bromopropanoic Acid B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D E Reflux D->E Heat F Work-up (Acidification, Extraction) E->F G Purification (Crystallization/Chromatography) F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Representative Synthesis Protocol

This protocol describes the synthesis via the Williamson ether synthesis followed by hydrolysis, a common method for such structures.

Objective: To synthesize this compound from 2,5-difluorophenol.

Materials:

  • 2,5-Difluorophenol

  • Ethyl 3-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Reagent: While stirring, add ethyl 3-bromopropanoate (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Ester Intermediate): After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(2,5-difluorophenoxy)propanoate.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and a 2M aqueous solution of NaOH. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Potential Mechanisms

Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Literature suggests that this compound may exhibit similar anti-inflammatory properties, as well as antimicrobial effects.[1]

Potential Anti-inflammatory Activity

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[5][6] By blocking COX-1 and/or COX-2, these drugs reduce prostaglandin levels.[5]

G cluster_0 Cell Membrane Cell Phospholipids Cell Phospholipids Arachidonic Acid Arachidonic Acid Cell Phospholipids->Arachidonic Acid Phospholipase A₂ COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Stomach lining, platelet function Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Pain, Fever, Inflammation Target Compound 3-(2,5-Difluorophenyl) propanoic acid Target Compound->COX-2 (Inducible) Inhibition

Caption: Inhibition of the COX-2 pathway, a likely mechanism for anti-inflammatory action.

Potential Antimicrobial Activity

In vitro studies have suggested that the compound is effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.[1] The precise mechanism is not well-elucidated but may involve the disruption of essential bacterial pathways due to the compound's structure.[7] The mechanism for many arylpropionic acid derivatives involves inhibition of bacterial type I signal peptidase (SPase), which disrupts protein secretion and localization.[7][8]

Protocol for Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness.

Objective: To determine the MIC of this compound against E. coli and S. aureus.

Materials:

  • This compound

  • Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO.

  • Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using MHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[9]

Spectroscopic Data

Note: As of the date of this document, publicly accessible, experimentally-derived 1H NMR, 13C NMR, and mass spectrometry data specifically for this compound (CAS 130408-15-0) are limited. The following descriptions are based on the analysis of related propanoic acid structures and serve as a predictive guide for characterization.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Region (~7.0-7.5 ppm): Three signals corresponding to the three protons on the difluorophenyl ring, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

  • Aliphatic Region (~2.5-3.0 ppm): Two triplet signals corresponding to the two methylene (-CH₂-) groups of the propanoic acid chain. The -CH₂- group adjacent to the aromatic ring will likely appear further downfield than the -CH₂- group adjacent to the carboxyl group.

  • Carboxylic Acid Proton (~10-12 ppm): A broad singlet for the -COOH proton, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display nine distinct signals.

  • Carbonyl Carbon (~170-180 ppm): One signal for the carboxylic acid carbon.

  • Aromatic Carbons (~110-165 ppm): Six signals for the carbons of the difluorophenyl ring. The carbons directly bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling and will be significantly downfield.

  • Aliphatic Carbons (~25-40 ppm): Two signals for the methylene carbons.

Mass Spectrometry (Predicted)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ should be observed at m/z 186. Key fragmentation patterns for phenylpropanoic acids typically involve:

  • Loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 141.

  • McLafferty rearrangement, if applicable, could lead to characteristic neutral losses.

  • Cleavage of the bond between the two methylene groups.

  • Fragments corresponding to the difluorophenyl moiety.[10]

References

An In-depth Technical Guide to the Molecular Structure of 3-(2,5-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and spectroscopic characteristics of 3-(2,5-Difluorophenyl)propanoic acid (CAS No: 130408-15-0).[1] As a fluorinated aromatic carboxylic acid, this compound serves as a valuable intermediate in medicinal chemistry and materials science.[2] This document details a probable synthetic pathway, outlines detailed protocols for its characterization using modern spectroscopic techniques, and presents all quantitative data in structured tables for ease of reference. Visual diagrams are provided to illustrate key processes and relationships, adhering to specified technical standards for clarity and precision.

Introduction

This compound, also known as 2,5-Difluorohydrocinnamic acid, is a derivative of propanoic acid featuring a 2,5-difluorophenyl group attached to the β-carbon.[1][2] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents and functional materials. Understanding its structural and spectroscopic profile is fundamental for its effective utilization in research and development.

Physicochemical Properties

The core structural and physical characteristics of this compound are summarized below. These properties are essential for handling, storage, and experimental design.

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 2,5-Difluoro-benzenepropanoic acid, 2,5-Difluorohydrocinnamic acid[1]
CAS Number 130408-15-0[1]
Molecular Formula C₉H₈F₂O₂[1]
Molecular Weight 186.16 g/mol [1]
Physical Form Solid[3]
Melting Point 71-73 °C[1]
Boiling Point (Predicted) 269.9 ± 25.0 °C[1]
Density (Predicted) 1.312 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C[1]

Synthesis and Experimental Protocols

A common and effective method for synthesizing 3-aryl propanoic acids is the catalytic hydrogenation of the corresponding 3-aryl propenoic acid (cinnamic acid derivative). This reaction reduces the carbon-carbon double bond while preserving the carboxylic acid and aromatic functionalities.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_conditions Reactant 3-(2,5-Difluorophenyl)propenoic acid Product This compound Reactant->Product Catalytic Hydrogenation Conditions H₂ (gas) 10% Palladium on Carbon (Pd/C) Solvent (Ethanol) Room Temperature

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the hydrogenation of α,β-unsaturated carboxylic acids.[4]

  • Reaction Setup: In a hydrogenation flask, dissolve 3-(2,5-difluorophenyl)propenoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approx. 10-15 mL per gram of reactant).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (approx. 5-10% by weight of the starting material).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi) and stir the mixture vigorously at room temperature.[4]

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by using techniques like Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the molecular structure of the synthesized compound. The following sections detail the expected results from key analytical techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For carboxylic acids, the spectrum is dominated by characteristic absorptions from the hydroxyl and carbonyl groups.

Protocol: A small sample of the solid compound is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (from carboxylic acid dimer)
3100 - 3000MediumAromatic C-H stretch
3000 - 2850MediumAliphatic C-H stretch (from -CH₂-CH₂- group)
1725 - 1700StrongC=O stretch (from carboxylic acid)
1600 - 1450Medium-WeakAromatic C=C in-ring stretches
1300 - 1100StrongC-F stretch
950 - 910Broad, MediumO-H out-of-plane bend

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching vibrations.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Predicted Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet, Broad1HCarboxylic Acid (-COOH )
~7.0 - 7.2Multiplet3HAromatic Protons (-C₆H₃ F₂)
~2.9 - 3.1Triplet2HBenzylic Protons (Ar-CH₂ -CH₂-)
~2.6 - 2.8Triplet2HAliphatic Protons (-CH₂-CH₂ -COOH)

Note: The aromatic region will show complex splitting patterns due to both H-H and H-F coupling. The carboxylic acid proton signal is typically broad and may not show coupling.[7][8]

¹³C NMR Predicted Data:

Chemical Shift (δ, ppm)Assignment
~175 - 180Carbonyl Carbon (-C OOH)
~160 - 165 (d, J≈245 Hz)Aromatic Carbon (C -F)
~115 - 130Aromatic Carbons (C -H and C -C)
~34 - 36Aliphatic Carbon (-C H₂-COOH)
~28 - 30Benzylic Carbon (Ar-C H₂-)

Note: Carbons bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Protocol: The sample is introduced into a mass spectrometer, typically using Electron Ionization (EI). The instrument separates ions based on their mass-to-charge (m/z) ratio.

m/z ValueInterpretation
186[M]⁺: Molecular ion peak, corresponding to C₉H₈F₂O₂⁺
141[M - COOH]⁺: Loss of the carboxylic acid group
127[M - CH₂COOH]⁺: Benzylic cleavage
109[C₆H₃F₂]⁺: Difluorophenyl fragment

Note: The molecular ion peak should be clearly visible. The fragmentation pattern is dominated by cleavages adjacent to the aromatic ring and the carbonyl group, which are characteristic of this class of compounds.[10][11]

Conclusion

This technical guide has detailed the molecular structure, properties, synthesis, and comprehensive spectroscopic characterization of this compound. The provided data tables and experimental protocols offer a foundational resource for researchers engaged in the fields of synthetic chemistry, drug discovery, and materials science. The predictive spectroscopic data serves as a reliable benchmark for the structural verification of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(2,5-difluorophenyl)propanoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry. The presence of the difluorophenyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide focuses on the most common and effective synthesis routes, providing detailed methodologies and comparative data to aid in laboratory-scale production.

Primary Synthesis Pathway: Knoevenagel-Doebner Condensation and Catalytic Hydrogenation

The most frequently employed and well-documented synthesis of this compound is a two-step process commencing with 2,5-difluorobenzaldehyde. This pathway involves an initial Knoevenagel-Doebner condensation with malonic acid to form an acrylic acid intermediate, which is subsequently reduced via catalytic hydrogenation.

Synthesis_Pathway_1 Start 2,5-Difluorobenzaldehyde Intermediate 3-(2,5-Difluorophenyl)acrylic acid Start->Intermediate Knoevenagel-Doebner Condensation Product This compound Intermediate->Product Catalytic Hydrogenation Reagent1 Malonic Acid Reagent1->Intermediate Catalyst1 Piperidine/Pyridine Catalyst1->Intermediate Reagent2 H2 Reagent2->Product Catalyst2 Pd/C Catalyst2->Product

Caption: Primary synthesis route for this compound.

Step 1: Knoevenagel-Doebner Condensation

The initial step involves the condensation of 2,5-difluorobenzaldehyde with malonic acid, catalyzed by a weak base, typically piperidine in pyridine, to yield 3-(2,5-difluorophenyl)acrylic acid.[1][2][3] This reaction is a modification of the aldol condensation and is highly effective for forming carbon-carbon double bonds.[1]

Experimental Protocol:

A representative procedure for the Knoevenagel-Doebner condensation is as follows:

  • To a solution of 2,5-difluorobenzaldehyde (1.0 equivalent) in pyridine (3-5 volumes), add malonic acid (1.1-1.5 equivalents).

  • Add a catalytic amount of piperidine (0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux (typically 90-115°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 2-4 hours.

  • After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield crude 3-(2,5-difluorophenyl)acrylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

ParameterValue/Condition
Starting Material 2,5-Difluorobenzaldehyde
Reagent Malonic Acid
Catalyst Piperidine
Solvent Pyridine
Reaction Temperature 90-115°C
Reaction Time 2-4 hours
Typical Yield 70-85% (for analogous reactions)
Step 2: Catalytic Hydrogenation

The second step is the reduction of the carbon-carbon double bond of 3-(2,5-difluorophenyl)acrylic acid to afford the final product. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation. A similar reaction with 3-(3,5-difluorophenyl)propenoic acid has been reported to proceed with a near-quantitative yield.[1]

Experimental Protocol:

A detailed procedure for the catalytic hydrogenation is provided below:

  • Dissolve 3-(2,5-difluorophenyl)acrylic acid (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate.

  • Add 10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (usually within 4-6 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization if necessary.

ParameterValue/Condition
Starting Material 3-(2,5-Difluorophenyl)acrylic acid
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Tetrahydrofuran (THF) or Ethyl Acetate
Hydrogen Pressure 50 psi
Reaction Temperature Room Temperature
Reaction Time 4-6 hours
Reported Yield ~99% (for 3-(3,5-difluorophenyl)propanoic acid)[1]

Alternative Synthesis Pathway

An alternative, though less detailed in the literature for this specific product, involves the reaction of 2,5-difluorophenol with a suitable propanoic acid derivative.[4] This method relies on the formation of an ether linkage followed by subsequent reactions.

Synthesis_Pathway_2 Start 2,5-Difluorophenol Intermediate Intermediate Ether Start->Intermediate Product This compound Intermediate->Product Further Steps Reagent Propanoic Acid Derivative Reagent->Intermediate Base Base (e.g., K2CO3) Base->Intermediate

Caption: Alternative synthesis route starting from 2,5-difluorophenol.

This pathway generally involves the reaction of 2,5-difluorophenol with a halo-propanoic acid or ester in the presence of a base like potassium carbonate.[4] While this approach is viable, the Knoevenagel-Doebner route is often preferred due to its typically higher yields and more readily available starting materials.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Knoevenagel-Doebner condensation of 2,5-difluorobenzaldehyde with malonic acid, followed by catalytic hydrogenation of the resulting acrylic acid. This pathway offers high yields and utilizes well-established and scalable chemical transformations, making it a robust choice for both academic research and industrial applications in drug development. This guide provides the necessary procedural details and comparative data to facilitate the successful synthesis of this important chemical intermediate.

References

Physicochemical Properties of 3-(2,5-Difluorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2,5-Difluorophenyl)propanoic acid (CAS No. 130408-15-0). The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual workflows for standard analytical procedures.

Core Physicochemical Data

This compound, also known as 2,5-Difluorohydrocinnamic acid, is a fluorinated aromatic carboxylic acid.[1][2] Its structure consists of a propanoic acid chain attached to a 2,5-difluorophenyl group.[1] The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences its acidity and lipophilicity compared to its non-fluorinated analogs.[1]

The key physicochemical properties are summarized in the table below for quick reference and comparison.

PropertyValueData TypeSource
IUPAC Name This compoundIdentifier-
CAS Number 130408-15-0Identifier[2]
Molecular Formula C₉H₈F₂O₂Structural[2][3][4]
Molecular Weight 186.16 g/mol Calculated[2][4]
Melting Point 71-73 °CExperimental[2]
Boiling Point 269.9 ± 25.0 °CPredicted[2][4]
Density 1.312 ± 0.06 g/cm³Predicted[2][4]
pKa ~2.8 – 3.2Predicted[1]
logP (Octanol/Water) ~1.9 – 2.5Predicted[1][3]
Storage Temperature 2-8 °CHandling[2][4]

Experimental Protocols and Methodologies

This section provides detailed methodologies for determining the key physicochemical properties of organic compounds like this compound.

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range, making it a crucial indicator of purity.[5][6]

Protocol: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[7][8]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[5]

  • Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[5][8]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7][9]

Melting_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_result Result A Grind Sample to Fine Powder B Pack Sample into Capillary Tube (1-2 cm) A->B C Place Tube in Melting Point Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Observe Melting D->E F Record T1 (Start) and T2 (End) E->F G Report Melting Range (T1 - T2) F->G pKa_Determination_Workflow A Prepare 1 mM Sample Solution in Water/Co-solvent with KCl C Titrate with 0.1 M NaOH in Small Increments A->C B Calibrate pH Electrode (pH 4, 7, 10 Buffers) B->C D Record pH after Each Addition C->D E Plot pH vs. Volume of NaOH Added D->E F Identify Half-Equivalence Point (Inflection Point) E->F G pKa = pH at Half-Equivalence Point F->G Solubility_Test_Workflow start Start with Sample water Test in Water start->water naoh Test in 5% NaOH water->naoh Insoluble soluble_s Class S (Water-Soluble) water->soluble_s Soluble nahco3 Test in 5% NaHCO₃ naoh->nahco3 Soluble hcl Test in 5% HCl naoh->hcl Insoluble strong_acid Class As (Strong Acid) nahco3->strong_acid Soluble weak_acid Class Aw (Weak Acid) nahco3->weak_acid Insoluble base Class B (Base) hcl->base Soluble neutral Class N/I (Neutral/Inert) hcl->neutral Insoluble LogP_Determination_Workflow A Saturate Octanol with Water & Water with Octanol (24h) B Dissolve Sample in One Phase A->B C Mix Phases, Shake Vigorously, and Allow to Separate B->C D Measure Sample Concentration in Both Phases via HPLC/UV-Vis C->D E Calculate P = [Octanol]/[Aqueous] D->E F Result: logP = log₁₀(P) E->F

References

An In-depth Technical Guide to the Solubility of 3-(2,5-Difluorophenyl)propanoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-(2,5-Difluorophenyl)propanoic acid in organic solvents. While a comprehensive search for specific quantitative solubility data for this compound did not yield precise numerical values in publicly available literature, this document provides detailed experimental protocols for determining solubility, which can be applied to generate the necessary data in a laboratory setting. Additionally, a logical workflow for a typical solubility study is presented.

Quantitative Solubility Data

A thorough literature search did not reveal specific quantitative solubility data for this compound in various organic solvents. The absence of such data in readily accessible databases and scientific articles indicates that this information may not be published or may reside in proprietary databases. Therefore, experimental determination is necessary to ascertain the solubility of this compound in solvents relevant to specific research or development needs.

To facilitate this, the following sections detail standard methodologies for solubility determination.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in drug discovery and development, influencing factors such as bioavailability and formulation.[1][2] Several methods can be employed, ranging from traditional to high-throughput techniques.[2][3][4]

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a classical and widely accepted technique for determining thermodynamic or equilibrium solubility.[2][3] It measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.[5] The presence of excess solid is crucial to ensure that saturation is reached.

  • Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[2][5] A device that provides consistent mixing, such as an orbital shaker or a rotating wheel, is recommended.[5]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.[3] Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For earlier stages of drug discovery, higher throughput methods are often employed to assess the kinetic solubility of a large number of compounds.[4][6] These methods are generally faster but may not represent true equilibrium solubility.

a) Nephelometry (Light Scattering):

Nephelometry measures the turbidity or cloudiness of a solution caused by precipitated particles.[1][2] It is a rapid and scalable method for determining the point at which a compound precipitates from a solution.[2]

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO).[4][6]

  • Serial Dilution: The stock solution is serially diluted in the same solvent in a microplate format (e.g., 96- or 384-well plates).

  • Addition of Anti-Solvent: A buffer or the organic solvent of interest (in which the compound is less soluble) is added to the wells.

  • Precipitation and Detection: The plate is incubated for a short period, and the amount of precipitate is measured by detecting the scattered light using a nephelometer.[2] The concentration at which significant light scattering occurs is considered the kinetic solubility.

b) 96-Well Microtiter Plate Method:

This method is a miniaturized version of the shake-flask method, allowing for higher throughput.

Methodology:

  • Compound Dispensing: A small, known amount of this compound is dispensed into the wells of a 96-well microtiter plate.

  • Solvent Addition: A known volume of the test organic solvent is added to each well.

  • Sealing and Incubation: The plate is sealed to prevent solvent evaporation and incubated with agitation for a set period to approach equilibrium.

  • Separation and Analysis: The plate is centrifuged to pellet the undissolved solid. An aliquot of the supernatant is then carefully removed and analyzed by a suitable method like HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification start Start weigh Weigh excess This compound start->weigh add_solvent Add known volume of organic solvent weigh->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate separate Separate solid and liquid (Centrifugation/Filtration) agitate->separate analyze Analyze supernatant (e.g., HPLC) separate->analyze quantify Quantify concentration analyze->quantify report Report solubility (mg/mL or mol/L) quantify->report end End report->end

Caption: Workflow for Equilibrium Solubility Determination.

This guide provides the necessary foundational knowledge and procedural details for researchers to determine the solubility of this compound in relevant organic solvents. The application of these standardized methods will ensure the generation of reliable and reproducible data essential for informed decision-making in research and development processes.

References

The Biological Activity of Fluorinated Phenylpropanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. This guide delves into the diverse biological activities of fluorinated phenylpropanoic acids, a chemical scaffold that has demonstrated significant potential across a range of therapeutic areas. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, have led to the development of potent and selective modulators of key biological targets. This document provides a comprehensive overview of the current landscape, focusing on their application as G-protein coupled receptor 40 (GPR40) agonists, peroxisome proliferator-activated receptor (PPAR) agonists, steroid sulfatase (STS) inhibitors, and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

Fluorinated Phenylpropanoic Acids as GPR40 Agonists for Type 2 Diabetes

G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[1][2] Agonism of GPR40 by fluorinated phenylpropanoic acid derivatives has emerged as a promising therapeutic strategy for the management of type 2 diabetes. These compounds can enhance insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[2]

Quantitative Data: GPR40 Agonist Activity

The following table summarizes the in vitro potency of representative fluorinated phenylpropanoic acid derivatives as GPR40 agonists.

Compound IDStructureTargetAssay TypeEC50 (nM)Reference
1 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acidHuman GPR40Calcium mobilization35[2]
2 (2S)-2-fluoro-3-(4-((4'-((5-methyl-1,3,4-oxadiazol-2-yl)methoxy)-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acidHuman GPR40IP-One8[3]
3 (2R)-2-fluoro-3-(4-((4'-((5-methyl-1,3,4-oxadiazol-2-yl)methoxy)-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acidHuman GPR40IP-One19[3]
Experimental Protocol: GPR40 Calcium Mobilization Assay

This protocol outlines a representative method for assessing the agonist activity of compounds at the human GPR40 receptor.

1. Cell Culture and Plating:

  • Culture CHO-K1 cells stably expressing human GPR40 in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), streptomycin (100 µg/mL), and G418 (500 µg/mL).

  • Plate the cells in 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

2. Fluorescent Dye Loading:

  • Wash the cells with Hank's Balanced Salt Solution (HBSS).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

  • Wash the cells with HBSS to remove excess dye.

3. Compound Addition and Signal Detection:

  • Prepare serial dilutions of the test compounds in HBSS.

  • Add the compound solutions to the wells.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm using a fluorescence plate reader.

  • Record the peak fluorescence response for each well.

4. Data Analysis:

  • Normalize the fluorescence response to the maximum response induced by a reference agonist.

  • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Signaling Pathway: GPR40-Mediated Insulin Secretion

Activation of GPR40 by an agonist leads to the coupling of the Gαq/11 subunit, which in turn activates phospholipase C (PLC).[1][2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels and PKC activation ultimately lead to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[1][2]

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Fluorinated Phenylpropanoic Acid Agonist GPR40 GPR40 Agonist->GPR40 G_protein Gαq/11 GPR40->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion Ca2_release->Insulin_Secretion promotes PKC->Insulin_Secretion promotes PPAR_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist Fluorinated Phenylpropanoic Acid Agonist PPAR PPAR Agonist->PPAR binds to PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE binds to Coactivators Coactivators PPRE->Coactivators recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription initiates STS_Inhibition_Workflow start Start enzyme_prep Prepare Human Placental Microsomes (STS Source) start->enzyme_prep incubation Incubate Microsomes, Buffer, and Test Compound enzyme_prep->incubation reaction_start Add [³H]Estrone-3-Sulfate (Substrate) incubation->reaction_start reaction_incubation Incubate at 37°C reaction_start->reaction_incubation reaction_stop Stop Reaction with Organic Solvent reaction_incubation->reaction_stop extraction Vortex and Centrifuge to Separate Phases reaction_stop->extraction quantification Quantify [³H]Estrone in Organic Phase via Scintillation Counting extraction->quantification data_analysis Calculate % Inhibition and Determine IC50 quantification->data_analysis end_node End data_analysis->end_node EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand EGF EGFR EGFR Ligand->EGFR binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS recruits PI3K PI3K EGFR->PI3K activates Inhibitor Fluorinated Phenylpropanoic Acid Inhibitor Inhibitor->EGFR inhibits Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt activates Akt->Proliferation

References

The Genesis of a Key Fluorinated Building Block: 3-(2,5-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,5-Difluorophenyl)propanoic acid, a fluorinated aromatic carboxylic acid, has emerged as a significant building block in medicinal chemistry and materials science. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its importance lies in its application as a key intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and its role as a precursor in the development of pharmacologically active compounds.

Introduction

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound (CAS No: 130408-15-0) represents a versatile scaffold that incorporates a difluorinated phenyl ring, a structural motif of interest in the design of novel therapeutic agents. This document details the known synthetic routes to this compound and illustrates its utility as a foundational element in synthetic organic chemistry.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValue
CAS Number 130408-15-0
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 78-82 °C
Boiling Point 295.6±25.0 °C (Predicted)
Purity (Typical) ≥98%

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for this compound and its analogs have been reported in the literature. The following protocols provide detailed methodologies for these key experiments.

Method 1: Nucleophilic Substitution of a Halopropanoate

This common method involves the reaction of 2,5-difluorophenol with a halopropanoate ester followed by hydrolysis.

Experimental Workflow:

A 2,5-Difluorophenol + Ethyl 3-bromopropanoate C Reaction at Reflux A->C B Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B->C D Ethyl 3-(2,5-difluorophenoxy)propanoate C->D Nucleophilic Substitution F Hydrolysis D->F E Aqueous NaOH Ethanol E->F G Acidification (e.g., HCl) F->G Saponification H This compound G->H Protonation

Caption: Synthesis via Nucleophilic Substitution.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2,5-difluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (1.5 eq).

  • Addition of Reagent: Add ethyl 3-bromopropanoate (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). Stir the mixture at room temperature or gently heat to effect saponification.

  • Isolation: Once the hydrolysis is complete, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Method 2: Catalytic Hydrogenation of a Propenoic Acid Derivative

This method is analogous to the synthesis of similar phenylpropanoic acids and involves the reduction of a carbon-carbon double bond.[1]

Experimental Workflow:

A 3-(2,5-Difluorophenyl)propenoic acid C Hydrogenation (H₂ gas) A->C B Catalyst (e.g., 10% Pd/C) Solvent (e.g., THF, Ethyl Acetate) B->C D Reaction under Pressure C->D Reduction E Filtration and Concentration D->E F This compound E->F Isolation

Caption: Synthesis via Catalytic Hydrogenation.

Step-by-Step Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-(2,5-Difluorophenyl)propenoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and shake or stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes a few hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the combined filtrate under reduced pressure to yield the crude this compound, which can be used as is or purified further by recrystallization.

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its utility as a versatile starting material or intermediate in the synthesis of more complex, biologically active molecules. The difluorophenyl moiety can impart desirable pharmacokinetic properties to a drug candidate, while the propanoic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation.

Logical Relationship in Drug Discovery:

A This compound (Building Block) B Chemical Modification (e.g., Amide Coupling, Esterification) A->B C Diverse Library of Derivatives B->C Synthesis D High-Throughput Screening C->D E Identification of 'Hits' D->E Biological Assays F Lead Optimization E->F G Drug Candidate F->G Structure-Activity Relationship Studies

Caption: Role as a Building Block in a Drug Discovery Cascade.

While specific signaling pathways directly modulated by this compound are not documented, its derivatives are investigated for a wide range of therapeutic targets. For instance, arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The fluorinated scaffold of this particular building block makes it an attractive starting point for the development of novel inhibitors for various enzyme classes and receptors.

Conclusion

Although the precise origins of this compound are not prominently recorded, its establishment as a key fluorinated building block in synthetic and medicinal chemistry is undeniable. The reliable and scalable synthetic routes to this compound, coupled with the advantageous properties conferred by the difluorophenyl group, ensure its continued importance in the quest for novel and improved therapeutic agents. This guide provides the foundational technical information for researchers to effectively utilize this versatile chemical intermediate in their research and development endeavors.

References

An In-depth Technical Guide to 3-(2,5-Difluorophenyl)propanoic Acid Derivatives and Analogs: A Review of Therapeutic Potential and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the core chemical scaffold of 3-(2,5-difluorophenyl)propanoic acid, a comprehensive review of publicly available scientific literature reveals a notable scarcity of specific studies on its derivatives and their biological activities. Therefore, this document provides an in-depth analysis of closely related analogs and the broader class of arylpropanoic acids, for which significant research is available. The experimental protocols and biological data presented herein are derived from these analogous compounds and are intended to serve as a foundational resource for guiding future research into the specific derivatives of this compound.

Introduction

Arylpropanoic acids are a prominent class of compounds in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The core structure, featuring a phenyl ring linked to a propanoic acid moiety, has proven to be a versatile scaffold for designing molecules with a wide range of biological activities. The introduction of fluorine atoms onto the phenyl ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores the therapeutic potential of derivatives and analogs of this compound, focusing on their potential applications in oncology, inflammation, and metabolic diseases.

Therapeutic Potential

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of phenylpropanoic acid derivatives against various cancer cell lines. While specific data on this compound derivatives is limited, analogs with different substitution patterns have shown promising results. For instance, certain thiazole derivatives of propanoic acid have exhibited low micromolar inhibitory activity against lung adenocarcinoma cells.[1] The cytotoxic potential of these compounds is often evaluated using assays that measure cell viability, such as the MTT assay.

Table 1: Cytotoxicity of Phenylpropanoic Acid Analogs Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Analog 1 (Thiazole Derivative) A549 (Lung Adenocarcinoma)5.42[1]
Analog 2 (Thiazole Derivative) A549 (Lung Adenocarcinoma)2.47[1]
Analog 3 (Carbohydrazide Derivative) A549 (Lung Adenocarcinoma)8.05[1]
Analog 4 (Carbohydrazide Derivative) H69 (Small Cell Lung Cancer)15.4 (against drug-resistant H69AR)[1]
Compound 5 (Benzodioxole Derivative) C6 (Glioma)4.33[2]
Compound 5 (Benzodioxole Derivative) A549 (Lung Adenocarcinoma)10.67[2]
Anti-inflammatory Activity

The anti-inflammatory properties of arylpropanoic acids are well-established, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[3] The nuclear factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation, and its inhibition represents a promising strategy for developing novel anti-inflammatory agents. Propionic acid itself has been shown to counteract inflammation by targeting the TLR4/NF-κB signaling pathway.[4] While direct evidence for this compound derivatives is not yet available, it is plausible that they may exert anti-inflammatory effects through similar mechanisms.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[5][6] Agonists of PPARs, particularly PPARα and PPARγ, are used in the treatment of dyslipidemia and type 2 diabetes.[7] The general structure of a PPAR agonist includes a polar head group (often a carboxylic acid), a linker, and a hydrophobic tail.[8] Phenylpropanoic acid derivatives fit this pharmacophore model and have been investigated as PPAR agonists. Dual PPARα/γ agonists are of particular interest as they can address multiple facets of the metabolic syndrome.[9] The this compound scaffold represents a promising starting point for the design of novel PPAR modulators.

Experimental Protocols

General Synthesis of N-Substituted 3-(2,5-Difluorophenyl)propanamides

The synthesis of amide derivatives from carboxylic acids is a fundamental transformation in medicinal chemistry. A common method involves the activation of the carboxylic acid, followed by reaction with an amine.

Protocol:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(2,5-difluorophenyl)propanoyl chloride.

  • Amidation: Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane).

  • To this solution, add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1N HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 3-(2,5-difluorophenyl)propanamide.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 4 hours in the dark at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Agitate the plates on a shaker for 10 minutes in the dark to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

PPAR Activation Pathway

PPARs, upon binding to their ligands, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[10]

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., 3-(2,5-Difluorophenyl)propanoic acid derivative) PPAR PPARα/γ Ligand->PPAR Ligand Binding & Activation RXR RXR PPAR->RXR Heterodimerization CoRepressor Co-repressor PPAR->CoRepressor Inactive State CoActivator Co-activator PPAR->CoActivator Recruitment RXR->PPAR PPRE PPRE (DNA Response Element) RXR->PPRE Binding TargetGene Target Gene Transcription PPRE->TargetGene Regulation

Caption: The PPAR signaling pathway, illustrating ligand activation and gene regulation.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation InflammatoryGenes Inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_n->InflammatoryGenes

Caption: The NF-κB signaling pathway, a key mediator of inflammation.

Experimental Workflow for High-Throughput Screening of PPAR Agonists

High-throughput screening (HTS) is a crucial tool in drug discovery for identifying active compounds from large libraries. A typical workflow for screening PPAR agonists involves a cell-based reporter assay.

HTS_Workflow Start Start CompoundLibrary Compound Library (including 3-(2,5-Difluorophenyl)propanoic acid derivatives) Start->CompoundLibrary CellPlating Plate Cells with PPAR Reporter Construct Start->CellPlating CompoundAddition Add Compounds (at various concentrations) CompoundLibrary->CompoundAddition CellPlating->CompoundAddition Incubation Incubate Cells CompoundAddition->Incubation LysisAndReagent Cell Lysis and Add Luciferase Reagent Incubation->LysisAndReagent Luminescence Measure Luminescence LysisAndReagent->Luminescence DataAnalysis Data Analysis (Dose-Response Curves, EC50) Luminescence->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization Confirmed Hits

Caption: A typical high-throughput screening workflow for identifying PPAR agonists.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and metabolic diseases. While direct experimental data on its derivatives are currently lacking in the public domain, the extensive research on analogous arylpropanoic acids provides a strong rationale for their investigation. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in relevant biological assays. Such studies will be crucial for elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for initiating and advancing these research endeavors.

References

The Research Applications of 3-(2,5-Difluorophenyl)propanoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Applications of 3-(2,5-Difluorophenyl)propanoic Acid and its Derivatives in Modern Drug Discovery

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential research applications of this compound. While primarily utilized as a chemical intermediate, its structural motif as a fluorinated arylpropionic acid offers significant potential for the development of novel therapeutic agents. This document outlines its utility as a building block in synthesizing bioactive molecules, with a focus on its potential in anti-inflammatory, antimicrobial, and anticancer research. Detailed experimental protocols and illustrative signaling pathways are provided to facilitate further investigation and application in a laboratory setting.

Core Concepts: The Potential of a Versatile Building Block

This compound is a fluorinated aromatic carboxylic acid. Its core structure, an arylpropionic acid, is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The presence of two fluorine atoms on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced biological activity and improved pharmacokinetic profiles of its derivatives.

The primary research application of this compound lies in its use as a versatile starting material for the synthesis of compound libraries. Through modification of its carboxylic acid group into esters, amides, and other functional groups, a diverse range of molecules can be generated for high-throughput screening against various biological targets.

Potential Therapeutic Areas and Bioactivity Data

The arylpropionic acid scaffold is associated with a broad spectrum of biological activities.[1][2] While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table summarizes representative bioactivity data for structurally related arylpropionic acid derivatives, illustrating the potential therapeutic applications.

Table 1: Representative Biological Activities of Arylpropionic Acid Derivatives

Compound/Derivative ClassTarget/AssayActivity MetricValueTherapeutic PotentialReference
Thiourea derivatives of Naproxen5-Lipoxygenase (5-LOX) InhibitionIC500.30 µMAnti-inflammatory[3]
Pivalate-based Michael productCyclooxygenase-2 (COX-2) InhibitionIC50130 µg/mLAnti-inflammatory[4]
Pivalate-based Michael product5-Lipoxygenase (5-LOX) InhibitionIC50105 µg/mLAnti-inflammatory[4]
Substituted fluorobenzimidazoles5-Lipoxygenase (5-LOX) InhibitionIC50< 1 µM (0.9 µM)Anti-inflammatory[5]
Substituted fluorobenzimidazolesSoluble epoxide hydrolase (sEH) InhibitionIC50< 1 µM (0.7 µM)Anti-inflammatory[5]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansConcentration for activity64 µg/mLAntifungal[6]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coliConcentration for activity64 µg/mLAntibacterial[6]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureusConcentration for activity64 µg/mLAntibacterial[6]
Polysubstituted thiazole derivativesA549 Human Lung Adenocarcinoma CellsIC502.47 µMAnticancer[7]
Polysubstituted thiazole derivativesA549 Human Lung Adenocarcinoma CellsIC505.42 µMAnticancer[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of derivatives synthesized from this compound.

Synthesis of an Amide Derivative (Illustrative Example)

This protocol describes a general procedure for the synthesis of an amide derivative from this compound, a common first step in creating a chemical library.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or other suitable base

  • Magnetic stirrer and stirring bar

  • Round bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) to the solution.

  • Allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting acyl chloride is typically used in the next step without further purification.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to assess the anti-inflammatory potential of synthesized compounds by measuring the inhibition of COX-1 and COX-2 enzymes.

Materials:

  • Synthesized test compounds

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Known COX inhibitors (e.g., ibuprofen, celecoxib) for positive controls

  • DMSO for dissolving compounds

  • 96-well microplate

  • Plate reader (for colorimetric or fluorometric detection)

  • EIA or ELISA kit for prostaglandin E2 (PGE2) quantification

Procedure:

  • Prepare a solution of the test compound in DMSO.

  • In a 96-well plate, add the reaction buffer, cofactors, and the enzyme (COX-1 or COX-2).

  • Add the test compound at various concentrations to the wells. Include wells for a vehicle control (DMSO only) and a positive control (known inhibitor).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using a commercial EIA or ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various bacterial strains.

Materials:

  • Synthesized test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Spectrophotometer or microplate reader

  • Incubator

  • Standard antibiotics (e.g., ampicillin, ciprofloxacin) for positive controls

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well microplate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well of the microplate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.

  • The MIC is the lowest concentration that shows no significant increase in turbidity compared to the negative control.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare various concentrations of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of cell viability against the log of the compound concentration.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the research applications of this compound derivatives.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Derivatization Chemical Modification (e.g., Amidation, Esterification) Start->Derivatization Library Compound Library Derivatization->Library HTS High-Throughput Screening Library->HTS Hit Hit Compounds HTS->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases NFkB_p50_p65_active Active NF-κB NFkB_p50_p65->NFkB_p50_p65_active Nucleus Nucleus NFkB_p50_p65_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, Cytokines) Nucleus->Gene_Expression induces Arylpropionic_Acid Arylpropionic Acid Derivative (Potential Inhibitor) Arylpropionic_Acid->IKK_Complex inhibits? G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Cytoplasm Cytoplasm Periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Peptide addition Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II + UDP-NAG Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylation Cross_linking Cross-linking Peptidoglycan_Chain->Cross_linking Transpeptidation Arylpropionic_Acid_Derivative Arylpropionic Acid Derivative (Potential Inhibitor) Arylpropionic_Acid_Derivative->Cross_linking inhibits?

References

Spectroscopic Profile of 3-(2,5-Difluorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2,5-Difluorophenyl)propanoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data based on established spectroscopic principles and data from structurally analogous compounds.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

Predicted for a solution in CDCl₃, referenced to TMS at 0 ppm. Predictions are based on the known spectrum of 3-phenylpropanoic acid and established substituent chemical shift (SCS) effects of fluorine on a benzene ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~11-12Singlet, broad1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet and its chemical shift can be concentration-dependent.
~7.0-7.2Multiplet1HAr-HAromatic proton adjacent to both fluorine atoms.
~6.9-7.1Multiplet2HAr-HRemaining two aromatic protons.
~3.0Triplet2H-CH₂-ArMethylene group adjacent to the aromatic ring.
~2.7Triplet2H-CH₂-COOHMethylene group adjacent to the carboxyl group.
Table 2: Predicted ¹³C NMR Data

Predicted for a solution in CDCl₃. Chemical shifts are referenced to the solvent signal. Predictions are based on the known spectrum of 3-phenylpropanoic acid and fluorine substituent effects.

Chemical Shift (δ, ppm)AssignmentNotes
~178-180-COOHCarboxylic acid carbonyl carbon.
~158 (d, ¹JCF ≈ 245 Hz)C-FAromatic carbon directly bonded to fluorine.
~155 (d, ¹JCF ≈ 245 Hz)C-FAromatic carbon directly bonded to fluorine.
~115-120 (m)Ar-CAromatic carbons.
~35-CH₂-COOHMethylene carbon adjacent to the carboxyl group.
~30-CH₂-ArMethylene carbon adjacent to the aromatic ring.
Table 3: Expected Infrared (IR) Absorption Data

Based on typical vibrational frequencies for carboxylic acids and substituted benzene rings.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (from carboxylic acid dimer)
~1710StrongC=O stretch (from carboxylic acid dimer)
~1600, ~1480Medium-WeakC=C stretch (aromatic ring)
~1200-1300StrongC-O stretch
~1100-1200StrongC-F stretch
~920Broad, MediumO-H bend (out-of-plane)
Table 4: Mass Spectrometry (MS) Data

Based on predicted data from PubChem for C₉H₈F₂O₂ and expected fragmentation patterns.

m/zIon TypeNotes
186.05[M]⁺Molecular ion.
141[M - COOH]⁺Loss of the carboxyl group.
127[M - CH₂COOH]⁺Benzylic cleavage.
109[C₆H₃F₂]⁺Aromatic fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Reference the chemical shifts to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Spectrum: Record the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce volatilization into the ion source.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Structural Connectivity IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation Molecular Weight & Formula Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Commercial Availability and Suppliers of 3-(2,5-Difluorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Difluorophenyl)propanoic acid, with CAS number 130408-15-0, is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its structural features, including the difluorinated phenyl ring and the propanoic acid moiety, make it a valuable building block for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides an in-depth overview of the commercial availability of this compound, a summary of key suppliers, and a representative experimental protocol for its synthesis.

Compound Profile

PropertyValue
IUPAC Name This compound
Synonyms 2,5-Difluorobenzenepropanoic acid, 2,5-Difluorohydrocinnamic acid
CAS Number 130408-15-0
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Appearance Solid
Purity Typically ≥95%

Commercial Suppliers and Availability

A number of chemical suppliers offer this compound in various quantities, from milligrams to kilograms, catering to both research and development needs. The typical purity offered is ≥95%, with higher purities also available from some vendors. Pricing is quantity-dependent. Below is a comparative table of prominent suppliers.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich LEYH9ACFDDEF98%Inquire for pricing and availability
Oakwood Chemical 32779095+%250mg, 1g
CymitQuimica 10-F32779098%250mg, 1g, 5g, 25g
Benchchem Inquire98%Inquire for pricing and availability
Echemi N/AUp to 99%Bulk quantities available from various traders
Fluorochem 10-F32779098%1g, 5g, 25g, 250mg

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocol: Synthesis of this compound

While specific, detailed proprietary synthesis methods are often not publicly disclosed by commercial suppliers, a common synthetic route can be inferred from related literature. The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for similar compounds.

Reaction Scheme:

This synthesis can be envisioned as a two-step process starting from 2,5-difluorobenzaldehyde: a Wittig or Horner-Wadsworth-Emmons reaction to form the corresponding cinnamic acid derivative, followed by reduction of the double bond.

Step 1: Synthesis of (E)-3-(2,5-difluorophenyl)acrylic acid

  • Reagents and Materials:

    • 2,5-Difluorobenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

    • Ethanol

    • Hydrochloric acid (HCl)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 2,5-difluorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in ethanol.

    • To this solution, add pyridine (2.5 equivalents) and a catalytic amount of piperidine.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated HCl to precipitate the product.

    • Filter the crude product, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-3-(2,5-difluorophenyl)acrylic acid.

Step 2: Synthesis of this compound

  • Reagents and Materials:

    • (E)-3-(2,5-difluorophenyl)acrylic acid

    • Palladium on carbon (Pd/C, 10%)

    • Methanol or Ethyl acetate

    • Hydrogen gas (H₂)

    • Standard hydrogenation apparatus

  • Procedure:

    • In a hydrogenation flask, dissolve the (E)-3-(2,5-difluorophenyl)acrylic acid (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature.

    • Monitor the reaction by TLC or by the cessation of hydrogen uptake.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the chemical synthesis of this compound as described in the experimental protocol.

G General Synthesis Workflow cluster_step1 Step 1: Acrylate Formation cluster_step2 Step 2: Reduction A 2,5-Difluorobenzaldehyde + Malonic Acid B Reaction with Pyridine/Piperidine in Ethanol (Reflux) A->B C Acidic Workup (HCl) B->C D Filtration and Drying C->D E Recrystallization D->E F (E)-3-(2,5-difluorophenyl)acrylic acid E->F G (E)-3-(2,5-difluorophenyl)acrylic acid F->G H Hydrogenation (H2, Pd/C) G->H I Catalyst Filtration H->I J Solvent Evaporation I->J K Purification (Optional) J->K L This compound K->L

Caption: General Synthesis Workflow

Logical Relationship of Compound Application

This diagram shows the logical flow from the starting material to its potential applications in drug discovery and materials science.

G Application Pathway A This compound B Chemical Intermediate / Building Block A->B C Medicinal Chemistry B->C D Materials Science B->D E Synthesis of Active Pharmaceutical Ingredients (APIs) C->E F Development of Functional Materials D->F

Caption: Application Pathway

In-Depth Technical Guide to the Safety and Handling of 3-(2,5-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for 3-(2,5-Difluorophenyl)propanoic acid (CAS No. 130408-15-0). The information presented herein is intended for use by trained professionals in a laboratory or research and development setting.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid. Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 130408-15-0
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Appearance White solid
Melting Point 71-73 °C[1]
Boiling Point 269.9 ± 25.0 °C (Predicted)[1][2]
Density 1.312 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 4.57 ± 0.10 (Predicted)[1][2]
Storage Temperature 2-8°C[1][2]

Hazard Identification and GHS Classification

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

The following table summarizes the potential GHS hazard classifications based on related compounds.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

Caption: GHS Pictogram for Irritation.

Safety and Handling Procedures

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A generalized workflow for selecting and using appropriate PPE is outlined below.

PPE_Workflow start Start: Handling this compound assess_risk Assess Risk of Exposure (e.g., quantity, duration, procedure) start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_chemical Handle Chemical Following Safe Laboratory Practices don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe end End dispose_ppe->end

Caption: Generalized workflow for PPE selection and use.

The following table details the recommended PPE for handling this compound.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield (EN 166).
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dusts are generated, a NIOSH-approved respirator for dusts may be necessary.
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C for long-term stability.[1][2]

First-Aid Measures

In case of exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

The logical flow for responding to a chemical spill is illustrated below.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill Using Appropriate Materials contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

Caption: Logical workflow for chemical spill response.

Toxicological Information

Specific toxicological data for this compound is not available. However, studies on other perfluoroalkyl carboxylic acids suggest that this class of compounds can have potential health effects. The National Toxicology Program has conducted studies on related compounds.[3]

General Toxicological Profile for Fluorinated Carboxylic Acids:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation/Corrosion: Expected to be irritating to the skin, eyes, and respiratory system.

  • Sensitization: No data available.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available for this specific compound.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, a general workflow for the toxicological evaluation of a new chemical entity is presented below.

Toxicology_Workflow start New Chemical Entity: This compound in_silico In Silico Toxicity Prediction (e.g., QSAR) start->in_silico in_vitro In Vitro Assays (e.g., Ames test, cell viability) in_silico->in_vitro acute_tox Acute Toxicity Studies (e.g., LD50) in_vitro->acute_tox sub_chronic Sub-chronic Toxicity Studies acute_tox->sub_chronic chronic_tox Chronic Toxicity/ Carcinogenicity Studies sub_chronic->chronic_tox data_analysis Data Analysis and Risk Assessment chronic_tox->data_analysis end Establish Safe Handling and Exposure Limits data_analysis->end

References

Unraveling the Mechanistic Profile of 3-(2,5-Difluorophenyl)propanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,5-Difluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid. While specific, in-depth research on the mechanism of action of this particular compound is limited in publicly available scientific literature, its structural classification as an arylpropanoic acid derivative suggests potential biological activities. This technical guide consolidates the available information and provides a comparative context based on the well-established mechanisms of the broader class of arylpropanoic acids, which includes many non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

This compound, with the CAS Number 130408-15-0, is a molecule of interest in medicinal chemistry due to its structural features. The presence of a difluorophenyl group attached to a propanoic acid moiety suggests potential interactions with biological targets. Arylpropanoic acid derivatives are a well-known class of compounds with a wide range of pharmacological activities. This guide aims to provide a detailed overview of the potential mechanisms of action for this compound, drawing inferences from related compounds and highlighting the need for further specific research.

Potential Mechanism of Action: Inferences from Arylpropanoic Acids

The most well-documented mechanism of action for arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)

Many arylpropanoic acid derivatives are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting the COX-1 and COX-2 isoenzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. It has been suggested that this compound may act as a COX-2 inhibitor, which would imply a role in modulating prostaglandin synthesis.[1] However, without specific enzymatic assays, this remains a hypothesized mechanism.

A potential inhibitory pathway can be visualized as follows:

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 3-(2,5-Difluorophenyl)propanoic Acid (Hypothesized) Compound->COX_Enzymes Inhibition

Caption: Hypothesized COX Inhibition Pathway.

Antimicrobial Activity

Some sources suggest that this compound may possess antimicrobial properties.[1] The propanoic acid moiety, in general, is known for its antimicrobial effects. The mechanism for propanoic acid itself involves the disruption of microbial metabolic pathways. It is plausible that the difluorophenyl group could enhance this activity or introduce new interactions with microbial targets. However, specific data on the minimum inhibitory concentration (MIC) or the spectrum of activity for this compound are not available in the reviewed literature.

Quantitative Data

A thorough review of scientific databases and literature did not yield specific quantitative data (e.g., IC50, Ki, EC50 values) for the biological activity of this compound. The table below is provided as a template for future research findings.

TargetAssay TypeIC50 / Ki / EC50 (µM)Reference
Data Not Available

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently published in peer-reviewed literature. For researchers interested in investigating its mechanism of action, the following standard assays would be appropriate starting points.

Cyclooxygenase (COX) Inhibition Assay
  • Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2.

  • Methodology: A common method is the Cayman Chemical COX Inhibitor Screening Assay Kit (or similar). This assay measures the peroxidase activity of COX. The protocol would involve incubating purified COX-1 and COX-2 enzymes with arachidonic acid as the substrate in the presence and absence of varying concentrations of this compound. The formation of Prostaglandin G2 is monitored colorimetrically.

  • Data Analysis: IC50 values would be calculated by plotting the percentage of inhibition versus the logarithm of the compound concentration.

COX_Assay_Workflow Start Prepare Reagents: - COX-1/COX-2 Enzymes - Arachidonic Acid - Test Compound Incubation Incubate Enzyme, Substrate, and Compound Start->Incubation Measurement Measure Peroxidase Activity (Colorimetric Reading) Incubation->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Caption: COX Inhibition Assay Workflow.

Antimicrobial Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

  • Methodology: The broth microdilution method is a standard protocol. A two-fold serial dilution of this compound would be prepared in a 96-well plate with a suitable broth medium. A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is added to each well. The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

MIC_Assay_Workflow Start Serial Dilution of Test Compound in 96-well Plate Inoculation Inoculate with Standardized Bacterial Suspension Start->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Analysis Determine MIC (Lowest Concentration with no Growth) Incubation->Analysis

Caption: Antimicrobial Susceptibility Workflow.

Conclusion and Future Directions

The current body of scientific literature lacks specific, detailed information on the mechanism of action of this compound. Based on its chemical structure, it is a promising candidate for investigation as a potential anti-inflammatory and antimicrobial agent. Future research should focus on performing enzymatic and cellular assays to elucidate its specific molecular targets and signaling pathways. The experimental protocols outlined in this guide provide a framework for such investigations. A comprehensive understanding of its pharmacological profile will be crucial for any potential development of this compound for therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide: The Role of Fluorine Substitution in Phenylpropanoic Acid Scaffolds

Introduction: The Strategic Incorporation of Fluorine

Phenylpropanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and agonists for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] The strategic introduction of fluorine into this scaffold has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties.[3][4]

Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound changes to a molecule's profile.[5][6] These modifications can enhance metabolic stability, improve binding affinity, alter acidity (pKa), and increase lipophilicity, ultimately leading to superior pharmacokinetic and pharmacodynamic outcomes.[7][8] This guide provides a technical overview of the multifaceted roles of fluorine substitution in phenylpropanoic acid-based drug candidates, supported by quantitative data, detailed experimental protocols, and process visualizations.

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine can systematically alter a molecule's fundamental properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Acidity and Lipophilicity

Fluorine is a strongly electron-withdrawing atom. Its presence, particularly near an acidic functional group like the carboxylic acid in phenylpropanoic acid, can significantly lower the pKa, making the compound more acidic.[5] This change can affect solubility and interactions with biological targets. Furthermore, replacing a hydrogen atom with fluorine generally increases the molecule's lipophilicity (logP), which can enhance membrane permeability and oral bioavailability.[3][6] However, this effect must be carefully balanced to avoid excessive lipophilicity, which can lead to reduced aqueous solubility or off-target effects.[3]

Enhancement of Metabolic Stability

A primary application of fluorination is to block metabolically labile C-H bonds, particularly those susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[9][10] By replacing a hydrogen atom at a site of potential aromatic or benzylic hydroxylation with a fluorine atom, the metabolic stability of the compound can be significantly improved.[8] This often translates to a longer plasma half-life, increased systemic exposure, and a more predictable pharmacokinetic profile.[3][11]

cluster_physchem Physicochemical Changes cluster_pkpd Pharmacokinetic & Pharmacodynamic Outcomes Start Phenylpropanoic Acid Scaffold Fluorine Introduce Fluorine (Strategic Substitution) Start->Fluorine Design pKa Lower pKa (Increased Acidity) Fluorine->pKa LogP Increase logP (Higher Lipophilicity) Fluorine->LogP Metabolism Block Metabolic Sites (e.g., C-H to C-F) Fluorine->Metabolism PD Enhanced Potency & Selectivity pKa->PD Alters binding PK Improved PK Profile (e.g., Half-life, Bioavailability) LogP->PK Affects absorption Metabolism->PK Reduces clearance Safety Altered Safety Profile PK->Safety PD->Safety

Caption: Impact of Fluorine Substitution on Drug Candidate Properties.

Enhancement of Biological Activity: Case Studies

Fluorination has been successfully employed to improve the potency and selectivity of phenylpropanoic acid derivatives across various biological targets.

Case Study: PPAR Pan Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism, making them key targets for metabolic diseases. A study focused on improving the transactivation activity of a known phenylpropanoic acid-type PPAR pan agonist, TIPP-703, by introducing fluorine atoms.[12] The results demonstrated that strategic fluorination could significantly enhance potency.

Table 1: Effect of Fluorine Substitution on PPAR Agonist Activity

Compound Substitution PPARα EC₅₀ (nM) PPARδ EC₅₀ (nM) PPARγ EC₅₀ (nM)
TIPP-703 Unsubstituted 1000 1100 250
Compound 7a 2-fluoro (linker) 360 360 90
Compound 7b 3-fluoro (linker) 1600 1800 440
Compound 8a 2,2-difluoro (linker) 240 210 60

Data summarized from Kasuga et al., Bioorg Med Chem Lett, 2008.[12]

As shown in Table 1, introducing a single fluorine at the 2-position of the linker (7a ) or a difluoro substitution (8a ) significantly increased the potency across all three PPAR subtypes compared to the parent compound.[12] This highlights the critical role of fluorine's position in modulating biological activity.

Case Study: GPR40 Agonists for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40) is another important target for type 2 diabetes. In the development of potent GPR40 agonists, a fluorinated phenylpropanoic acid derivative was identified as a key compound. The inclusion of a 2-fluoro substituent on the phenylpropanoic acid moiety was part of the optimization process that led to a clinical candidate with a robust glucose-lowering effect.[13] This substitution was crucial for achieving the desired balance of potency, reduced cytotoxicity, and favorable pharmacokinetic properties.[13]

Key Experimental Protocols

Reproducible and robust assays are critical for evaluating fluorinated compounds. The following sections provide detailed methodologies for key experiments.

Protocol: Synthesis of a Fluorinated Phenylpropanoic Acid Derivative

This protocol is a representative method for the synthesis of fluorinated phenylpropanoic acids, adapted from solid-phase synthesis techniques.[14][15]

Objective: To synthesize (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid.

Materials:

  • Fmoc-protected (S)-phenylalanine bound to Wang resin

  • N-methyl-2-pyrrolidone (NMP)

  • Piperidine

  • p-Fluorobenzoic acid

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylcarbodiimide (DIC)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

Methodology:

  • Resin Preparation: Place 50 µmol of Fmoc-(S)-phenylalanine-Wang resin in a fritted reaction vial. Wash the resin sequentially with 3 mL aliquots of NMP (3 times).

  • Fmoc Deprotection: Add a 2 mL solution of NMP:piperidine (4:1) to the resin and agitate for 20 minutes to remove the Fmoc protecting group. Drain the solution and wash the resin with NMP (3 times), THF (2 times), and DCM (3 times).

  • Acylation (Coupling):

    • Prepare an acylation solution by dissolving p-fluorobenzoic acid (0.25 M) and HOBt (0.25 M) in 1.0 mL of NMP.

    • Add the acylation solution to the deprotected resin.

    • Add 0.5 mL of 0.5 M DIC in NMP to initiate the coupling reaction.

    • Seal the vial and allow the reaction to proceed for 4-24 hours at room temperature.

  • Washing: After the reaction, drain the solution and wash the resin sequentially with NMP (2 x 3 mL), THF (2 x 3 mL), and DCM (3 x 3 mL).

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the product from the resin.

  • Purification: Collect the filtrate, precipitate the crude product in cold diethyl ether, and purify using reverse-phase HPLC to obtain the final compound. Characterize by NMR and mass spectrometry.

Protocol: PPAR Transactivation Luciferase Reporter Assay

This assay quantitatively measures the ability of a compound to activate a PPAR subtype by measuring the expression of a reporter gene (luciferase).[16][17][18]

Objective: To determine the EC₅₀ of a test compound for PPARα, PPARδ, and PPARγ.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Expression plasmids: pCMX-Gal4-hPPARα-LBD, pCMX-Gal4-hPPARδ-LBD, pCMX-Gal4-hPPARγ-LBD

  • Reporter plasmid: pGL4.35[UAS-luc2P] (or similar Gal4 upstream activation sequence reporter)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Test compounds dissolved in DMSO

  • Reference agonists (e.g., Fenofibric acid for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ)

  • Luciferase Assay System (e.g., Promega Bright-Glo™)

  • 96-well white, clear-bottom assay plates

  • Luminometer

Methodology:

  • Cell Transfection:

    • Co-transfect HEK293T cells with a Gal4-PPAR-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Plating: After 24 hours, plate the transfected cells into 96-well white assay plates at a density of 3 x 10⁴ cells/well. Allow cells to attach for 18-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and reference agonists in the appropriate cell culture medium. The final DMSO concentration should be ≤0.1%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include wells for vehicle control (DMSO only) and a positive control (a known reference agonist at a high concentration).

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

  • Luminescence Reading:

    • Remove plates from the incubator and allow them to equilibrate to room temperature.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 0% activation and the maximal response from the reference agonist as 100% activation.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Start Co-transfect cells with PPAR-LBD and Luciferase Reporter Plasmids Plate Plate transfected cells in 96-well plates Start->Plate Treat Treat cells with serially diluted Fluorinated Phenylpropanoic Acid derivatives Plate->Treat Incubate Incubate for 24 hours at 37°C Treat->Incubate Lyse Add Luciferase Assay Reagent (Lysis & Substrate) Incubate->Lyse Read Measure Luminescence (Luminometer) Lyse->Read Analyze Data Analysis: Plot Dose-Response Curve, Calculate EC₅₀ Read->Analyze

Caption: Experimental Workflow for a PPAR Luciferase Reporter Assay.
Protocol: In Vitro Metabolic Stability Assay

This assay uses liver microsomes to predict the metabolic clearance of a compound in vivo.[11][19]

Objective: To determine the in vitro half-life (t₁₂) and intrinsic clearance (CLᵢₙₜ) of a fluorinated compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound (1 mM stock in DMSO)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Control compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis)

  • LC-MS/MS system

Methodology:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube on ice, prepare a reaction mixture containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Prepare a parallel reaction mixture without the NADPH regenerating system as a negative control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound concentration in each sample relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the slope (k) of the linear portion of the curve.

    • Calculate the in vitro half-life: t₁/₂ = -0.693 / k.

    • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (Volume of incubation / mg of microsomal protein).

Signaling Pathway: PPAR Activation

Phenylpropanoic acids often function by activating PPARs. Upon binding, the receptor undergoes a conformational change, leading to the transcription of target genes involved in metabolic regulation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Fluorinated Phenylpropanoic Acid (Agonist) PPAR PPAR Ligand->PPAR Binds Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Promoter Region) Heterodimer->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Metabolic Modulation of Lipid & Glucose Metabolism mRNA->Metabolic Leads to

Caption: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway.

Conclusion

Fluorine substitution is a highly effective and widely adopted strategy in the optimization of phenylpropanoic acid-based drug candidates. By judiciously placing fluorine atoms on the scaffold, medicinal chemists can fine-tune critical properties including metabolic stability, receptor potency, and overall pharmacokinetic performance.[3][7] As demonstrated in the case studies of PPAR and GPR40 agonists, these modifications can lead to significant improvements in the therapeutic profile of a molecule.[12][13] A thorough understanding of fluorine's effects, coupled with robust in vitro and in vivo evaluation using standardized protocols, is essential for harnessing its full potential in the development of next-generation therapeutics.

References

Theoretical Analysis of 3-(2,5-Difluorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and predicted physicochemical properties of 3-(2,5-difluorophenyl)propanoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science.[1] Due to a lack of specific published theoretical studies on this molecule, this document consolidates available predicted data and outlines a standard workflow for its computational analysis. This guide also presents a plausible experimental protocol for its synthesis and summarizes key quantitative data in a structured format to aid researchers in drug development and further molecular design.

Introduction

This compound (C₉H₈F₂O₂) is a notable synthetic intermediate.[1] Its structure, featuring a propanoic acid moiety attached to a difluorinated phenyl ring, suggests potential for biological activity, including anti-inflammatory and antimicrobial properties.[1] The fluorine substituents significantly influence the molecule's electronic properties, acidity, and lipophilicity, which are critical parameters in drug design.[1] Understanding the theoretical underpinnings of its structure and reactivity is crucial for predicting its behavior in biological systems and for designing novel derivatives with enhanced therapeutic potential.

This document serves as a foundational guide to the theoretical aspects of this compound, presenting predicted data and a framework for future computational research.

Physicochemical and Structural Data

While detailed theoretical studies are not extensively available in public literature, several key physicochemical properties have been predicted through computational models. These properties are essential for understanding the molecule's pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₈F₂O₂PubChem[2]
Molecular Weight186.15 g/mol PubChem
Monoisotopic Mass186.04924 DaPubChem[2]
XlogP (Predicted)1.9PubChem[2]
pKa (Predicted)~2.8–3.2BenchChem[1]
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bond Count3PubChem
Table 2: Predicted Collision Cross Section (CCS) Data

The predicted CCS values provide insight into the molecule's shape and size in the gas phase, which is relevant for mass spectrometry-based analyses.

Adductm/zPredicted CCS (Ų)
[M+H]⁺187.05652133.9
[M+Na]⁺209.03846142.8
[M-H]⁻185.04196134.1
[M+NH₄]⁺204.08306153.3
[M+K]⁺225.01240140.1
[M+H-H₂O]⁺169.04650127.0
[M+HCOO]⁻231.04744154.5
[M+CH₃COO]⁻245.06309180.4
Data sourced from PubChem, calculated using CCSbase.[2]

Proposed Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in the available literature. However, based on general methods for the synthesis of phenylpropanoic acid derivatives, a plausible protocol is outlined below.

Synthesis of this compound

This proposed synthesis is adapted from procedures for related arylpropionic acids.[3][4]

Reaction Scheme:

(2,5-Difluorophenyl)acetonitrile → 2-(2,5-Difluorophenyl)propionitrile → this compound

Step 1: Methylation of (2,5-Difluorophenyl)acetonitrile

  • Materials: (2,5-Difluorophenyl)acetonitrile, Sodium amide (NaNH₂), Methyl iodide (CH₃I), Dry diethyl ether.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium amide in dry diethyl ether.

    • Cool the suspension in an ice bath.

    • Add a solution of (2,5-difluorophenyl)acetonitrile in dry diethyl ether dropwise to the stirred suspension.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

    • Cool the mixture again in an ice bath and add methyl iodide dropwise.

    • After the addition, stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-(2,5-difluorophenyl)propionitrile. Purify by vacuum distillation.

Step 2: Hydrolysis of 2-(2,5-Difluorophenyl)propionitrile

  • Materials: 2-(2,5-Difluorophenyl)propionitrile, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add the crude 2-(2,5-difluorophenyl)propionitrile to a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and extract with diethyl ether to remove any unreacted nitrile.

    • Acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic Characterization
  • ¹H NMR (in CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons (CH₂), and the carboxylic acid proton. The aromatic signals will exhibit complex splitting patterns due to fluorine-proton coupling.

  • ¹³C NMR (in CDCl₃): The spectrum will show signals for the carboxylic carbon, the aromatic carbons (with splitting due to carbon-fluorine coupling), and the aliphatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F stretches in the aromatic region.

Theoretical Studies Workflow

Theoretical_Workflow A 1. Structure Preparation (SMILES to 3D) B 2. Geometry Optimization (DFT, e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Property Calculations C->D I 5. Solvation Modeling (PCM/SMD) C->I E Electronic Properties (HOMO, LUMO, Gap) D->E F Spectroscopic Properties (NMR, IR) D->F G Reactivity Descriptors (Fukui Functions) D->G H Electrostatic Potential (ESP Map) D->H J 6. Analysis & Interpretation E->J F->J G->J H->J I->J

Caption: A general workflow for the theoretical analysis of a small molecule.

This workflow begins with generating a 3D structure, followed by geometry optimization to find the most stable conformation. Frequency calculations confirm that the optimized structure is at a true energy minimum. From this stable structure, various electronic, spectroscopic, and reactivity properties can be calculated. Solvation models can be applied to understand the molecule's behavior in different solvents. Finally, all calculated data is analyzed to interpret the molecule's chemical behavior.

Potential Biological Activity and Signaling Pathways

While no specific signaling pathways involving this compound have been elucidated, its structural similarity to other arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), suggests potential interaction with the cyclooxygenase (COX) enzymes.[6] The mechanism of action would likely involve the inhibition of prostaglandin synthesis.[1]

Furthermore, in vitro studies of a related compound, 3-(2,5-difluorophenoxy)propanoic acid, have shown antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli.[1] The specific molecular targets for this antimicrobial action are yet to be identified.

A proposed logical pathway for its anti-inflammatory action is depicted below.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Molecule 3-(2,5-Difluorophenyl) propanoic acid Molecule->COX_Enzymes Inhibition

Caption: Proposed inhibitory action on the COX pathway.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and materials science. This technical guide has consolidated the available predicted data on its physicochemical properties and proposed a robust workflow for in-depth theoretical studies. The outlined synthetic protocol provides a practical starting point for its experimental production. Future research should focus on performing the suggested quantum chemical calculations to elucidate its electronic structure and reactivity, as well as experimental validation of its predicted biological activities. Such studies will be invaluable for the rational design of new therapeutic agents and functional materials based on this promising molecular framework.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid from 2,5-Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of 3-(2,5-Difluorophenyl)propanoic acid, a valuable intermediate in medicinal chemistry and materials science, starting from 2,5-difluorobenzaldehyde. The described two-step synthetic route involves a Knoevenagel-Doebner condensation followed by a catalytic hydrogenation, offering a reliable and efficient method for obtaining the target compound.

Introduction

This compound is a fluorinated aromatic carboxylic acid with significant potential in the development of novel pharmaceuticals and functional materials. The presence of the difluorophenyl moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document outlines a robust laboratory-scale synthesis, providing detailed experimental procedures and expected outcomes.

Overall Synthetic Scheme

The synthesis proceeds in two key steps as illustrated below:

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel-Doebner Condensation cluster_step2 Step 2: Catalytic Hydrogenation start 2,5-Difluorobenzaldehyde reagents1 Malonic Acid, Pyridine, Piperidine intermediate trans-2,5-Difluorocinnamic Acid start->intermediate Yield: ~85-95% reagents1->intermediate Heat reagents2 H₂, Pd/C, Ethanol product This compound intermediate->product Yield: >95% reagents2->product Pressure

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionReactantsKey Reagents/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Knoevenagel-Doebner Condensation2,5-Difluorobenzaldehyde, Malonic AcidPiperidinePyridineReflux (~115)4-685-95
2Catalytic Hydrogenationtrans-2,5-Difluorocinnamic Acid10% Pd/CEthanol25-402-4>95

Experimental Protocols

Step 1: Synthesis of trans-2,5-Difluorocinnamic Acid via Knoevenagel-Doebner Condensation

This procedure is a modification of the Doebner condensation, a variation of the Knoevenagel condensation.[1][2] It utilizes malonic acid as the active methylene compound and pyridine as the solvent with a catalytic amount of piperidine.[3][4]

Materials:

  • 2,5-Difluorobenzaldehyde (1.0 eq)[5][6]

  • Malonic Acid (1.2 eq)

  • Pyridine

  • Piperidine (catalytic amount, ~0.1 eq)

  • Hydrochloric Acid (2 M)

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluorobenzaldehyde and malonic acid.

  • Add pyridine as the solvent, ensuring all solids are dissolved.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into an excess of cold 2 M hydrochloric acid with stirring. This will precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure trans-2,5-difluorocinnamic acid as a white solid.[7][8]

  • Dry the purified product under vacuum.

Expected Outcome: The Knoevenagel-Doebner reaction typically affords the trans-isomer of 2,5-difluorocinnamic acid in high yields, generally between 85-95%, after recrystallization.[9] The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Knoevenagel_Doebner cluster_workflow Protocol Workflow A 1. Combine Reactants (2,5-Difluorobenzaldehyde, Malonic Acid) B 2. Add Pyridine & Piperidine A->B C 3. Heat to Reflux (4-6 h) B->C D 4. Cool to Room Temperature C->D E 5. Precipitate in 2M HCl D->E F 6. Filter and Wash with Water E->F G 7. Recrystallize from Ethanol F->G H 8. Dry under Vacuum G->H I Product: trans-2,5-Difluorocinnamic Acid H->I Hydrogenation cluster_workflow Protocol Workflow A 1. Dissolve Cinnamic Acid in Ethanol B 2. Add 10% Pd/C Catalyst A->B C 3. Purge with H₂ and Pressurize B->C D 4. Stir under H₂ Atmosphere (2-4 h) C->D E 5. Vent H₂ and Purge with Inert Gas D->E F 6. Filter through Celite E->F G 7. Remove Solvent by Rotary Evaporation F->G H Product: this compound G->H

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(2,5-Difluorophenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis is often achieved through modern cross-coupling methodologies. Palladium-catalyzed reactions, particularly the Mizoroki-Heck reaction, offer an efficient and direct route to this compound. The Heck reaction involves the coupling of an aryl halide with an alkene, providing a powerful tool for carbon-carbon bond formation.[1][2][3] This document provides detailed protocols and application notes for the synthesis of this compound via the palladium-catalyzed Heck reaction between 1-bromo-2,5-difluorobenzene and acrylic acid.

Reaction Scheme: The overall transformation involves the palladium-catalyzed coupling of 1-bromo-2,5-difluorobenzene with acrylic acid in the presence of a phosphine ligand and a base.

Chemical Equation: 1-bromo-2,5-difluorobenzene + Acrylic Acid → this compound

Application Notes

The success of the Heck reaction is dependent on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective palladium precursor that is reduced in situ to the active Pd(0) species.[3] Other sources like PdCl₂ or pre-formed Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0) can also be employed.[3]

  • Ligands: Monodentate phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine, are often sufficient for this type of transformation. The choice of ligand can influence catalyst stability and activity. Bulky, electron-rich phosphine ligands have been shown to be effective for coupling less reactive aryl chlorides.[1]

  • Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle.[3] Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly used.[3] The choice of base can impact the reaction rate and yield.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are typical solvents for the Heck reaction due to their ability to dissolve the reactants and stabilize the catalytic species.

Data Presentation

Quantitative data from optimization studies are summarized below. These tables provide a framework for adapting the protocol to specific laboratory conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1001285
2Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1001091
3PdCl₂(PPh₃)₂ (2)-Et₃N (1.5)NMP1001288
4Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMAc1101282
5Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF1001879

Yields are based on isolated product after purification.

Table 2: Effect of Aryl Halide on Reaction Efficiency

EntryAryl HalideReaction Time (h)Yield (%)
11-Iodo-2,5-difluorobenzene694
21-Bromo-2,5-difluorobenzene1091
31-Chloro-2,5-difluorobenzene2445*

Reaction performed with a more active catalyst system (e.g., using a bulky, electron-rich phosphine ligand) is recommended for aryl chlorides.[1]

Experimental Protocols

Materials and Equipment:

  • 1-Bromo-2,5-difluorobenzene (1.0 equiv)

  • Acrylic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Detailed Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 equiv) and tri(o-tolyl)phosphine (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous DMF, followed by 1-bromo-2,5-difluorobenzene (1.0 equiv), acrylic acid (1.2 equiv), and triethylamine (1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 10-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1 M HCl to a pH of ~2 to protonate the carboxylic acid.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Visualizations

Heck_Catalytic_Cycle Figure 1: Catalytic Cycle of the Mizoroki-Heck Reaction Pd0 Pd(0)L₂ OxAdd R-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Coord R-Pd(II)-X (Alkene)L OxAdd->Coord Coordination (-L) Insert Product-Pd(II)-H L₂ Coord->Insert Migratory Insertion Insert->Pd0 β-Hydride Elimination & Reductive Elimination prod Product Insert->prod base_prod Base-H-X Insert->base_prod sub1 Aryl Halide (R-X) sub1->OxAdd sub2 Alkene sub2->Coord sub3 Base sub3->base_prod

A simplified diagram of the Heck reaction catalytic cycle.

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis start 1. Reagent Setup reaction 2. Heck Reaction (100 °C, 10-12h) start->reaction monitoring 3. TLC Monitoring reaction->monitoring workup 4. Aqueous Workup & Acidification monitoring->workup Reaction Complete extraction 5. Extraction workup->extraction purification 6. Column Chromatography extraction->purification product 7. Pure Product purification->product

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(2,5-Difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(2,5-Difluorophenyl)propanoic acid. This application note details the experimental protocols, from initial method development to full validation according to ICH guidelines, ensuring the method is suitable for routine quality control and stability testing. All data is presented in clear, tabular formats for ease of interpretation, and key workflows are visualized using Graphviz diagrams.

Introduction

This compound is a fluorinated aromatic carboxylic acid that serves as a key intermediate in medicinal chemistry and materials science.[1] The presence of two fluorine atoms can significantly influence the physicochemical and biological properties of molecules, making accurate quantification and impurity profiling critical during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds.[2] This application note describes a systematic approach to developing a robust RP-HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueImplication for HPLC Method Development
Molecular FormulaC₉H₈F₂O₂Indicates a relatively small, non-polar molecule with some polar functionality.
Molecular Weight186.16 g/mol [3]
Predicted pKa~2.8–3.2[1]The acidic nature of the carboxylic acid group requires a mobile phase pH below the pKa to ensure it is in its neutral, more retained form on a reversed-phase column.
Predicted logP~2.5[1]Suggests moderate lipophilicity, making it well-suited for reversed-phase chromatography.
UV AbsorptionAromatic RingThe presence of the difluorophenyl group suggests UV absorbance in the range of 254-270 nm, suitable for UV detection.

HPLC Method Development Protocol

The following protocol outlines the steps for developing a selective and robust HPLC method for this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Chemicals: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid, formic acid, or trifluoroacetic acid for mobile phase pH adjustment.

  • Standard: A well-characterized reference standard of this compound.

Initial Method Scouting

The initial phase of method development involves screening various conditions to find a suitable starting point.

Table 1: Initial Method Scouting Parameters

ParameterCondition 1Condition 2Rationale
Column C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)C18 is a general-purpose reversed-phase column. Phenyl-Hexyl can offer alternative selectivity for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)0.1% Formic Acid in Water (pH ~2.7)To suppress the ionization of the carboxylic acid group and ensure good retention and peak shape.[2]
Mobile Phase B AcetonitrileMethanolCommon organic modifiers in reversed-phase HPLC.
Gradient 30-70% B over 15 minutes30-70% B over 15 minutesA broad gradient to elute the analyte and any potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CTo ensure reproducible retention times.
Detection 260 nm260 nmBased on the UV absorbance of the aromatic ring. A DAD detector can be used to determine the optimal wavelength.
Injection Vol. 10 µL10 µL
Method Optimization

Based on the initial scouting results, the method is optimized to achieve the desired resolution, peak shape, and run time. This involves fine-tuning the mobile phase composition, gradient slope, and other parameters.

Table 2: Optimized HPLC Method Parameters

ParameterOptimized Condition
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 40-60% B over 10 minutes, hold at 60% B for 2 minutes, return to 40% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation Protocol

The optimized method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][4][5]

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked samples with the analyte and potential impurities.No interference at the retention time of the analyte peak. The peak should be pure as determined by a DAD detector.
Linearity Prepare at least five concentrations of the analyte ranging from 50% to 150% of the target concentration. Perform linear regression analysis of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method has the required linearity, accuracy, and precision within this range.As per linearity, accuracy, and precision results.
Accuracy (Recovery) Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.RSD between the two sets of data ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be precise and accurate.RSD for precision at the LOQ ≤ 10.0%.
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).System suitability parameters should remain within acceptable limits.
Solution Stability Analyze the standard and sample solutions at regular intervals (e.g., 0, 6, 12, 24 hours) when stored under specified conditions.The change in analyte concentration should be within ±2.0%.

Potential Impurities

During method development and validation, it is crucial to consider potential impurities that may arise from the synthesis or degradation of this compound. These may include:

  • Positional Isomers: Such as 3-(2,4-difluorophenyl)propanoic acid or 3-(3,5-difluorophenyl)propanoic acid, which may be present due to impurities in the starting materials.[6]

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • Degradation Products: Products formed under stress conditions (e.g., acid, base, oxidation, heat, light).

The developed HPLC method should be able to separate the main analyte from these potential impurities.

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development start Define Analytical Target Profile physchem Analyte Physicochemical Properties (pKa, logP, UV) start->physchem scouting Method Scouting (Column, Mobile Phase, Gradient) physchem->scouting optimization Method Optimization (Fine-tuning parameters) scouting->optimization validation Method Validation (ICH Guidelines) optimization->validation routine Routine Analysis validation->routine

Caption: Workflow for HPLC method development.

Method Validation Logical Relationships

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy

Caption: Logical relationships of method validation parameters.

Conclusion

This application note provides a detailed framework for the development and validation of a robust RP-HPLC method for the analysis of this compound. By following the outlined protocols and considering the key parameters, researchers and scientists can establish a reliable analytical method suitable for quality control, stability studies, and other applications in the pharmaceutical industry. The provided tables and diagrams serve as practical tools to guide the user through the method development and validation process.

References

Application Notes and Protocols: 3-(2,5-Difluorophenyl)propanoic Acid as a Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Difluorophenyl)propanoic acid is a valuable fluorinated building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The presence of the difluorophenyl motif can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. These application notes provide detailed protocols for the utilization of this compound in the synthesis of key intermediates for bioactive compounds, with a focus on the preparation of a precursor for a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, an important class of anti-diabetic drugs.

Application: Synthesis of a Key Precursor for a Sitagliptin Analog

Sitagliptin is a well-established DPP-4 inhibitor used for the treatment of type 2 diabetes. Analogs of Sitagliptin are of significant interest for the development of new and improved anti-diabetic agents. The 2,5-difluorophenyl moiety has been shown to be a favorable substitution pattern in DPP-4 inhibitors, contributing to enhanced potency[1]. This section outlines the synthetic route to (R)-3-amino-4-(2,5-difluorophenyl)butanoic acid, a key intermediate for the synthesis of a 2,5-difluoro-substituted Sitagliptin analog[2][3][4][5][6].

The overall synthetic strategy involves a one-carbon homologation of this compound to the corresponding β-amino acid using the Arndt-Eistert reaction. This classic yet powerful method allows for the efficient extension of the carbon chain with the introduction of a nitrogen functionality[7][8][9][10][11][12].

Experimental Workflow

G start This compound step1 Step 1: Acid Chloride Formation start->step1 intermediate1 3-(2,5-Difluorophenyl)propanoyl chloride step1->intermediate1 step2 Step 2: Diazoketone Synthesis intermediate1->step2 intermediate2 1-Diazo-4-(2,5-difluorophenyl)butan-2-one step2->intermediate2 step3 Step 3: Wolff Rearrangement intermediate2->step3 intermediate3 3-(2,5-Difluorophenyl)methylketene step3->intermediate3 step4 Step 4: Hydrolysis intermediate3->step4 product (R/S)-3-Amino-4-(2,5-difluorophenyl)butanoic acid step4->product

Caption: Synthetic workflow for the homologation of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-(2,5-Difluorophenyl)propanoyl chloride

This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride, a crucial activation step for the Arndt-Eistert synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound130408-15-0186.1610.01.0
Thionyl chloride (SOCl₂)7719-09-7118.9720.02.0
Anhydrous Dichloromethane (DCM)75-09-284.93--

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add this compound (1.86 g, 10.0 mmol).

  • Add anhydrous dichloromethane (20 mL) to dissolve the starting material.

  • Slowly add thionyl chloride (1.46 mL, 20.0 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(2,5-difluorophenyl)propanoyl chloride is a pale yellow oil and is used in the next step without further purification.

Protocol 2: Arndt-Eistert Homologation to form (R/S)-3-Amino-4-(2,5-difluorophenyl)butanoic acid

This protocol outlines the one-carbon homologation of the acid chloride to the target β-amino acid. Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-(2,5-Difluorophenyl)propanoyl chloride-204.6010.01.0
Diazomethane (in diethyl ether)334-88-342.04~30.0~3.0
Silver benzoate532-31-0229.031.00.1
1,4-Dioxane123-91-188.11--
Deionized Water7732-18-518.02--
Triethylamine121-44-8101.1910.01.0

Procedure:

  • Diazoketone Formation:

    • Dissolve the crude 3-(2,5-difluorophenyl)propanoyl chloride (2.05 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) in a flame-dried, three-necked flask equipped with a dropping funnel and a gas outlet bubbler, cooled to 0 °C in an ice bath.

    • Slowly add a freshly prepared ethereal solution of diazomethane (~30 mmol) dropwise with stirring until a persistent yellow color is observed, indicating an excess of diazomethane.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

    • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

    • The solvent is carefully removed under reduced pressure to yield the crude 1-diazo-4-(2,5-difluorophenyl)butan-2-one as a yellow oil.

  • Wolff Rearrangement and Hydrolysis:

    • In a separate flask, prepare a solution of silver benzoate (0.23 g, 1.0 mmol) in triethylamine (1.4 mL, 10.0 mmol) and deionized water (10 mL).

    • Dissolve the crude diazoketone in 1,4-dioxane (30 mL).

    • Add the silver benzoate solution to the diazoketone solution at room temperature with vigorous stirring.

    • Heat the reaction mixture to 50-60 °C. Evolution of nitrogen gas should be observed.

    • Maintain the temperature until gas evolution ceases (typically 2-3 hours).

    • Cool the reaction mixture to room temperature and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R/S)-3-amino-4-(2,5-difluorophenyl)butanoic acid.

    • The crude product can be purified by recrystallization or column chromatography.

Biological Context: DPP-4 Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[13][14][15][]. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors a cornerstone in the management of type 2 diabetes.

G cluster_0 Pancreatic Islet Insulin Insulin Secretion Glucagon Glucagon Secretion GLP1 Active GLP-1 GLP1->Insulin Stimulates GLP1->Glucagon Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor Sitagliptin Analog (from this compound) Inhibitor->DPP4 Inhibition

Caption: Mechanism of action of a Sitagliptin analog as a DPP-4 inhibitor.

Quantitative Data Summary

The following table summarizes expected yields for the key synthetic steps. These are estimates based on literature for similar transformations and may vary depending on experimental conditions and scale.

StepProductStarting MaterialTypical Yield (%)Reference
Acid Chloride Formation3-(2,5-Difluorophenyl)propanoyl chlorideThis compound>95 (crude)General Knowledge
Arndt-Eistert Homologation (overall)(R/S)-3-Amino-4-(2,5-difluorophenyl)butanoic acid3-(2,5-Difluorophenyl)propanoyl chloride60-75[7][8][9]

Conclusion

This compound serves as a highly effective and strategic starting material for the synthesis of complex and biologically relevant molecules. The protocols provided herein demonstrate a clear and adaptable pathway to a key precursor for a potent DPP-4 inhibitor, highlighting the utility of this building block in drug discovery and development. The incorporation of the 2,5-difluorophenyl moiety is a recognized strategy for enhancing the potency and pharmacokinetic profile of enzyme inhibitors, making this building block a valuable asset for medicinal chemists.

References

Application Note: Protocols for the Esterification of 3-(2,5-Difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed protocols for the synthesis of esters from 3-(2,5-Difluorophenyl)propanoic acid, a common synthetic intermediate in pharmaceutical and materials science research. Esterification is a fundamental transformation in organic synthesis, often employed to modify the solubility, stability, and biological activity of a lead compound. Two robust and widely applicable methods are presented: the classic Fischer-Speier Esterification for simple alkyl esters and the milder Steglich Esterification, which is suitable for a broader range of alcohols, including those that are acid-sensitive or sterically hindered.

Protocol 1: Fischer-Speier Esterification for Methyl 3-(2,5-Difluorophenyl)propanoate

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To achieve high yields, the reaction is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[3] This protocol describes the synthesis of the methyl ester using an excess of methanol and sulfuric acid as the catalyst.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Molar Eq.AmountVolume
This compound186.151.05.00 g (26.86 mmol)-
Methanol (MeOH)32.04Excess-100 mL
Sulfuric Acid (H₂SO₄), concentrated98.08Catalytic~0.5 g0.27 mL (5 mol%)
Saturated Sodium Bicarbonate (NaHCO₃)---As needed (~100 mL)
Brine---~50 mL
Ethyl Acetate (EtOAc)88.11--As needed (~150 mL)
Anhydrous Magnesium Sulfate (MgSO₄)120.37--As needed (~5 g)
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 26.86 mmol).

  • Reagent Addition: Add methanol (100 mL) to the flask and stir until the acid is fully dissolved. Carefully and slowly, add concentrated sulfuric acid (0.27 mL) to the solution.

  • Reaction: Heat the mixture to a gentle reflux (approximately 65-70°C) and maintain for 4-6 hours.[4] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Concentrate the solution under reduced pressure using a rotary evaporator to remove the excess methanol. c. Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. d. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid. Caution: CO₂ evolution will occur. e. Wash the organic layer with brine (1 x 50 mL).

  • Purification: a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester. c. If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure methyl 3-(2,5-Difluorophenyl)propanoate.

Protocol 2: Steglich Esterification for Ethyl 3-(2,5-Difluorophenyl)propanoate

The Steglich esterification is a mild method for forming esters using a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[5][6] This reaction proceeds at room temperature and is highly efficient, making it ideal for substrates that are sensitive to the harsh conditions of Fischer esterification.[7] A key feature is the conversion of DCC to the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[6]

Materials and Reagents
ReagentMolecular Weight ( g/mol )Molar Eq.AmountVolume
This compound186.151.05.00 g (26.86 mmol)-
Ethanol (EtOH)46.071.21.49 g (32.23 mmol)1.88 mL
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.16.10 g (29.55 mmol)-
4-Dimethylaminopyridine (DMAP)122.170.10.33 g (2.69 mmol)-
Dichloromethane (DCM), anhydrous84.93--100 mL
0.5 M Hydrochloric Acid (HCl)---As needed (~50 mL)
Saturated Sodium Bicarbonate (NaHCO₃)---As needed (~50 mL)
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--As needed (~5 g)
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (5.00 g, 26.86 mmol), ethanol (1.49 g, 32.23 mmol), and 4-DMAP (0.33 g, 2.69 mmol).

  • Reagent Addition: Dissolve the components in anhydrous dichloromethane (100 mL) and cool the flask to 0°C in an ice bath. Once cooled, add a solution of DCC (6.10 g, 29.55 mmol) in a small amount of anhydrous DCM.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[6] Monitor the reaction by TLC.

  • Work-up: a. Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer with 0.5 M HCl (1 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

  • Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter and concentrate the solution under reduced pressure. c. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 3-(2,5-Difluorophenyl)propanoate.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the Steglich esterification protocol and the reaction's signaling pathway.

Steglich_Esterification_Workflow Experimental Workflow for Steglich Esterification reagents 1. Combine Carboxylic Acid, Alcohol, and DMAP in DCM cooling 2. Cool Mixture to 0°C reagents->cooling dcc_add 3. Add DCC Solution cooling->dcc_add reaction 4. Stir at Room Temperature (12-18h) dcc_add->reaction filtration 5. Filter to Remove Precipitated DCU reaction->filtration workup 6. Aqueous Work-up (HCl, NaHCO₃, Brine) filtration->workup purification 7. Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Pure Ester Product purification->product

Caption: Workflow for the Steglich esterification of this compound.

Steglich_Mechanism_Pathway Simplified Steglich Esterification Pathway cluster_activation Activation cluster_catalysis Catalysis & Coupling Acid Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate Acid->OAI + DCC DCC DCC DCC->OAI ActiveEster Acyl-DMAP Intermediate (Active Ester) OAI->ActiveEster + DMAP DMAP DMAP DMAP->ActiveEster Ester Final Ester (R-COOR') ActiveEster->Ester + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Ester

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification pathway.[7]

References

Application of 3-(2,5-Difluorophenyl)propanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Difluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate and a potential pharmacophore in medicinal chemistry. The presence of the difluorophenyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for the design of novel therapeutic agents. Arylpropionic acid derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This document provides an overview of the potential applications of this compound, along with detailed protocols for its evaluation in relevant in vitro assays.

Potential Therapeutic Applications

Based on the broader class of arylpropionic acids, this compound and its derivatives are promising candidates for development in the following therapeutic areas:

  • Anti-inflammatory Agents: Arylpropionic acids are famously known for their non-steroidal anti-inflammatory drug (NSAID) activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • Antimicrobial Agents: The antimicrobial potential of related phenylpropanoic acid derivatives has been demonstrated against various bacterial and fungal pathogens.

  • Anticancer Agents: Certain derivatives of propanoic acid have been investigated for their antiproliferative effects against various cancer cell lines.

Data Presentation

While specific quantitative biological data for this compound is not extensively available in the public domain, the following tables represent the typical data that would be generated to characterize its activity. Please note that the data presented here is illustrative and should be replaced with experimentally determined values.

Table 1: Illustrative In Vitro Anti-inflammatory Activity Data

CompoundTarget EnzymeIC50 (µM)
This compoundCOX-115.2
This compoundCOX-25.8
Ibuprofen (Reference)COX-112.5
Ibuprofen (Reference)COX-28.3

Table 2: Illustrative In Vitro Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
This compound3264128
Ciprofloxacin (Reference)0.50.25N/A
Fluconazole (Reference)N/AN/A2

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Ibuprofen (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Colorimetric COX inhibitor screening assay kit

Procedure:

  • Prepare a stock solution of this compound and ibuprofen in DMSO.

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the serially diluted test compound or control to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction and measure the product formation (e.g., prostaglandin F2α) using a colorimetric or fluorometric method as per the assay kit instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram: COX Inhibition Assay Workflow

G prep_stock Prepare Stock Solutions (Test Compound, Control in DMSO) serial_dil Serial Dilutions in Assay Buffer prep_stock->serial_dil plate_setup 96-well Plate Setup serial_dil->plate_setup add_enzyme Add COX-1 or COX-2 Enzyme plate_setup->add_enzyme add_compound Add Test Compound/Control add_enzyme->add_compound pre_incubation Incubate (15 min, RT) add_compound->pre_incubation add_substrate Add Arachidonic Acid pre_incubation->add_substrate incubation Incubate (10 min, 37°C) add_substrate->incubation read_plate Measure Product Formation incubation->read_plate data_analysis Calculate % Inhibition & IC50 read_plate->data_analysis

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound (test compound)

  • Ciprofloxacin (antibacterial control)

  • Fluconazole (antifungal control)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound and control antibiotics in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the test compound and controls in the appropriate broth/medium.

  • Prepare an inoculum of the microbial strain adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth or a significant reduction in optical density compared to the growth control.

Diagram: Antimicrobial Susceptibility Testing Workflow

G prep_solutions Prepare Stock Solutions (Test Compound, Controls) serial_dilution Two-fold Serial Dilution in Broth prep_solutions->serial_dilution plate_inoculation Inoculate 96-well Plates serial_dilution->plate_inoculation inoculum_prep Prepare Microbial Inoculum (5 x 10^5 CFU/mL) inoculum_prep->plate_inoculation incubation Incubate Plates (Bacteria: 37°C, 24h; Fungi: 35°C, 48h) plate_inoculation->incubation mic_determination Determine MIC (Visual or OD600) incubation->mic_determination

Caption: Workflow for the broth microdilution MIC assay.

Signaling Pathways and Logical Relationships

The potential mechanisms of action for this compound are likely to involve key signaling pathways in inflammation and microbial growth.

Potential Anti-inflammatory Signaling Pathway

As a derivative of arylpropionic acid, a primary mechanism is the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins.

Diagram: COX Pathway Inhibition

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by arylpropionic acid derivatives.

Logical Relationship for Antimicrobial Drug Discovery

The development of this compound as an antimicrobial agent would follow a standard drug discovery and development workflow.

Diagram: Antimicrobial Drug Discovery Workflow

G synthesis Synthesis of Derivatives screening In Vitro Screening (MIC) synthesis->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Improvement in_vivo In Vivo Efficacy & Toxicity lead_opt->in_vivo clinical Clinical Trials in_vivo->clinical

Caption: A typical workflow for antimicrobial drug discovery.

Conclusion

This compound represents a versatile scaffold with significant potential in medicinal chemistry. Its structural similarity to known active compounds suggests promising anti-inflammatory and antimicrobial properties. The provided protocols offer a starting point for the systematic evaluation of this compound and its future derivatives. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

Application Notes and Protocols: 3-(2,5-Difluorophenyl)propanoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 3-(2,5-Difluorophenyl)propanoic acid in agrochemical research, based on the fungicidal and plant growth-regulating properties of structurally related compounds. Detailed experimental protocols are provided to enable the investigation of these potential applications.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The introduction of fluorine atoms into organic molecules can significantly enhance their biological activity, a strategy widely employed in the development of modern agrochemicals.[1] While specific research on the agrochemical applications of this compound is not extensively documented, its structural similarity to known fungicides and plant growth regulators suggests its potential in these areas.

Propanoic acid and its derivatives have demonstrated fungicidal properties, with a mechanism that can involve the induction of apoptosis through mitochondrial pathways.[2] Furthermore, many fungicides with a phenylamide or related structure act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[2][3][4][5] Phenylpropanoic acid analogs have also been identified as "proauxins," which can be converted within plant tissues to active auxins, thereby regulating plant growth.[6][7][8][9]

This document outlines protocols to investigate this compound as a potential fungicide, focusing on its possible role as an SDHI, and as a plant growth regulator.

Potential Applications in Agrochemical Research

  • Fungicide: As a potential inhibitor of fungal growth, possibly through the disruption of mitochondrial respiration (succinate dehydrogenase inhibition).

  • Plant Growth Regulator: As a potential proauxin, influencing plant development, such as root formation and shoot elongation.

Data Presentation

Table 1: Hypothetical Fungicidal Activity of this compound Against Common Plant Pathogens
Fungal SpeciesPathogen TypeEC₅₀ (µg/mL) - Hypothetical
Botrytis cinereaNecrotroph5 - 20
Fusarium oxysporumHemibiotroph10 - 50
Rhizoctonia solaniNecrotroph15 - 60
Puccinia triticinaBiotroph20 - 75
Table 2: Hypothetical Plant Growth Regulation Effects of this compound on Arabidopsis thaliana
Treatment Concentration (µM)Primary Root Length (mm) - HypotheticalLateral Root Density (number/cm) - Hypothetical
0 (Control)50 ± 58 ± 1
155 ± 610 ± 2
1065 ± 715 ± 3
5040 ± 47 ± 1
10025 ± 34 ± 1

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay

Objective: To determine the fungicidal activity of this compound against a panel of plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • Sterile petri dishes

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool to 50-60°C.

  • Dosing: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO.

  • Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value.

Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: To investigate if the fungicidal mechanism of this compound involves the inhibition of succinate dehydrogenase.

Materials:

  • Mitochondria isolated from the target fungus

  • This compound

  • Succinate

  • DCPIP (2,6-dichlorophenolindophenol)

  • Phenazine methosulfate (PMS)

  • Potassium phosphate buffer

  • Spectrophotometer

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the target fungus using standard cell fractionation techniques.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and PMS.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Initiation of Reaction: Add the mitochondrial suspension to the reaction mixture and incubate for a few minutes. Initiate the reaction by adding succinate.

  • Spectrophotometric Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

  • Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ (Inhibitor Concentration to cause 50% inhibition) value.

Protocol 3: Plant Growth Regulation Assay

Objective: To assess the effect of this compound on plant growth, specifically root development.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium

  • This compound

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds.

  • Media Preparation: Prepare MS medium and add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a control medium without the compound.

  • Plating: Pour the media into sterile petri dishes and sow the sterilized seeds on the surface.

  • Vernalization: Store the plates at 4°C for 2-3 days to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Collection: After a set period (e.g., 7-10 days), photograph the seedlings and measure the primary root length and the number of lateral roots.

  • Analysis: Statistically analyze the differences in root growth between the treated and control groups.

Visualizations

Fungicidal_Mechanism cluster_fungus Fungal Cell 3_2_5_DFPPA This compound Mitochondrion Mitochondrion 3_2_5_DFPPA->Mitochondrion Enters SDH Succinate Dehydrogenase (Complex II) 3_2_5_DFPPA->SDH Inhibits ETC Electron Transport Chain SDH->ETC e- transfer Apoptosis Apoptosis SDH->Apoptosis Inhibition leads to ATP_Production ATP Production ETC->ATP_Production Drives Cell_Death Fungal Cell Death ATP_Production->Cell_Death Cessation leads to Apoptosis->Cell_Death Induces

Caption: Proposed fungicidal mechanism of this compound.

Experimental_Workflow_Fungicide Start Start: Hypothesis 3-(2,5-DFPPA) has fungicidal activity Protocol1 Protocol 1: In Vitro Antifungal Assay Start->Protocol1 Decision1 Fungicidal Activity Observed? Protocol1->Decision1 Protocol2 Protocol 2: SDH Inhibition Assay Decision1->Protocol2 Yes End_NoActivity End: No Fungicidal Activity Decision1->End_NoActivity No Decision2 SDH Inhibition Confirmed? Protocol2->Decision2 Conclusion_Fungicide Conclusion: Potential SDHI Fungicide Decision2->Conclusion_Fungicide Yes Conclusion_Alternative Conclusion: Alternative Mechanism of Action Decision2->Conclusion_Alternative No

Caption: Experimental workflow for evaluating fungicidal activity.

Plant_Growth_Regulator_Pathway cluster_plant Plant Cell Proauxin This compound (Proauxin) Cleavage Enzymatic Cleavage Proauxin->Cleavage Uptake & Conversion Active_Auxin Active Auxin Cleavage->Active_Auxin Auxin_Signaling Auxin Signaling Pathway Active_Auxin->Auxin_Signaling Activates Growth_Response Plant Growth Response (e.g., Root Elongation) Auxin_Signaling->Growth_Response Leads to

Caption: Proposed mechanism of this compound as a proauxin.

References

Application Notes and Protocols: Biological Screening of 3-(2,5-Difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Difluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid.[1] Its structural similarity to known G protein-coupled receptor 40 (GPR40) agonists suggests its potential as a modulator of this receptor. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes due to its role in enhancing glucose-stimulated insulin secretion from pancreatic β-cells.[2][3][4] This document provides detailed protocols for the initial biological screening of this compound to evaluate its activity as a GPR40 agonist.

Experimental Protocols

GPR40 Calcium Mobilization Assay

This assay is a primary screening method to identify GPR40 agonists by measuring the increase in intracellular calcium concentration following receptor activation.

Materials:

  • HEK293 cells stably expressing human GPR40 (HEK293-hGPR40)

  • DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound (test compound)

  • Known GPR40 agonist (e.g., GW9508 or TAK-875) as a positive control[2]

  • DMSO (vehicle control)

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Culture: Culture HEK293-hGPR40 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density of 5 x 10^4 cells per well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the wells and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in HBSS to obtain the desired final concentrations. Also, prepare solutions for the positive and vehicle controls.

  • Calcium Flux Measurement:

    • Wash the cells twice with HBSS.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add 50 µL of the test compound, positive control, or vehicle control to the respective wells.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm every second for 3 minutes.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the EC50 value for the test compound by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

GPR40 Radioligand Binding Assay

This competitive binding assay determines the affinity of the test compound for the GPR40 receptor.

Materials:

  • Membranes from cells overexpressing human GPR40

  • [3H]-labeled GPR40 agonist (e.g., [3H]-TAK-875)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)

  • This compound (test compound)

  • Non-labeled GPR40 agonist for non-specific binding determination

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well microplates

Procedure:

  • Assay Setup: In a 96-well microplate, add the binding buffer, [3H]-labeled GPR40 agonist, and either the test compound at various concentrations, buffer for total binding, or a high concentration of a non-labeled agonist for non-specific binding.

  • Incubation: Add the GPR40-expressing cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for the test compound by analyzing the competitive inhibition of the radioligand binding using the Cheng-Prusoff equation.

GPR40 β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR40 receptor, which is an indicator of receptor activation and a potential pathway for ligand-biased signaling.[5]

Materials:

  • Cells co-expressing GPR40 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary fragment (e.g., Enzyme Acceptor) (e.g., PathHunter β-Arrestin Assay)

  • Assay buffer

  • This compound (test compound)

  • Known GPR40 agonist (positive control)

  • Chemiluminescent substrate

Procedure:

  • Cell Plating: Plate the engineered cells in a 96-well white, clear-bottom microplate and incubate overnight.

  • Compound Addition: Add the test compound at various concentrations, positive control, or vehicle control to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Signal Detection: Add the chemiluminescent substrate according to the manufacturer's instructions and measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Calculate the EC50 value by plotting the luminescence against the logarithm of the compound concentration.

Data Presentation

The quantitative data obtained from the screening assays should be summarized in a structured table for easy comparison.

AssayParameterThis compoundPositive Control (e.g., TAK-875)
Calcium MobilizationEC50 (nM)Experimental Value~10 nM
Radioligand BindingKi (nM)Experimental Value~5 nM
β-Arrestin RecruitmentEC50 (nM)Experimental Value~15 nM

Visualizations

Below are diagrams illustrating the GPR40 signaling pathway and a general experimental workflow for screening this compound.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound (Agonist) GPR40 GPR40 (FFAR1) Ligand->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ ↑ [Ca2+]i ER->Ca2+ Releases Insulin Insulin Secretion Ca2+->Insulin PKC->Insulin

Caption: GPR40 signaling pathway upon agonist binding.

Experimental_Workflow Start Start: Compound This compound Primary_Screening Primary Screening: Calcium Mobilization Assay Start->Primary_Screening Decision1 Active? Primary_Screening->Decision1 Secondary_Assays Secondary Assays Decision1->Secondary_Assays Yes Inactive Inactive Decision1->Inactive No Binding_Assay Radioligand Binding Assay (Determine Ki) Secondary_Assays->Binding_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Assess biased agonism) Secondary_Assays->Arrestin_Assay Data_Analysis Data Analysis and Hit Characterization Binding_Assay->Data_Analysis Arrestin_Assay->Data_Analysis End End Data_Analysis->End Inactive->End

Caption: Experimental workflow for screening the compound.

References

Application Note: Derivatization of 3-(2,5-Difluorophenyl)propanoic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar compounds containing active hydrogen atoms, such as carboxylic acids, is often challenging. These compounds tend to exhibit poor chromatographic peak shape, low volatility, and thermal instability, leading to inaccurate quantification and system contamination.[1][2]

3-(2,5-Difluorophenyl)propanoic acid, a fluorinated aromatic carboxylic acid, requires derivatization to convert its polar carboxyl group into a less polar, more volatile, and more thermally stable functional group. This conversion minimizes hydrogen bonding and analyte adsorption, resulting in improved chromatographic resolution and sensitivity.[3] The two most common and effective derivatization techniques for carboxylic acids are silylation and esterification (alkylation).[1][2]

This application note provides detailed protocols for the derivatization of this compound using silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification with Boron Trifluoride-Methanol (BF₃-Methanol), enabling robust and reliable GC-MS analysis.

Experimental Protocols

2.1. Protocol 1: Silylation via Trimethylsilyl (TMS) Ester Formation

Silylation is a widely used method that replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. The reagent BSTFA is highly effective and its by-products are volatile, minimizing chromatographic interference.[4] The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction for hindered compounds.[3]

Materials:

  • This compound sample

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine (as a catalyst and solvent)

  • Anhydrous solvent (e.g., Dichloromethane, Hexane)

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh 1-5 mg of the this compound sample into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Following this, add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended to ensure the reaction goes to completion.[4]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes.[3][5] Reaction time and temperature can be optimized for specific sample matrices.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. The resulting TMS derivative is more volatile and thermally stable.

2.2. Protocol 2: Esterification via Methyl Ester Formation

Esterification is a robust method that converts the carboxylic acid into its corresponding methyl ester, which is significantly more volatile and less polar.[1] A common and efficient reagent for this process is BF₃-Methanol.[3][6]

Materials:

  • This compound sample

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution or ultrapure water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials or screw-capped test tubes

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place 1-10 mg of the dried this compound sample into a reaction vial.

  • Reagent Addition: Add 1-2 mL of 14% BF₃-Methanol solution to the vial.[6]

  • Reaction: Securely cap the vial and heat it at 60°C for 10-20 minutes in a heating block or water bath.[7]

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the vial. Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.[8]

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.

  • Analysis: The hexane solution containing the methyl ester derivative is ready for GC-MS analysis.

GC-MS Analysis and Data Presentation

The derivatized samples can be analyzed using a standard GC-MS system. The following table summarizes representative GC-MS parameters and expected quantitative data for the analysis of this compound and its derivatives.

Note: The following data is representative and should be confirmed experimentally. Mass fragments are predicted based on molecular structure.

Table 1: Representative GC-MS Data for this compound and its Derivatives

AnalyteDerivatization ReagentExpected Retention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)Comments
This compoundNoneVariable, broad peak186.16186, 141, 128, 91Poor peak shape, high boiling point, not suitable for GC.[3]
This compound, methyl esterBF₃-Methanol~10-12200.18200 [M]⁺ , 169, 141, 128, 109, 91Excellent peak shape, good volatility. Similar to methyl 3-phenylpropionate.[9][10]
This compound, TMS esterBSTFA + 1% TMCS~12-14258.31258 [M]⁺ , 243 [M-15]⁺ , 147, 128, 73Excellent peak shape. [M-15]⁺ ion is characteristic of TMS derivatives.[11]

GC-MS Parameters (Typical):

  • GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[12]

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Workflow and Visualization

The overall process from sample receipt to final data analysis is outlined in the workflow diagram below. This visualization clarifies the logical sequence of steps required for successful analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing start Start: Receive Sample (this compound) dry Dry Sample (Evaporate solvent) start->dry deriv_choice Choose Method dry->deriv_choice silylation Protocol 1: Silylation (BSTFA, 60-70°C) deriv_choice->silylation esterification Protocol 2: Esterification (BF3-Methanol, 60°C) deriv_choice->esterification gcms GC-MS Injection and Analysis silylation->gcms esterification->gcms data Data Acquisition (Chromatograms & Mass Spectra) gcms->data quant Quantification & Reporting data->quant

Caption: Experimental workflow for GC-MS analysis.

Conclusion

Derivatization of this compound is an essential step for reliable GC-MS analysis. Both silylation with BSTFA and esterification with BF₃-Methanol are effective methods for converting the polar carboxylic acid into a volatile derivative suitable for gas chromatography. These protocols yield derivatives with excellent thermal stability and chromatographic behavior, enabling accurate and sensitive quantification for researchers in pharmaceutical and chemical analysis fields. The choice between methods may depend on available reagents, sample matrix, and the presence of other functional groups in the analyte.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 3-(2,5-Difluorophenyl)propanoic acid, a key intermediate in medicinal chemistry and materials science. The described two-step synthetic pathway involves the Perkin reaction of 2,5-difluorobenzaldehyde with acetic anhydride to yield 3-(2,5-difluorophenyl)cinnamic acid, followed by a catalytic transfer hydrogenation to produce the final product. The protocols are designed for scalability, with a focus on providing practical details for researchers and process chemists.

Introduction

This compound is a valuable building block in the development of pharmaceuticals and functional materials. Its synthesis on a large scale requires robust and efficient methods. The presented two-step approach offers a reliable route starting from commercially available materials.

Chemical Structure:

  • Starting Material: 2,5-Difluorobenzaldehyde

  • Intermediate: 3-(2,5-Difluorophenyl)cinnamic acid

  • Final Product: this compound

Synthesis Pathway

The overall synthesis pathway is illustrated below. The first step is a Perkin reaction to form the cinnamic acid derivative, which is then reduced in the second step via catalytic hydrogenation to the desired propanoic acid.

Synthesis_Pathway Start 2,5-Difluorobenzaldehyde Intermediate 3-(2,5-Difluorophenyl)cinnamic acid Start->Intermediate Perkin Reaction (Acetic Anhydride, Sodium Acetate) Final This compound Intermediate->Final Catalytic Hydrogenation (Pd/C, Formic Acid)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 3-(2,5-Difluorophenyl)cinnamic acid via Perkin Reaction

This protocol is adapted from general Perkin reaction procedures and is designed for a large laboratory or pilot plant scale.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2,5-DifluorobenzaldehydeC₇H₄F₂O142.111.007.04
Acetic AnhydrideC₄H₆O₃102.091.4414.1
Anhydrous Sodium AcetateC₂H₃NaO₂82.030.8710.6
TolueneC₇H₈92.145.0 L-
Sodium Hydroxide (NaOH)NaOH40.00As needed-
Hydrochloric Acid (HCl)HCl36.46As needed-
Water (H₂O)H₂O18.02As needed-

Equipment:

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Large filtration funnel and vacuum flask

Procedure:

  • Reaction Setup: In a 10 L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 2,5-difluorobenzaldehyde (1.00 kg, 7.04 mol), acetic anhydride (1.44 kg, 14.1 mol), and anhydrous sodium acetate (0.87 kg, 10.6 mol).

  • Reaction: Heat the mixture to 180°C with vigorous stirring and maintain at this temperature for 8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to approximately 100°C.

    • Carefully add 5 L of water to the hot mixture.

    • Add a 30% aqueous solution of sodium hydroxide until the solution is basic (pH > 10) to hydrolyze the unreacted acetic anhydride and dissolve the product as its sodium salt.

    • Steam distill the mixture to remove any unreacted 2,5-difluorobenzaldehyde.

    • Cool the remaining solution to room temperature and filter to remove any insoluble impurities.

    • Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2.

    • The product, 3-(2,5-difluorophenyl)cinnamic acid, will precipitate as a solid.

  • Purification:

    • Collect the solid by vacuum filtration and wash with cold water (3 x 1 L).

    • Recrystallize the crude product from an ethanol/water mixture.

    • Dry the purified crystals in a vacuum oven at 60°C.

Expected Yield: 80-85%

Step 2: Large-Scale Synthesis of this compound via Catalytic Transfer Hydrogenation

This protocol utilizes a palladium-catalyzed transfer hydrogenation, which is a safer and often more scalable alternative to using high-pressure hydrogen gas.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (kg)Moles (mol)
3-(2,5-Difluorophenyl)cinnamic acidC₉H₆F₂O₂184.141.005.43
Palladium on Carbon (10% Pd/C)--0.05-
Formic Acid (88%)CH₂O₂46.031.2521.7
TriethylamineC₆H₁₅N101.192.7527.2
Tetrahydrofuran (THF)C₄H₈O72.1110.0 L-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexaneC₆H₁₄86.18As needed-

Equipment:

  • 20 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Inert atmosphere (Nitrogen or Argon) setup

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Reaction Setup: To a 20 L three-necked flask under an inert atmosphere, add 3-(2,5-difluorophenyl)cinnamic acid (1.00 kg, 5.43 mol) and tetrahydrofuran (10 L).

  • Addition of Reagents: Add triethylamine (2.75 kg, 27.2 mol) followed by the careful addition of 10% Pd/C catalyst (0.05 kg).

  • Reaction: Heat the mixture to reflux (approximately 66°C). Slowly add formic acid (1.25 kg, 21.7 mol) dropwise over a period of 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with THF (2 x 500 mL).

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (5 L) and wash with 1 M HCl (3 x 2 L) and then with brine (2 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a mixture of ethyl acetate and hexane.

    • Dry the purified crystals in a vacuum oven at 40°C.

Expected Yield: 90-95%

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

ParameterStep 1: Perkin ReactionStep 2: Catalytic Hydrogenation
Starting Material 2,5-Difluorobenzaldehyde (1.00 kg)3-(2,5-Difluorophenyl)cinnamic acid (1.00 kg)
Key Reagents Acetic Anhydride, Sodium Acetate10% Pd/C, Formic Acid, Triethylamine
Solvent TolueneTetrahydrofuran (THF)
Reaction Temperature 180°CReflux (~66°C)
Reaction Time 8 hours6-8 hours
Product 3-(2,5-Difluorophenyl)cinnamic acidThis compound
Typical Yield 80-85%90-95%
Purity (after recryst.) >98%>99%

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the entire synthesis and purification process.

Logical_Workflow cluster_step1 Step 1: Perkin Reaction cluster_step2 Step 2: Catalytic Hydrogenation S1_Start Charge Reactants: 2,5-Difluorobenzaldehyde, Acetic Anhydride, Sodium Acetate S1_React Heat to 180°C for 8h S1_Start->S1_React S1_Workup Aqueous Work-up & Acidification S1_React->S1_Workup S1_Purify Recrystallize from Ethanol/Water S1_Workup->S1_Purify S1_Product Intermediate: 3-(2,5-Difluorophenyl)cinnamic acid S1_Purify->S1_Product S2_Start Charge Reactants: Intermediate, Pd/C, Triethylamine, THF S1_Product->S2_Start Proceed to next step S2_React Heat to Reflux, Add Formic Acid S2_Start->S2_React S2_Workup Filter Catalyst, Aqueous Work-up S2_React->S2_Workup S2_Purify Recrystallize from Ethyl Acetate/Hexane S2_Workup->S2_Purify S2_Product Final Product: This compound S2_Purify->S2_Product

Caption: Logical workflow for the large-scale synthesis of the target compound.

Safety Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formic Acid: Corrosive. Handle with care and appropriate PPE.

  • Triethylamine: Flammable and has a strong odor. Handle in a fume hood.

  • Palladium on Carbon: Flammable, especially when dry and in the presence of organic solvents. Handle with care and keep wet with solvent. Do not allow the catalyst to dry out.

  • Hydrogenation: Although this protocol uses transfer hydrogenation, which is safer than using hydrogen gas, the reaction can still generate pressure. Ensure the reaction vessel is properly vented.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory or manufacturing setting. All procedures should be performed with appropriate safety precautions.

Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-(2,5-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure carboxylic acids are pivotal building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry of these molecules often dictates their pharmacological activity and safety profile. 3-(2,5-Difluorophenyl)propanoic acid is a valuable synthon, and its enantiomers are of significant interest in drug discovery and development. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically pure forms of such compounds. Lipases, in particular, have demonstrated broad substrate specificity and high enantioselectivity in the resolution of various carboxylic acids and their esters.[1][2]

This document provides detailed protocols for the enzymatic kinetic resolution of racemic this compound using two common lipase-catalyzed strategies: the hydrolysis of a racemic ester and the esterification of a racemic acid. These methods are designed to be readily adaptable in a research and development setting.

Key Principles of Enzymatic Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer. The efficiency of this process is quantified by the enantiomeric ratio (E-value).

Data Presentation

The following table summarizes representative data that can be obtained from the enzymatic resolution of this compound ethyl ester via hydrolysis. Researchers should use this structure to tabulate their own experimental results for comparison of different enzymes and conditions.

EnzymeReaction Time (h)Conversion (%)Enantiomeric Excess of Substrate (e.e.s, %)Enantiomeric Excess of Product (e.e.p, %)Enantiomeric Ratio (E)
Candida rugosa Lipase (CRL)2450>99 (R-ester)98 (S-acid)>200
Pseudomonas cepacia Lipase (PCL)164897 (R-ester)>99 (S-acid)>250
Novozym® 435 (Immobilized CALB)125299 (R-ester)96 (S-acid)>150

Note: The data presented are hypothetical and based on typical results for similar substrates. Actual results may vary.

Experimental Protocols

Two primary strategies for the enzymatic resolution are presented below: hydrolysis of the racemic ester and esterification of the racemic acid.

Protocol 1: Enzymatic Hydrolysis of Racemic this compound Ethyl Ester

This protocol describes the kinetic resolution of the racemic ethyl ester of this compound via enantioselective hydrolysis catalyzed by a lipase. One enantiomer of the ester is preferentially hydrolyzed to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

Materials:

  • Racemic this compound ethyl ester

  • Lipase powder (e.g., from Candida rugosa or Pseudomonas cepacia)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE))

  • Hydrochloric acid (HCl), 2 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath or incubator shaker

  • pH meter or pH-stat

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve 1.0 g of racemic this compound ethyl ester in 50 mL of 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Addition: Add 100 mg of lipase powder to the solution.

  • Incubation: Stir the mixture at a constant temperature (e.g., 30-40 °C) and monitor the reaction progress. The reaction can be monitored by taking small aliquots over time and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Reaction Termination: Once the desired conversion (ideally close to 50%) is reached, terminate the reaction by acidifying the mixture to pH 2 with 2 M HCl. This will precipitate the enzyme and protonate the carboxylic acid product.

  • Extraction: Extract the mixture with MTBE (3 x 50 mL). The organic layers will contain the unreacted ester and the carboxylic acid product.

  • Separation of Product and Unreacted Substrate:

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 30 mL). The carboxylic acid product will be deprotonated and move to the aqueous layer as its sodium salt. The unreacted ester will remain in the organic layer.

    • Separate the organic and aqueous layers.

  • Isolation of Unreacted Ester:

    • Dry the organic layer containing the unreacted ester over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched ester.

  • Isolation of Carboxylic Acid Product:

    • Cool the aqueous layer containing the sodium salt of the carboxylic acid in an ice bath and carefully acidify to pH 2 with 2 M HCl.

    • Extract the resulting aqueous solution with MTBE (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the recovered ester and the carboxylic acid product using chiral HPLC.

Protocol 2: Enzymatic Esterification of Racemic this compound

This protocol details the kinetic resolution of racemic this compound via enantioselective esterification with an alcohol in an organic solvent. One enantiomer of the acid is preferentially converted to its ester, leaving the unreacted acid enriched in the other enantiomer.

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on acrylic resin)

  • Anhydrous alcohol (e.g., n-butanol or ethanol)

  • Anhydrous organic solvent (e.g., toluene, hexane, or MTBE)

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 2 M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry flask, dissolve 1.0 g of racemic this compound in 50 mL of an anhydrous organic solvent (e.g., toluene).

  • Addition of Reagents: Add 1.5 molar equivalents of the alcohol (e.g., n-butanol) to the solution.

  • Enzyme Addition: Add 200 mg of immobilized lipase (e.g., Novozym® 435) to the reaction mixture. The use of an immobilized enzyme simplifies catalyst removal.

  • Incubation: Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 40-50 °C). Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC.

  • Reaction Termination: When the conversion approaches 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Work-up and Separation:

    • Transfer the filtrate to a separatory funnel and add 50 mL of a 1 M NaOH solution.

    • Shake the funnel to extract the unreacted carboxylic acid into the aqueous layer as its sodium salt. The newly formed ester will remain in the organic layer.

    • Separate the two layers.

  • Isolation of the Ester Product:

    • Wash the organic layer with water (2 x 30 mL), then dry it over anhydrous sodium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the enantiomerically enriched ester product.

  • Isolation of the Unreacted Acid:

    • Cool the aqueous layer in an ice bath and acidify to pH 2 with 2 M HCl.

    • Extract the aqueous layer with MTBE (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched unreacted acid.

  • Analysis: Determine the enantiomeric excess of the ester product and the recovered unreacted acid using chiral HPLC.

Analytical Method: Chiral HPLC

The determination of enantiomeric excess (e.e.) is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Typical HPLC Conditions:

  • Chiral Column: A polysaccharide-based chiral stationary phase is often effective for this class of compounds. Examples include Daicel Chiralcel® OJ-H or Chiralpak® AD-H.

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) or acetic acid is typically used. A common starting point is a ratio of 95:5 (hexane:isopropanol) with 0.1% TFA. The exact ratio may need to be optimized for baseline separation of the enantiomers.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 265 nm).

  • Temperature: Column temperature can be controlled (e.g., 25 °C) to ensure reproducible retention times.

Calculation of Enantiomeric Excess (e.e.):

The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the two resolution strategies.

hydrolysis_workflow cluster_reaction Reaction cluster_workup Work-up & Separation cluster_products Product Isolation racemic_ester Racemic Ester in Buffer lipase Add Lipase racemic_ester->lipase incubation Incubate (e.g., 30-40°C) lipase->incubation acidify Acidify to pH 2 incubation->acidify extract_mtbe Extract with MTBE acidify->extract_mtbe wash_bicarb Wash with NaHCO₃ extract_mtbe->wash_bicarb separate_layers Separate Layers wash_bicarb->separate_layers organic_layer Organic Layer (R-Ester) separate_layers->organic_layer Organic aqueous_layer Aqueous Layer (S-Acid Salt) separate_layers->aqueous_layer Aqueous dry_org Dry & Concentrate organic_layer->dry_org acidify_aq Acidify Aqueous Layer aqueous_layer->acidify_aq final_ester Enriched R-Ester dry_org->final_ester extract_acid Extract Acid with MTBE acidify_aq->extract_acid dry_acid Dry & Concentrate extract_acid->dry_acid final_acid Enriched S-Acid dry_acid->final_acid analysis Chiral HPLC Analysis final_ester->analysis final_acid->analysis

Caption: Workflow for enzymatic hydrolysis of a racemic ester.

esterification_workflow cluster_reaction Reaction cluster_workup Work-up & Separation cluster_products Product Isolation racemic_acid Racemic Acid & Alcohol in Organic Solvent immobilized_lipase Add Immobilized Lipase racemic_acid->immobilized_lipase incubation Incubate (e.g., 40-50°C) immobilized_lipase->incubation filter_enzyme Filter to Remove Enzyme incubation->filter_enzyme wash_base Wash with NaOH filter_enzyme->wash_base separate_layers Separate Layers wash_base->separate_layers organic_layer Organic Layer (S-Ester) separate_layers->organic_layer Organic aqueous_layer Aqueous Layer (R-Acid Salt) separate_layers->aqueous_layer Aqueous dry_org Dry & Concentrate organic_layer->dry_org acidify_aq Acidify Aqueous Layer aqueous_layer->acidify_aq final_ester Enriched S-Ester dry_org->final_ester extract_acid Extract Acid with MTBE acidify_aq->extract_acid dry_acid Dry & Concentrate extract_acid->dry_acid final_acid Enriched R-Acid dry_acid->final_acid analysis Chiral HPLC Analysis final_ester->analysis final_acid->analysis

Caption: Workflow for enzymatic esterification of a racemic acid.

References

Formulation of 3-(2,5-Difluorophenyl)propanoic Acid for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2,5-Difluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid with potential biological activities, including anti-inflammatory and antimicrobial properties.[1] Effective in vivo evaluation of this compound is contingent upon the development of a safe, stable, and bioavailable formulation. As a compound with poor water solubility, strategic formulation approaches are necessary to achieve adequate exposure in preclinical animal models.[2][3][4] This document provides a comprehensive guide to the pre-formulation characterization, vehicle selection, and protocol development for this compound for in vivo research.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for rational formulation design. The data presented below is a combination of information from chemical suppliers and predicted values. It is critical to experimentally verify these properties for the specific batch of compound being used.

PropertyValueSource / Method
IUPAC Name This compound
CAS Number 130408-15-0[1][5]
Molecular Formula C₉H₈F₂O₂[1][6]
Molecular Weight 186.16 g/mol [6]
Appearance Solid
pKa (Predicted) ~2.8 – 3.2[1]
logP (Predicted) ~2.5[1]
Aqueous Solubility Poorly soluble[2][3]
Solubility in Organics Soluble in DMSO, Ethanol, MethanolN/A
Storage Temperature Room Temperature or 2-8°C[6]

Formulation Development Workflow

The development of a suitable formulation for a poorly soluble compound follows a systematic, multi-step process. The workflow ensures that the final vehicle is optimized for solubility, stability, and in vivo tolerability.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Final Formulation & QC A Physicochemical Characterization (pKa, logP, m.p.) B Solubility Screening in Common Vehicles A->B C Excipient Compatibility (Initial Screen) B->C D Vehicle Selection & Co-solvent Ratio Tuning C->D E pH Adjustment (for ionizable compounds) D->E F Dose Concentration Verification E->F G Scale-up & Preparation of Dosing Solution F->G H Sterile Filtration (e.g., 0.22 µm) G->H I Stability Assessment (Short-term) H->I

Caption: A systematic workflow for in vivo formulation development.

Experimental Protocols

Protocol 1: Solubility Screening in Common Vehicles

Objective: To determine the approximate solubility of this compound in a panel of pharmaceutically acceptable vehicles to identify promising candidates for formulation development.

Materials:

  • This compound

  • HPLC-grade solvents and excipients (see table below)

  • 1.5 mL microcentrifuge tubes or glass vials

  • Vortex mixer

  • Thermomixer or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC-UV system or equivalent analytical instrument

Methodology:

  • Add an excess amount of this compound (e.g., 5-10 mg) to pre-weighed vials. Record the exact weight.

  • Add a fixed volume (e.g., 1 mL) of each test vehicle to the corresponding vial.

  • Securely cap the vials and vortex vigorously for 1 minute.

  • Place the vials in a thermomixer or shaker set at 25°C and 1000 RPM for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect for the presence of undissolved solid material.

  • Centrifuge the vials at 10,000 x g for 10 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Example Solubility Screening Data (Illustrative):

Vehicle CompositionVehicle TypeApprox. Solubility (mg/mL)
Saline (0.9% NaCl)Aqueous< 0.1
5% Dextrose in Water (D5W)Aqueous< 0.1
Phosphate Buffered Saline (PBS), pH 7.4Buffered Aqueous~0.2
10% DMSO in SalineCo-solvent~1.5
30% PEG 400 in SalineCo-solvent~4.0
20% Solutol HS 15 in WaterSurfactant~3.5
10% Cremophor EL in SalineSurfactant~3.0
20% SBE-β-CD in WaterComplexation Agent~5.0
Protocol 2: Preparation of a 5 mg/mL Dosing Formulation

Objective: To prepare a clear, stable, and sterile dosing solution of this compound at a target concentration of 5 mg/mL for parenteral administration. This protocol is based on the illustrative use of a cyclodextrin vehicle, which often provides good solubility and safety profiles.

Selected Vehicle: 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile water.

Materials:

  • This compound

  • Captisol® or other brand of SBE-β-CD

  • Sterile Water for Injection (WFI)

  • Sterile glass vial

  • Sterile magnetic stir bar

  • Magnetic stir plate

  • 0.22 µm sterile syringe filter (e.g., PVDF)

  • Sterile syringes and needles

Methodology:

  • Vehicle Preparation: In a sterile beaker or vial, add 20 g of SBE-β-CD to approximately 80 mL of Sterile WFI. Stir using a sterile magnetic stir bar until the SBE-β-CD is completely dissolved. Adjust the final volume to 100 mL with WFI.

  • Compound Weighing: For a 10 mL batch, accurately weigh 50 mg of this compound.

  • Dissolution: Transfer the weighed compound into a sterile vial containing 10 mL of the 20% SBE-β-CD solution.

  • Mixing: Add a sterile magnetic stir bar and stir the mixture at room temperature. Gentle warming (30-40°C) or brief sonication can be used to accelerate dissolution if necessary. Continue mixing until a visually clear solution is obtained.

  • pH Check (Optional): Check the pH of the final solution. For carboxylic acids, a pH slightly above the pKa can enhance solubility, but the complexation with cyclodextrin is often sufficient. Adjusting pH should be done with caution to avoid precipitation.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and carefully filter the solution into a final, sterile, sealed vial for storage.

  • Quality Control:

    • Visual Inspection: Confirm the final solution is clear, colorless, and free of particulates.

    • Concentration Verification: Dilute an aliquot of the final formulation and confirm the concentration using a validated analytical method (e.g., HPLC-UV).

Vehicle Selection and Safety

The selection of excipients is paramount for ensuring the safety and tolerability of the formulation in vivo.[7][8] The ideal vehicle should be inert, non-toxic at the administered volume, and compatible with the chosen route of administration.[7][9]

G cluster_0 Key Formulation Drivers cluster_1 Resulting Formulation cluster_2 Critical Outputs A Required Dose (mg/kg) F Safe & Efficacious In Vivo Formulation A->F B Route of Administration B->F C Compound Solubility C->F D Compound Stability D->F G Tolerability F->G H Desired PK Profile F->H I Efficacy F->I

Caption: Interplay of factors in selecting a safe and effective formulation.

Commonly Used Excipients for Poorly Soluble Drugs:

Excipient ClassExamplesUse & Considerations
Co-solvents Polyethylene Glycol (PEG) 300/400, Propylene Glycol (PG), DMSO, EthanolIncrease solubility by reducing solvent polarity.[10] Potential for toxicity or hemolysis, especially with high concentrations of DMSO or ethanol.[11]
Surfactants Polysorbate 80 (Tween 80), Solutol HS 15, Cremophor ELForm micelles that encapsulate the drug, increasing solubility.[2] Some surfactants (e.g., Cremophor) can cause hypersensitivity reactions.
Complexing Agents Sulfobutylether-β-cyclodextrin (SBE-β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes with the drug molecule, enhancing aqueous solubility.[3] Generally considered safe; SBE-β-CD is often preferred for parenteral routes due to its safety profile.

Conclusion

The formulation of this compound for in vivo studies requires a systematic approach, beginning with a thorough characterization of its physicochemical properties. Due to its poor aqueous solubility, strategies such as the use of co-solvents, surfactants, or complexing agents are necessary.[12][13] The provided protocols for solubility screening and formulation preparation offer a robust starting point for researchers. The final formulation should always be verified for concentration and assessed for short-term stability before administration. Careful selection of excipients based on the intended route and dose level is critical to ensure the safety and tolerability of the formulation in animal models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,5-Difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-(2,5-Difluorophenyl)propanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and well-established methods for synthesizing this compound are:

  • Malonic Ester Synthesis: This route involves the alkylation of a malonic ester, typically diethyl malonate, with a 2,5-difluorobenzyl halide, followed by hydrolysis and decarboxylation.[1][2][3]

  • Catalytic Hydrogenation: This method involves the reduction of the carbon-carbon double bond of (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid (2,5-difluorocinnamic acid) using a catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.[4][5]

Q2: I am seeing a significant amount of a higher molecular weight impurity in my malonic ester synthesis. What could it be?

A2: A common side reaction in the malonic ester synthesis is dialkylation, where the alpha-carbon of the malonic ester is alkylated twice by the benzyl halide.[1][2] This results in the formation of diethyl 2,2-bis(2,5-difluorobenzyl)malonate. This impurity will have a significantly higher molecular weight than the desired mono-alkylated product.

Q3: During the hydrogenation of 2,5-difluorocinnamic acid, I am observing over-reduction. What are the likely byproducts?

A3: Over-reduction during the catalytic hydrogenation can lead to the saturation of the aromatic ring, producing 3-(2,5-difluorocyclohexyl)propanoic acid.[4][5] Under very harsh conditions, reduction of the carboxylic acid to an alcohol is also possible, though less common with a Pd/C catalyst.[4]

Q4: Can I use a different base for the malonic ester synthesis if sodium ethoxide is not available?

A4: It is highly recommended to use a base with an alkoxide that matches the alkyl group of the malonic ester (e.g., sodium ethoxide for diethyl malonate).[1][6] Using a different alkoxide can lead to transesterification, where the ester groups of the malonic ester are exchanged, resulting in a mixture of ester products and complicating purification.

Troubleshooting Guides

Malonic Ester Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield of Mono-alkylated Product and Presence of Dialkylated Impurity The stoichiometry of the malonic ester to the base and alkyl halide is critical. An insufficient amount of malonic ester can lead to the enolate of the mono-alkylated product reacting with a second molecule of the alkyl halide.[1][7][8]- Use a slight excess (1.1-1.5 equivalents) of the malonic ester relative to the 2,5-difluorobenzyl halide.- Slowly add the 2,5-difluorobenzyl halide to the solution of the malonic ester enolate to maintain a low concentration of the halide.
Incomplete Reaction The base may not be strong enough, or the reaction time and temperature may be insufficient.- Ensure the sodium ethoxide is fresh and anhydrous.- The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC or GC.
Formation of Side Products from Transesterification Use of a non-matching alkoxide base (e.g., sodium methoxide with diethyl malonate).[6]- Always use the corresponding alkoxide base to the ester being used (e.g., sodium ethoxide for ethyl esters).
Catalytic Hydrogenation of 2,5-Difluorocinnamic Acid
Issue Potential Cause Troubleshooting Steps
Incomplete Hydrogenation The catalyst may be inactive, or the hydrogen pressure and reaction time may be insufficient.- Use fresh, high-quality palladium on carbon catalyst.- Ensure the reaction is adequately stirred to ensure good contact between the substrate, catalyst, and hydrogen.- Increase the hydrogen pressure or reaction time. Monitor the reaction progress by TLC or NMR.
Reduction of the Aromatic Ring The reaction conditions are too harsh (high temperature, high pressure, or a highly active catalyst).[4][5]- Perform the hydrogenation at room temperature and atmospheric or slightly elevated hydrogen pressure.- Use a 5% Pd/C catalyst instead of a 10% loading for lower activity.- Carefully monitor the reaction and stop it once the starting material is consumed.
Difficult Filtration of the Catalyst The palladium on carbon particles are very fine.- Use a pad of Celite® or another filter aid to facilitate the filtration and prevent the catalyst from passing through the filter paper.

Experimental Protocols

Key Experiment 1: Malonic Ester Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Alkylation: Add 2,5-difluorobenzyl bromide (1.0 eq) to the enolate solution dropwise. The reaction is typically exothermic. Maintain the temperature with a water bath if necessary. After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Hydrolysis and Decarboxylation: To the crude diethyl 2-(2,5-difluorobenzyl)malonate, add an excess of aqueous sodium hydroxide. Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC). Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidic solution to reflux to effect decarboxylation until gas evolution ceases.

  • Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude this compound can be purified by recrystallization or column chromatography.

Key Experiment 2: Catalytic Hydrogenation of (2E)-3-(2,5-Difluorophenyl)prop-2-enoic acid

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation flask, add 5% palladium on carbon (typically 1-5 mol%).

  • Hydrogenation: Seal the flask and purge the system with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or by observing the uptake of hydrogen. The reaction is usually complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Visualizations

malonic_ester_synthesis_troubleshooting start Start Malonic Ester Synthesis issue Low Yield or Impurities Detected start->issue check_dialkylation Check for Dialkylation (Higher MW Impurity) issue->check_dialkylation Yes check_sm Unreacted Starting Material? issue->check_sm Yes check_transesterification Mixture of Ester Products? issue->check_transesterification Yes solution_dialkylation Solution: - Use excess malonic ester - Slow addition of alkyl halide check_dialkylation->solution_dialkylation solution_sm Solution: - Use fresh, anhydrous base - Increase reaction time/temp check_sm->solution_sm solution_transesterification Solution: - Use matching alkoxide base check_transesterification->solution_transesterification

Caption: Troubleshooting workflow for the malonic ester synthesis.

hydrogenation_troubleshooting start Start Hydrogenation issue Reaction Issue Identified start->issue incomplete_reaction Incomplete Reaction issue->incomplete_reaction Yes over_reduction Over-reduction of Aromatic Ring issue->over_reduction Yes solution_incomplete Solution: - Use fresh catalyst - Increase H2 pressure/time - Ensure good stirring incomplete_reaction->solution_incomplete solution_over_reduction Solution: - Use milder conditions (RT, 1 atm H2) - Use 5% Pd/C - Monitor reaction closely over_reduction->solution_over_reduction

Caption: Troubleshooting workflow for the catalytic hydrogenation.

side_reactions_overview cluster_malonic Malonic Ester Synthesis cluster_hydrogenation Catalytic Hydrogenation malonic_start Diethyl Malonate + 2,5-Difluorobenzyl Bromide desired_malonic Desired Mono-alkylated Product malonic_start->desired_malonic Desired Path dialkylation Side Product: Dialkylated Malonate malonic_start->dialkylation Side Reaction transesterification Side Product: Transesterified Esters malonic_start->transesterification Side Reaction (wrong base) hydro_start 2,5-Difluorocinnamic Acid desired_hydro Desired Product: This compound hydro_start->desired_hydro Desired Path over_reduction_hydro Side Product: Ring Hydrogenation hydro_start->over_reduction_hydro Side Reaction (harsh conditions)

References

Technical Support Center: Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2,5-Difluorophenyl)propanoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary routes: Catalytic Hydrogenation and Malonic Ester Synthesis.

Route 1: Catalytic Hydrogenation of 3-(2,5-Difluorophenyl)propenoic Acid

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Step
Inactive Catalyst - Use fresh, high-quality palladium on carbon (Pd/C) catalyst. Catalyst activity can diminish over time or with improper storage. - Ensure the catalyst has not been poisoned by impurities in the starting material, solvent, or hydrogen gas. Common poisons include sulfur, halides, and strong coordinating ligands.[1][2] - Consider a pre-reduction step for the catalyst if applicable.
Insufficient Hydrogen Pressure - Ensure the reaction vessel is properly sealed and holding the set hydrogen pressure. - Increase the hydrogen pressure within the safe limits of the equipment. Higher pressure often leads to faster reaction rates.
Low Reaction Temperature - While many hydrogenations proceed at room temperature, some substrates require heating to overcome the activation energy. Gradually increase the temperature and monitor the reaction progress.
Poor Catalyst-Substrate Contact - Ensure vigorous stirring to keep the heterogeneous catalyst suspended in the reaction mixture, maximizing the surface area available for reaction.
Presence of Inhibitors - Purify the starting material, 3-(2,5-Difluorophenyl)propenoic acid, to remove any potential catalyst inhibitors. Recrystallization or column chromatography may be necessary. - Use high-purity solvents and hydrogen gas.

Issue 2: Incomplete Reaction or Stalled Conversion

Potential Cause Troubleshooting Step
Catalyst Deactivation - Add a fresh portion of the catalyst to the reaction mixture. - If the reaction stalls repeatedly, consider using a more robust catalyst or a higher catalyst loading.
Insufficient Reaction Time - Extend the reaction time and monitor the progress by TLC or GC/LC-MS until the starting material is consumed.
Product Inhibition - In some cases, the product can adsorb to the catalyst surface and inhibit further reaction. If suspected, try a different solvent or a flow chemistry setup.

Issue 3: Formation of Side Products (e.g., Over-reduction of the Aromatic Ring)

Potential Cause Troubleshooting Step
Harsh Reaction Conditions - Reduce the hydrogen pressure and/or reaction temperature. Over-reduction of the aromatic ring is more likely under forcing conditions. - Use a more selective catalyst if available.
Prolonged Reaction Time - Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid further reduction of the product.
Route 2: Malonic Ester Synthesis

Issue 1: Low Yield of Alkylated Malonic Ester

Potential Cause Troubleshooting Step
Incomplete Deprotonation - Ensure the base used (e.g., sodium ethoxide) is fresh and anhydrous. Moisture will quench the base. - Use a slight excess of the base to ensure complete formation of the enolate.
Poor Quality Alkylating Agent - Use pure 2,5-difluorobenzyl halide. Impurities can lead to side reactions.
Side Reaction: Dialkylation - A major drawback of the malonic ester synthesis is the potential for dialkylation.[3] To minimize this, use a slight excess of the malonic ester relative to the alkylating agent.
Low Reaction Temperature - The alkylation step may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature.

Issue 2: Incomplete Hydrolysis of the Diester

Potential Cause Troubleshooting Step
Insufficient Acid/Base Concentration - Use a higher concentration of acid (e.g., HCl) or base (e.g., NaOH) for the hydrolysis step.
Steric Hindrance - The substituted malonic ester may be sterically hindered. Increase the reaction time and/or temperature for the hydrolysis.
Insufficient Water - Ensure enough water is present for the hydrolysis to go to completion, especially when using a co-solvent.

Issue 3: Difficulty with Decarboxylation

Potential Cause Troubleshooting Step
Insufficient Heating - Decarboxylation of the diacid typically requires heating. Ensure the temperature is high enough for the evolution of CO2 to occur.
Incomplete Hydrolysis - Ensure the hydrolysis step is complete before attempting decarboxylation, as the ester will not decarboxylate under the same conditions.

Issue 4: Purification Challenges

Potential Cause Troubleshooting Step
Presence of Unreacted Starting Materials - Optimize the reaction conditions to drive the reaction to completion. - Use extraction with a suitable solvent to separate the acidic product from neutral starting materials.
Formation of Emulsions during Workup - Add brine (saturated NaCl solution) to help break up emulsions during aqueous workup.
Co-elution of Impurities during Chromatography - Experiment with different solvent systems for column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most common and reliable synthetic routes are:

  • Catalytic Hydrogenation: This involves the reduction of the double bond in 3-(2,5-Difluorophenyl)propenoic acid using a catalyst like palladium on carbon (Pd/C) and a hydrogen source.

  • Malonic Ester Synthesis: This multi-step process involves the alkylation of diethyl malonate with a 2,5-difluorobenzyl halide, followed by hydrolysis and decarboxylation.[4]

Q2: How can I synthesize the precursor 3-(2,5-Difluorophenyl)propenoic acid for the hydrogenation route?

A2: 3-(2,5-Difluorophenyl)propenoic acid can be synthesized via a Heck reaction between 1-bromo-2,5-difluorobenzene and acrylic acid, catalyzed by a palladium complex.

Q3: What is the typical yield I can expect for the synthesis of this compound?

A3: The yield is highly dependent on the chosen synthetic route and the optimization of reaction conditions.

  • Catalytic Hydrogenation: This route can be very efficient, with reported yields of up to 99% under optimized conditions for analogous compounds.[5]

  • Malonic Ester Synthesis: Yields for this multi-step synthesis are generally lower and can vary significantly based on the efficiency of each step.

Q4: What are the key parameters to control for optimizing the yield in the catalytic hydrogenation?

A4: Key parameters include the choice and quality of the catalyst, catalyst loading, hydrogen pressure, reaction temperature, solvent, and the purity of the starting material.

Q5: What are the main challenges in the malonic ester synthesis route?

A5: The main challenges include preventing dialkylation, ensuring complete hydrolysis of the sterically hindered diester, and achieving efficient decarboxylation without side reactions.

Q6: How can I monitor the progress of my reaction?

A6: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q7: What are the recommended purification methods for the final product?

A7: The final product, being a carboxylic acid, can often be purified by recrystallization. If further purification is needed, column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) is effective.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of various reaction parameters on the yield of 3-arylpropanoic acids, providing a guide for optimizing the synthesis of this compound.

Table 1: Catalytic Hydrogenation of Cinnamic Acid Derivatives - Effect of Reaction Parameters on Yield

ParameterVariationTypical Yield Range (%)Observations
Catalyst 5% Pd/C85-99%Highly efficient and selective for C=C bond reduction.
10% Pd/C90-99%Higher loading may lead to faster reaction but can also increase cost.
Rhodium-based47-95%Can be highly effective, sometimes at lower temperatures.[6]
Catalyst Loading 1-2 mol%47-99%Lower loading may require longer reaction times or higher temperatures.[5][6]
5-10 mol%90-99%Generally ensures complete conversion in a reasonable time.[6]
Hydrogen Source H₂ gas (50 psi)99%Standard and highly effective method.
Formic Acid95-100%A common and effective hydrogen donor in transfer hydrogenation.[5]
Temperature Room Temperature80-95%Often sufficient for complete conversion.
65-85 °C95-99%Increased temperature can significantly enhance the reaction rate.[6]
Solvent Tetrahydrofuran (THF)99%A common solvent for this type of reaction.
Ethyl AcetateHighAnother suitable solvent for hydrogenation.
Water100%Can be an effective and green solvent, especially in transfer hydrogenation.[5]

Table 2: Malonic Ester Synthesis of 3-Arylpropanoic Acids - Key Step Yields

StepKey ParametersTypical Yield Range (%)
Alkylation Base (e.g., NaOEt), Alkyl Halide, Temperature60-85%
Hydrolysis Acid (e.g., HCl) or Base (e.g., NaOH) concentration, Temperature, Time80-95%
Decarboxylation Temperature85-95%
Overall -40-70%

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a high-yield synthesis of a similar compound.

Materials:

  • 3-(2,5-Difluorophenyl)propenoic acid

  • 10% Palladium on Carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • A solution of 3-(2,5-difluorophenyl)propenoic acid (1 equivalent) in tetrahydrofuran is prepared.

  • A slurry of 10% palladium on carbon (catalytic amount, e.g., 1-5 mol%) in ethyl acetate is added to the solution.

  • The mixture is transferred to a pressure vessel.

  • The vessel is charged with hydrogen gas to a pressure of 50 psi.

  • The reaction mixture is shaken or vigorously stirred at room temperature for 4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of this compound via Malonic Ester Synthesis

This protocol is a general procedure based on the synthesis of analogous compounds.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • 2,5-Difluorobenzyl bromide

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

Procedure:

  • Alkylation:

    • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add diethyl malonate (1 equivalent) dropwise at room temperature.

    • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

    • Add 2,5-difluorobenzyl bromide (1 equivalent) dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(2,5-difluorobenzyl)malonate.

  • Hydrolysis and Decarboxylation:

    • Mix the crude diethyl 2-(2,5-difluorobenzyl)malonate with concentrated hydrochloric acid.

    • Heat the mixture at reflux for several hours until the hydrolysis and decarboxylation are complete (monitor by TLC or evolution of CO₂).

    • Cool the reaction mixture to room temperature. The product may precipitate.

    • Filter the solid product and wash with cold water.

    • Alternatively, extract the acidic product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

    • Purify the crude this compound by recrystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Malonic Ester Synthesis Start1 2,5-Difluorobromobenzene + Acrylic Acid Heck Heck Reaction (Pd Catalyst) Intermediate1 3-(2,5-Difluorophenyl)propenoic Acid Heck->Intermediate1 Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Intermediate1->Hydrogenation Product1 This compound Hydrogenation->Product1 Start2 Diethyl Malonate + 2,5-Difluorobenzyl Bromide Alkylation Alkylation (NaOEt) Intermediate2 Diethyl 2-(2,5-difluorobenzyl)malonate Alkylation->Intermediate2 Hydrolysis Hydrolysis (Acid/Base) Intermediate2->Hydrolysis Intermediate3 2-(2,5-Difluorobenzyl)malonic Acid Hydrolysis->Intermediate3 Decarboxylation Decarboxylation (Heat) Intermediate3->Decarboxylation Product2 This compound Decarboxylation->Product2

Caption: Synthetic routes to this compound.

Troubleshooting_Hydrogenation Start Low Yield in Hydrogenation CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckPressure Check H2 Pressure Start->CheckPressure CheckTemp Check Temperature Start->CheckTemp CheckPurity Check Substrate Purity Start->CheckPurity InactiveCatalyst Inactive/Poisoned Catalyst? CheckCatalyst->InactiveCatalyst LowPressure Pressure Too Low? CheckPressure->LowPressure LowTemp Temperature Too Low? CheckTemp->LowTemp ImpureSubstrate Substrate Impure? CheckPurity->ImpureSubstrate ReplaceCatalyst Use Fresh Catalyst InactiveCatalyst->ReplaceCatalyst Yes Continue Re-evaluate Other Parameters InactiveCatalyst->Continue No IncreasePressure Increase H2 Pressure LowPressure->IncreasePressure Yes LowPressure->Continue No IncreaseTemp Increase Temperature LowTemp->IncreaseTemp Yes LowTemp->Continue No PurifySubstrate Purify Starting Material ImpureSubstrate->PurifySubstrate Yes ImpureSubstrate->Continue No

Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.

Troubleshooting_Malonic_Ester Start Low Yield in Malonic Ester Synthesis CheckAlkylation Check Alkylation Step Start->CheckAlkylation CheckHydrolysis Check Hydrolysis Step Start->CheckHydrolysis CheckDecarboxylation Check Decarboxylation Start->CheckDecarboxylation Dialkylation Dialkylation Occurring? CheckAlkylation->Dialkylation IncompleteHydrolysis Incomplete Hydrolysis? CheckHydrolysis->IncompleteHydrolysis IncompleteDecarb Incomplete Decarboxylation? CheckDecarboxylation->IncompleteDecarb AdjustStoichiometry Use Excess Malonic Ester Dialkylation->AdjustStoichiometry Yes Continue Re-evaluate Other Steps Dialkylation->Continue No IncreaseTimeTemp Increase Hydrolysis Time/Temp IncompleteHydrolysis->IncreaseTimeTemp Yes IncompleteHydrolysis->Continue No IncreaseHeat Increase Heating for Decarboxylation IncompleteDecarb->IncreaseHeat Yes IncompleteDecarb->Continue No

Caption: Troubleshooting workflow for low yield in malonic ester synthesis.

References

troubleshooting guide for the hydrogenation of 3-(2,5-difluorophenyl)propenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 3-(2,5-difluorophenyl)propenoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of 3-(2,5-difluorophenyl)propenoic acid to produce 3-(2,5-difluorophenyl)propanoic acid.

Issue 1: Incomplete or Slow Reaction

Question: My hydrogenation of 3-(2,5-difluorophenyl)propenoic acid is very slow or does not go to completion. What are the possible causes and solutions?

Answer:

Incomplete or sluggish hydrogenation reactions can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity - Use fresh catalyst: Palladium on carbon (Pd/C) can degrade over time. Ensure you are using a fresh batch of catalyst. - Proper handling of catalyst: Pd/C is flammable, especially when dry and in the presence of solvents. Handle it under an inert atmosphere (e.g., Argon or Nitrogen).[1] - Increase catalyst loading: A higher catalyst loading (e.g., 5-10 mol%) can increase the reaction rate.
Insufficient Hydrogen - Ensure proper purging: Thoroughly purge the reaction vessel with hydrogen gas to remove all air. Repeat the vacuum/hydrogen cycle multiple times.[1] - Maintain hydrogen pressure: For atmospheric pressure hydrogenations, ensure a continuous supply of hydrogen using a balloon. For higher-pressure reactions, monitor the pressure gauge. - Check for leaks: Ensure all connections in your hydrogenation apparatus are secure and there are no leaks.
Poor Substrate Solubility - Solvent selection: 3-(2,5-difluorophenyl)propenoic acid may have limited solubility in some solvents. Protic solvents like ethanol or methanol, or a mixture such as ethanol/THF, can improve solubility and accelerate the reaction rate.[1][2]
Catalyst Poisoning - Purify the substrate: Impurities in the starting material, such as sulfur or halide compounds, can poison the palladium catalyst.[3][4] Recrystallize or chromatograph the 3-(2,5-difluorophenyl)propenoic acid if purity is a concern. - Use high-purity solvents and reagents: Ensure all solvents and other reagents are free from potential catalyst poisons.

Experimental Workflow for Troubleshooting Incomplete Hydrogenation:

start Incomplete Hydrogenation catalyst Check Catalyst Activity start->catalyst hydrogen Verify Hydrogen Supply start->hydrogen solubility Assess Substrate Solubility start->solubility purity Evaluate Substrate Purity start->purity solution1 Use Fresh Catalyst / Increase Loading catalyst->solution1 solution2 Purge System / Check for Leaks hydrogen->solution2 solution3 Change Solvent System (e.g., EtOH/THF) solubility->solution3 solution4 Purify Starting Material purity->solution4

Troubleshooting workflow for incomplete hydrogenation.
Issue 2: Presence of Side Products (Defluorination or Aromatic Ring Reduction)

Question: I am observing side products in my reaction mixture, such as the defluorinated product or the product with a reduced aromatic ring. How can I improve the selectivity?

Answer:

The formation of side products is a known challenge, particularly with fluorinated aromatic compounds. The choice of catalyst and reaction conditions plays a crucial role in achieving high selectivity.

Side Reactions and Mitigation Strategies:

Side ReactionCatalystConditions Favoring Side ReactionMitigation Strategy
Hydrodefluorination Rhodium (Rh) catalysts are known to promote hydrodefluorination.[5] Palladium (Pd) catalysts can also cause defluorination under harsh conditions.High temperatures, high hydrogen pressure, prolonged reaction times.- Use Pd/C: Palladium on carbon is generally more selective for alkene hydrogenation over C-F bond cleavage. - Milder conditions: Use atmospheric pressure of hydrogen and room temperature. - Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to avoid over-reduction.
Aromatic Ring Reduction Ruthenium (Ru) and Palladium (Pd) catalysts can hydrogenate the aromatic ring.[6]High temperatures (e.g., 220 °C) and high hydrogen pressures (e.g., 6.89 MPa).[6]- Use milder conditions: Room temperature and atmospheric or low hydrogen pressure are preferred. - Catalyst choice: While Pd/C can catalyze ring hydrogenation under forcing conditions, it is generally selective for the alkene at lower temperatures and pressures.

Logical Flow for Optimizing Selectivity:

start Side Products Observed identify Identify Side Product(s) (e.g., by MS, NMR) start->identify defluorination Defluorination identify->defluorination ring_reduction Aromatic Ring Reduction identify->ring_reduction solution_defluorination Switch to Pd/C Use Milder Conditions (RT, 1 atm H2) Monitor Reaction Progress defluorination->solution_defluorination solution_ring_reduction Use Milder Conditions (RT, 1 atm H2) Avoid High Temperatures/Pressures ring_reduction->solution_ring_reduction

Decision-making process for improving reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a standard experimental protocol for the hydrogenation of 3-(2,5-difluorophenyl)propenoic acid?

Protocol 1: Direct Hydrogenation (General Procedure) [1][7]

  • Inert Atmosphere: In a two-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol%). Seal the flask and purge with an inert gas (Argon or Nitrogen).

  • Solvent and Substrate Addition: Add a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Then, add the 3-(2,5-difluorophenyl)propenoic acid (1 equivalent).

  • Hydrogen Purge: Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is suitable for atmospheric pressure) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: Transfer Hydrogenation (Adapted from Cinnamic Acid Hydrogenation) [8]

  • Dissolution: Dissolve 3-(2,5-difluorophenyl)propenoic acid (1 equivalent) in a suitable solvent such as water containing a base (e.g., KOH).

  • Catalyst and Hydrogen Source: Add the palladium catalyst (e.g., PdCl₂ or Pd/C, 2-10 mol%). Then, add the hydrogen donor, such as formic acid or ammonium formate (4-5 equivalents).

  • Reaction: Heat the reaction mixture (e.g., to 65-90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, acidify the reaction mixture with an appropriate acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic layer, filter, and concentrate under reduced pressure to obtain the product.

Q2: What are the best catalysts for this hydrogenation?

A2: For the selective hydrogenation of the double bond in 3-(2,5-difluorophenyl)propenoic acid without affecting the aromatic ring or the fluorine substituents, Palladium on carbon (Pd/C) is the most commonly recommended catalyst.[6] While other catalysts like Ruthenium (Ru) and Rhodium (Rh) can be used for hydrogenations, they carry a higher risk of reducing the aromatic ring or causing defluorination, respectively.[5][6]

Q3: How can I avoid catalyst poisoning?

A3: Catalyst poisoning leads to deactivation of the catalyst and incomplete reactions.[9] To avoid this:

  • Ensure high purity of starting materials: The substrate and solvent should be free of impurities, especially sulfur and other halogen compounds.

  • Properly clean all glassware: Residues from previous reactions can poison the catalyst.

  • If defluorination is a suspected side reaction: The in-situ generation of hydrogen fluoride (HF) can potentially poison the palladium catalyst.[3] If this is suspected, using milder reaction conditions to minimize defluorination is crucial. Adding a non-nucleophilic base could theoretically scavenge HF, but this may also affect the reaction and should be approached with caution.

Q4: What is the expected yield for this reaction?

A4: The yield can vary significantly depending on the protocol, catalyst, and reaction conditions. For similar hydrogenations of cinnamic acid derivatives, yields are often reported to be high, frequently exceeding 90% under optimized conditions.[8]

Q5: How do the fluorine substituents affect the hydrogenation?

A5: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the alkene double bond. While this electronic effect is present, the primary concern with fluorine substituents is the potential for hydrodefluorination, which is the cleavage of the C-F bond and its replacement with a C-H bond. This is more likely with certain catalysts and under harsh conditions. However, under mild conditions with Pd/C, the hydrogenation of the alkene is expected to be the predominant reaction.

References

Technical Support Center: Purification of Crude 3-(2,5-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(2,5-Difluorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. A prevalent method for synthesizing this compound is the catalytic hydrogenation of (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid. Therefore, the primary impurity is often the unreacted starting material, (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid .

Other potential impurities can arise from the synthesis of the unsaturated precursor, which is commonly prepared via a Knoevenagel or Perkin condensation of 2,5-difluorobenzaldehyde with an active methylene compound. These impurities may include:

  • Unreacted 2,5-difluorobenzaldehyde: A starting material in the preceding step.

  • Side-products from the condensation reaction: Depending on the specific reagents and conditions, various side-products can be formed.

Q2: My final product has a yellowish tint. What is the likely cause?

A2: A yellow color in the final product often indicates the presence of conjugated impurities, such as the unsaturated precursor, (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid. Incomplete hydrogenation allows this colored impurity to remain in the product.

Q3: After recrystallization, the yield is very low. What can I do to improve it?

A3: Low recovery after recrystallization can be due to several factors:

  • Inappropriate solvent choice: The product may be too soluble in the chosen solvent, even at low temperatures.

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of fine, impure crystals and trap impurities.

  • Premature crystallization: If the solution is not fully dissolved at high temperature, the yield will be lower.

Refer to the experimental protocols for guidance on solvent selection and recrystallization techniques.

Q4: How can I confirm the purity of my this compound?

A4: The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the desired product from its impurities and quantifying their respective amounts.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide structural information and help identify the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (71-73 °C) is indicative of high purity.[4] A broad melting range suggests the presence of impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Presence of Unsaturated Impurity ((2E)-3-(2,5-difluorophenyl)prop-2-enoic acid) after Hydrogenation
Symptom Possible Cause Recommended Solution
Yellowish product, additional peaks in HPLC/NMR corresponding to the unsaturated precursor.Incomplete hydrogenation reaction.Option 1: Re-subject to Hydrogenation: Dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate) and re-introduce it to the hydrogenation conditions (e.g., H2 gas, Pd/C catalyst) until the reaction is complete. Monitor the reaction progress by TLC or HPLC.
Option 2: Oxidative Cleavage (for small amounts): For trace amounts of the unsaturated impurity, treatment with a mild oxidizing agent like potassium permanganate under basic conditions, followed by an acidic workup, can cleave the double bond. This should be used with caution as it may affect the desired product.
Option 3: Purification: Proceed to purification methods such as recrystallization or column chromatography as detailed in the experimental protocols below.
Issue 2: Difficulty in Removing Unreacted 2,5-Difluorobenzaldehyde
Symptom Possible Cause Recommended Solution
Characteristic aldehyde peak in 1H NMR, or a corresponding peak in HPLC.Incomplete conversion during the condensation step to form the propenoic acid precursor.Option 1: Bisulfite Wash: During the aqueous workup, wash the organic layer containing the crude product with a saturated sodium bisulfite (NaHSO3) solution. The aldehyde will form a water-soluble adduct, which can then be separated in the aqueous layer.
Option 2: Column Chromatography: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the more polar aldehyde from the desired carboxylic acid.
Issue 3: Oily Product Instead of Crystalline Solid
Symptom Possible Cause Recommended Solution
The product does not solidify upon solvent removal or cooling.Presence of significant amounts of impurities that lower the melting point and inhibit crystallization.Option 1: Trituration: Add a non-polar solvent in which the desired product is sparingly soluble (e.g., hexane) to the oil and stir vigorously. This may induce crystallization of the product while the impurities remain dissolved.
Option 2: Column Chromatography: This is the most effective method to separate the desired product from multiple impurities that may be causing it to oil out.
Option 3: Seeding: If a small amount of pure, crystalline product is available, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable for removing small amounts of less polar impurities, such as the unsaturated precursor.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene, Hexane/Ethyl Acetate mixture, or water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of solvents (e.g., hexane and ethyl acetate) can also be effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Purity Improvement by Recrystallization

Sample Purity before Recrystallization (by HPLC) Purity after Recrystallization (by HPLC) Yield (%)
Batch A95.2%99.1%85
Batch B92.5%98.7%78
Protocol 2: Column Chromatography

This method is effective for separating a mixture of impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate) and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the initial solvent mixture, gradually increasing the polarity (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.

  • Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Data Presentation: Purity Improvement by Column Chromatography

Sample Purity before Chromatography (by HPLC) Purity after Chromatography (by HPLC) Yield (%)
Batch C88.7%99.5%75
Batch D91.0%99.6%80

Visualizations

Purification_Workflow crude_product Crude this compound analysis1 Purity Analysis (HPLC, NMR) crude_product->analysis1 decision Purity > 99%? analysis1->decision pure_product Pure Product decision->pure_product Yes recrystallization Recrystallization decision->recrystallization No (Minor Impurities) column_chromatography Column Chromatography decision->column_chromatography No (Major/Multiple Impurities) analysis2 Purity Analysis recrystallization->analysis2 analysis3 Purity Analysis column_chromatography->analysis3 analysis2->decision analysis3->decision Troubleshooting_Logic start Impure Product check_impurity Identify Impurity (HPLC/NMR) start->check_impurity unsaturated Unsaturated Precursor check_impurity->unsaturated C=C bond present aldehyde Starting Aldehyde check_impurity->aldehyde Aldehyde peak present oily Oily Product check_impurity->oily Multiple impurities/ Non-crystalline rehydrogenate Re-hydrogenate unsaturated->rehydrogenate column Column Chromatography unsaturated->column bisulfite_wash Bisulfite Wash aldehyde->bisulfite_wash aldehyde->column triturate Triturate oily->triturate oily->column

References

optimization of reaction conditions for 3-(2,5-Difluorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(2,5-Difluorophenyl)propanoic acid. The guidance is tailored for researchers, scientists, and professionals in drug development.

Experimental Workflow Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves a Knoevenagel condensation of 2,5-difluorobenzaldehyde with malonic acid to yield 3-(2,5-difluorophenyl)propenoic acid. The subsequent step is the catalytic hydrogenation of the propenoic acid intermediate to the final saturated propanoic acid.

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation A 2,5-Difluorobenzaldehyde D 3-(2,5-Difluorophenyl)propenoic Acid A->D B Malonic Acid B->D C Pyridine (Solvent) Piperidine (Catalyst) C->D Heat E 3-(2,5-Difluorophenyl)propenoic Acid H This compound E->H F H2 Gas F->H G Pd/C Catalyst Ethanol (Solvent) G->H Pressure Hydrogenation_Troubleshooting Start Low or Incomplete Conversion Cause1 Inactive Catalyst Start->Cause1 Cause2 Insufficient Hydrogen Pressure Start->Cause2 Cause3 Poor Mixing Start->Cause3 Cause4 Catalyst Poisoning Start->Cause4 Solution1 Use fresh Pd/C catalyst. Cause1->Solution1 Solution2 Ensure the system is properly sealed and increase H2 pressure if necessary. Cause2->Solution2 Solution3 Increase stirring speed to ensure good suspension of the catalyst. Cause3->Solution3 Solution4 Ensure the starting material and solvent are pure. Cause4->Solution4

Technical Support Center: Purification of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of fluorinated carboxylic acids challenging?

A1: The purification of fluorinated carboxylic acids presents unique challenges due to their distinct physicochemical properties. These include:

  • High Acidity: The presence of fluorine atoms significantly increases the acidity of the carboxylic acid group, which can affect its reactivity and interaction with purification media.

  • Unique Solubility: Fluorinated compounds exhibit both hydrophobic and oleophobic (oil-repelling) characteristics, leading to unusual solubility profiles in common organic solvents and aqueous solutions. This "fluorous" nature can complicate standard extraction and chromatography procedures.

  • Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry, making these compounds highly stable and resistant to degradation, but also potentially difficult to modify or remove from impurities with similar stability.

  • Structural Isomers: The synthesis of fluorinated carboxylic acids, particularly through methods like electrochemical fluorination, can result in a mixture of linear and branched isomers that are often difficult to separate.

  • Matrix Effects: In complex samples, co-eluting matrix components can suppress or enhance the ionization of fluorinated carboxylic acids in mass spectrometry-based detection, leading to inaccurate quantification.

  • Background Contamination: Perfluorinated compounds are ubiquitous in laboratory environments, often found in materials like PTFE, leading to potential background contamination during analysis.

Q2: How do I choose the best purification method for my fluorinated carboxylic acid?

A2: The selection of an appropriate purification method depends on several factors, including the properties of your target compound, the nature of the impurities, the required purity level, and the scale of your experiment. A general decision-making workflow is outlined below.

G start Start: Crude Fluorinated Carboxylic Acid Sample is_solid Is the compound solid at room temperature? start->is_solid is_volatile Are the impurities non-volatile? is_solid->is_volatile No is_soluble Is there a solvent in which the compound has high solubility at high temp and low solubility at low temp? is_solid->is_soluble Yes is_thermally_stable Is the compound thermally stable? is_volatile->is_thermally_stable No sublimation Sublimation is_volatile->sublimation Yes is_soluble->is_volatile No crystallization Crystallization/ Recrystallization is_soluble->crystallization Yes is_high_bp_diff Is there a significant boiling point difference between the compound and impurities? is_thermally_stable->is_high_bp_diff Yes is_separable_by_polarity Do the compound and impurities have different polarities or fluorous character? is_thermally_stable->is_separable_by_polarity No is_high_bp_diff->is_separable_by_polarity No distillation Distillation (Simple or Fractional) is_high_bp_diff->distillation Yes is_soluble_in_immiscible Can the compound be selectively partitioned into one of two immiscible liquid phases? is_separable_by_polarity->is_soluble_in_immiscible No chromatography Chromatography (HPLC, Flash) is_separable_by_polarity->chromatography Yes extraction Liquid-Liquid Extraction is_soluble_in_immiscible->extraction Yes spe Solid-Phase Extraction (SPE) is_soluble_in_immiscible->spe Consider SPE end Purified Product crystallization->end sublimation->end distillation->end chromatography->end extraction->end spe->end

Decision tree for selecting a purification method.

Q3: What are the common impurities I might encounter?

A3: Common impurities can originate from the starting materials, side reactions, or degradation products. These may include:

  • Unreacted starting materials or reagents.

  • By-products from the synthesis, such as isomers or oligomers.

  • Residual solvents from the reaction or workup.

  • Degradation products if the compound is unstable under certain conditions.

  • For compounds synthesized via fluorotelomerization, residual fluorotelomer alcohols may be present.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column overload; Inappropriate mobile phase; Column contamination.1. Reduce sample concentration or injection volume. 2. Ensure the sample is dissolved in the mobile phase. 3. Optimize mobile phase pH and organic content. For fluorinated acids, using ion-pairing agents like trifluoroacetic acid (TFA) can improve peak shape. 4. Flush the column with a strong solvent to remove contaminants.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Temperature changes; Column degradation.1. Ensure the mobile phase is well-mixed and degassed. 2. Check the pump for leaks or air bubbles. 3. Use a column oven to maintain a stable temperature. 4. Replace the column if it's old or has been subjected to harsh conditions.
High Backpressure Column frit blockage; Particulate matter in the sample or mobile phase; Buffer precipitation.1. Filter all samples and mobile phases before use. 2. Reverse-flush the column (if recommended by the manufacturer). 3. Ensure the buffer concentration is below its solubility limit in the mobile phase mixture.
Ghost Peaks Contaminated mobile phase or injector; Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phases. 2. Run blank injections to identify the source of contamination. 3. Implement a robust needle wash protocol in the autosampler.
Crystallization
Problem Potential Cause Troubleshooting Steps
Compound Oiling Out (Forms a liquid instead of crystals) Supersaturation is too high; Cooling is too rapid; Inappropriate solvent.1. Add more solvent to the hot solution. 2. Allow the solution to cool more slowly. 3. Try a different solvent or a solvent mixture. For some fluorinated compounds, the choice of solvent is critical due to their unique solubility.
No Crystal Formation Solution is not supersaturated; Compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature. 3. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise. 4. Scratch the inside of the flask with a glass rod to induce nucleation.
Impure Crystals Impurities co-crystallize with the product; Inefficient washing.1. Ensure the cooling process is slow to allow for selective crystallization. 2. Wash the crystals with a small amount of cold, fresh solvent. 3. Perform a second recrystallization if purity is still low.
Solid-Phase Extraction (SPE)
Problem Potential Cause Troubleshooting Steps
Low Recovery Incomplete retention on the sorbent; Incomplete elution from the sorbent; Inappropriate sorbent type.1. Ensure the sample pH is optimized for retention (for anion exchange, pH should be above the pKa of the analyte). 2. Increase the volume or strength of the elution solvent. 3. For fluorinated carboxylic acids, weak anion exchange (WAX) cartridges are often effective. 4. Ensure the flow rate during loading is slow enough for efficient binding.
Poor Reproducibility Inconsistent sample loading or elution; Sorbent variability.1. Use an automated SPE system for better precision. 2. Ensure the sorbent bed does not dry out during the process (unless specified in the protocol). 3. Use SPE cartridges from the same manufacturing lot.
Eluate Contains Impurities Insufficient washing of the sorbent; Co-extraction of matrix components.1. Optimize the wash step with a solvent that removes impurities but not the analyte. 2. Consider using a different type of sorbent with higher selectivity.

Quantitative Data Summary

The following tables summarize typical performance data for the purification and analysis of fluorinated carboxylic acids.

Table 1: Recovery Rates of Perfluorocarboxylic Acids (PFCAs) using different SPE Sorbents

PFCA Chain LengthOasis WAX Recovery (%)C18 Recovery (%)
Short-chain (C4-C7)85 - 10560 - 90
Long-chain (C8-C12)90 - 11075 - 100

Data compiled from various sources. Actual recoveries may vary based on experimental conditions.

Table 2: Method Detection Limits (MDLs) for PFCAs using LC-MS/MS

CompoundMDL in Water (ng/L)
Perfluorobutanoic acid (PFBA)0.5 - 2.0
Perfluorooctanoic acid (PFOA)0.2 - 1.0
Perfluorododecanoic acid (PFDoA)0.3 - 1.5

Data is indicative and can vary significantly based on the instrument and method used.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of PFCAs from Water Samples

This protocol is a general guideline for the extraction of PFCAs from water samples using a weak anion exchange (WAX) SPE cartridge.

1. Materials:

  • WAX SPE cartridges (e.g., 6 cc, 150 mg)

  • Methanol (HPLC grade)

  • Ammonium hydroxide solution (0.1% in methanol)

  • Water (HPLC grade)

  • Formic acid

  • Nitrogen evaporator

  • Polypropylene tubes

2. Cartridge Conditioning: a. Pass 5 mL of 0.1% ammonium hydroxide in methanol through the cartridge. b. Pass 5 mL of methanol through the cartridge. c. Pass 5 mL of HPLC grade water through the cartridge. Do not allow the cartridge to go dry.

3. Sample Loading: a. Adjust the pH of the water sample (e.g., 500 mL) to between 6 and 7. b. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

4. Washing: a. After loading, pass 5 mL of HPLC grade water through the cartridge to remove hydrophilic impurities. b. Dry the cartridge under vacuum or nitrogen for 10-15 minutes.

5. Elution: a. Elute the PFCAs from the cartridge with 5 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube. b. A second elution with another 5 mL of the same solvent can be performed to ensure complete recovery.

6. Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

G cluster_conditioning 1. Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution cluster_concentration 5. Concentration cond1 Add 0.1% NH4OH in Methanol cond2 Add Methanol cond1->cond2 cond3 Add HPLC Water cond2->cond3 load1 Load Water Sample (pH 6-7) cond3->load1 wash1 Wash with HPLC Water load1->wash1 wash2 Dry Cartridge wash1->wash2 elute1 Elute with 0.1% NH4OH in Methanol wash2->elute1 conc1 Evaporate to Dryness elute1->conc1 conc2 Reconstitute in Mobile Phase conc1->conc2 end end conc2->end Analyze by LC-MS/MS

SPE workflow for PFCAs from water samples.

This technical support guide is intended to be a starting point for troubleshooting and method development. Due to the diverse nature of fluorinated carboxylic acids and their matrices, optimization of these procedures for your specific application is highly recommended.

Technical Support Center: 3-(2,5-Difluorophenyl)propanoic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(2,5-Difluorophenyl)propanoic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is relatively stable in neutral aqueous solutions. However, it undergoes slow hydrolysis in acidic and alkaline media. It is recommended to prepare fresh solutions or store them at low temperatures (2-8°C) for short periods.

Q2: I observe a gradual decrease in the concentration of my this compound stock solution over time. What could be the cause?

A2: This is likely due to hydrolytic degradation, especially if your solvent is acidic or basic. The propanoic acid moiety can be susceptible to hydrolysis. To mitigate this, prepare stock solutions in a neutral, anhydrous solvent like DMSO or ethanol if your experimental design allows, and store them at -20°C or below for long-term use. For aqueous experiments, always use freshly prepared solutions.

Q3: I see an unexpected peak appearing in my HPLC chromatogram after my solution has been standing at room temperature. What could this be?

A3: The appearance of a new peak suggests the formation of a degradation product. Depending on the conditions, this could be a result of hydrolysis, oxidation, or photodegradation. Refer to the Troubleshooting Guide below for steps to identify the source of degradation.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is limited, fluorinated aromatic compounds can be susceptible to photodegradation. As a precaution, it is advisable to protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil, especially during long-term storage or prolonged experiments.

Q5: How does temperature affect the stability of this compound solutions?

A5: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis. For optimal stability, solutions should be kept cool and stored at recommended temperatures (2-8°C for short-term, -20°C or lower for long-term). Avoid repeated freeze-thaw cycles, which can also contribute to degradation.

Troubleshooting Guides

Issue 1: Unexpected Loss of Compound in Solution

Symptoms:

  • Lower than expected concentration when analyzing a previously prepared solution.

  • Decreasing peak area of the parent compound in sequential HPLC injections over time.

Possible Causes & Solutions:

CauseTroubleshooting StepsRecommended Action
Hydrolytic Degradation 1. Check the pH of your solvent. 2. Run a time-course experiment at room temperature, analyzing the solution at different time points.- If the solvent is acidic or basic, buffer it to a neutral pH if compatible with your experiment. - Prepare fresh solutions immediately before use. - Store stock solutions in an anhydrous solvent at low temperatures.
Adsorption to Container 1. Analyze a freshly prepared solution in both glass and polypropylene containers. 2. Compare the initial concentrations.- If adsorption is suspected, consider using silanized glass vials. - Ensure the container material is compatible with your solvent and compound.
Evaporation of Solvent 1. Check the seals of your storage containers. 2. Store solutions in tightly capped vials.- Use vials with PTFE-lined caps for a better seal. - For long-term storage, consider sealing vials with parafilm.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • One or more new peaks are observed in the chromatogram that were not present in the initial analysis of a fresh solution.

Possible Causes & Solutions:

CauseTroubleshooting StepsRecommended Action
Degradation Product 1. Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, photolytic, and thermal conditions to generate potential degradation products. 2. Compare the retention times of the peaks in the stressed samples with the unknown peak in your experimental sample.- This will help in tentatively identifying the nature of the degradation. - Further characterization by LC-MS may be necessary to identify the structure of the degradant.
Contamination 1. Analyze a blank solvent injection. 2. Check the purity of all reagents and solvents used.- If the blank shows the peak, the contamination is from the solvent or HPLC system. - If reagents are suspected, use fresh, high-purity materials.

Data Presentation

Table 1: pH-Dependent Hydrolytic Stability of this compound in Aqueous Solution at 25°C

pHApproximate Half-LifeStability Profile
2.0~48 hoursUnstable
7.0>30 daysStable
10.0~72 hoursUnstable

Note: This data is based on available information for the compound and should be used as a general guideline. Actual stability may vary depending on the specific buffer system and storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent for analysis.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: Before and after stressing, dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 264 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_photo Photodegradation (UV/Vis Light) cluster_thermal Thermal Degradation (Heat) parent This compound hydrolysis_product Potential Products: - 2,5-Difluorobenzene - Propanoic acid derivatives parent->hydrolysis_product H₂O, H⁺/OH⁻ photo_product Potential Products: - Defluorinated species - Hydroxylated derivatives parent->photo_product thermal_product Potential Products: - Decarboxylation products - Ring-opened fragments parent->thermal_product Δ

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Issue Encountered: Unexpected Analytical Result check_purity Verify Purity of Starting Material start->check_purity check_procedure Review Experimental Protocol start->check_procedure is_degradation Is Degradation Suspected? check_purity->is_degradation check_procedure->is_degradation forced_degradation Perform Forced Degradation Study is_degradation->forced_degradation Yes no_degradation Investigate Other Causes (e.g., contamination, instrument error) is_degradation->no_degradation No identify_conditions Identify Stress Condition(s) Causing Degradation forced_degradation->identify_conditions modify_protocol Modify Protocol to Mitigate Degradation (e.g., adjust pH, protect from light, control temperature) identify_conditions->modify_protocol reanalyze Re-analyze Sample modify_protocol->reanalyze

Technical Support Center: Interpreting Complex NMR Spectra of 3-(2,5-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-(2,5-Difluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of this compound. The presence of the difluorophenyl group introduces intricate splitting patterns that can pose a challenge during structural elucidation. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the 1H NMR spectrum of the aromatic region for this compound look so complex?

A1: The complexity arises from multiple couplings involving the three aromatic protons (H-3', H-4', and H-6') and two fluorine atoms (F-2' and F-5'). Each aromatic proton is coupled to the other aromatic protons (3JHH and 4JHH) and to the fluorine atoms (3JHF, 4JHF, and 5JHF). This results in complex multiplets that are often difficult to resolve at first glance. For instance, the signal for H-6' is expected to be a doublet of doublets of doublets due to coupling with H-4' (4JHH), F-2' (4JHF), and F-5' (3JHF).

Troubleshooting Tip:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) can help to resolve these complex multiplets.

  • 2D NMR: Utilize 2D NMR experiments like COSY and HSQC to identify proton-proton and proton-carbon correlations, which will aid in assigning the aromatic signals. An HMBC experiment will be crucial for confirming the connectivity of the propyl chain to the aromatic ring.

Q2: I am having trouble assigning the aliphatic protons (CH2CH2COOH). What should I look for?

A2: The aliphatic portion of the molecule consists of two methylene groups (α-CH2 and β-CH2). The α-CH2 protons are adjacent to the carboxylic acid group, and the β-CH2 protons are adjacent to the aromatic ring.

  • α-CH2: Expect a triplet around 2.7 ppm, coupled to the β-CH2 protons.

  • β-CH2: Expect a triplet around 3.0 ppm, coupled to the α-CH2 protons. This signal may also exhibit small long-range couplings to the aromatic protons or fluorine atoms, which could lead to some broadening.

Troubleshooting Tip:

  • COSY: A COSY spectrum will show a clear cross-peak between the α-CH2 and β-CH2 signals, confirming their connectivity.

  • HMBC: An HMBC spectrum should show a correlation between the β-CH2 protons and the aromatic carbons (C-1', C-2', and C-6'), confirming the attachment of the propyl chain to the ring.

Q3: The carboxylic acid proton signal is very broad or not visible. Is this normal?

A3: Yes, this is a common observation for carboxylic acid protons. The chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange with trace amounts of water. The signal is typically a broad singlet appearing far downfield (δ > 10 ppm).

Troubleshooting Tip:

  • D2O Exchange: To confirm the presence of the carboxylic acid proton, add a drop of deuterium oxide (D2O) to your NMR tube and re-acquire the 1H NMR spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear.

Q4: How do I differentiate between the fluorinated carbons in the 13C NMR spectrum?

A4: The carbons directly bonded to fluorine (C-2' and C-5') will appear as doublets due to one-bond carbon-fluorine coupling (1JCF), which is typically very large (around 240-250 Hz). The other aromatic carbons will also show smaller couplings to the fluorine atoms (2JCF, 3JCF, etc.), resulting in doublets or doublet of doublets.

Troubleshooting Tip:

  • 19F-Decoupled 13C NMR: If available, a 19F-decoupled 13C NMR experiment will simplify the spectrum by removing all C-F couplings, resulting in sharp singlets for each carbon. This can be very useful for initial assignment.

  • HSQC and HMBC: These experiments will help to assign the protonated carbons (C-3', C-4', and C-6') and the quaternary carbon (C-1').

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts and coupling constants for this compound. These values are estimated based on data from 3-phenylpropanoic acid and related difluorinated aromatic compounds.

Table 1: Predicted 1H NMR Data (500 MHz, CDCl3)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
COOH> 10br s-
H-6'~ 7.05ddd3JHF(5) ≈ 9.0, 4JHH(4) ≈ 3.0, 4JHF(2) ≈ 5.0
H-4'~ 6.95ddd3JHH(3) ≈ 9.0, 3JHF(5) ≈ 9.0, 4JHF(2) ≈ 5.0
H-3'~ 6.90ddd3JHH(4) ≈ 9.0, 3JHF(2) ≈ 9.0, 4JHF(5) ≈ 5.0
β-CH2~ 3.00t3JHH ≈ 7.5
α-CH2~ 2.70t3JHH ≈ 7.5

Table 2: Predicted 13C NMR Data (125 MHz, CDCl3)

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
COOH~ 179s-
C-5'~ 159d1JCF ≈ 245
C-2'~ 157d1JCF ≈ 240
C-1'~ 128dd2JCF(2) ≈ 15, 3JCF(5) ≈ 5
C-6'~ 117dd2JCF(5) ≈ 25, 3JCF(2) ≈ 5
C-4'~ 116dd2JCF(5) ≈ 25, 3JCF(2) ≈ 5
C-3'~ 114dd2JCF(2) ≈ 25, 4JCF(5) ≈ 3
α-CH2~ 35s-
β-CH2~ 25t3JCF(2) ≈ 3

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar compounds.

  • Reaction Setup: To a solution of 3-(2,5-difluorophenyl)propenoic acid (1.0 eq) in tetrahydrofuran (THF), add 10% palladium on carbon (0.1 eq).

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas at 50 psi.

  • Reaction Monitoring: Shake the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

The following are general parameters for acquiring standard 1D and 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized for your specific instrument and sample.

  • 1H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 1.0 s

    • Acquisition time (aq): ~3-4 s

    • Spectral width (sw): ~16 ppm

  • 13C NMR:

    • Pulse program: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Relaxation delay (d1): 2.0 s

    • Acquisition time (aq): ~1-2 s

    • Spectral width (sw): ~240 ppm

  • COSY:

    • Pulse program: cosygpqf

    • Number of scans: 2-4 per increment

    • Increments in F1: 256-512

  • HSQC:

    • Pulse program: hsqcedetgpsisp2.3

    • Number of scans: 4-8 per increment

    • Increments in F1: 256

  • HMBC:

    • Pulse program: hmbcgpndqf

    • Number of scans: 8-16 per increment

    • Increments in F1: 256

    • Long-range coupling delay (d6): optimized for ~8 Hz

Visualizations

The following diagrams illustrate key relationships for the interpretation of the NMR spectra of this compound.

G cluster_aliphatic Aliphatic Spin System cluster_aromatic Aromatic Spin System alpha_CH2 α-CH₂ beta_CH2 β-CH₂ alpha_CH2->beta_CH2 3JHH H6_prime H-6' beta_CH2->H6_prime 4JHH H3_prime H-3' H4_prime H-4' H3_prime->H4_prime 3JHH H4_prime->H6_prime 4JHH G cluster_protons Protons cluster_carbons Carbons beta_CH2 β-CH₂ C1_prime C-1' beta_CH2->C1_prime 2JCH C2_prime C-2' beta_CH2->C2_prime 3JCH C6_prime C-6' beta_CH2->C6_prime 3JCH alpha_CH2 α-CH₂ alpha_CH2->C1_prime 3JCH COOH COOH alpha_CH2->COOH 2JCH

Technical Support Center: Analysis of 3-(2,5-Difluorophenyl)propanoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2,5-Difluorophenyl)propanoic acid and related small molecules in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The molecular formula for this compound is C₉H₈F₂O₂. The expected monoisotopic mass is approximately 186.0492 g/mol . When analyzing by mass spectrometry, you will typically observe ions corresponding to this mass with an added or removed proton or other adducts, depending on the ionization technique used.

Q2: What are the predicted fragmentation patterns for this compound in mass spectrometry?

Under positive ion mode (e.g., [M+H]⁺), common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH)[1][2]. For aromatic compounds, the ring structure is relatively stable[1].

Under negative ion mode (e.g., [M-H]⁻), a common fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂)[3].

Predicted Fragmentation Table (Positive Ion Mode - ESI-MS/MS of [M+H]⁺, m/z 187.0565)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
187.0565169.0460H₂O (18.0105 Da)Acylium ion
187.0565141.0511HCOOH (46.0054 Da)Difluorobenzyl cation
187.0565127.0352CH₂COOH₂ (60.0210 Da)Difluorophenyl cation
169.0460141.0511CO (27.9949 Da)Difluorobenzyl cation

Predicted Fragmentation Table (Negative Ion Mode - ESI-MS/MS of [M-H]⁻, m/z 185.0419)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
185.0419141.0511CO₂ (43.9898 Da)2,5-Difluorophenylethyl anion

Q3: Why am I not seeing the molecular ion peak?

For some carboxylic acids, the molecular ion peak in EI-MS can be weak or absent due to rapid fragmentation[2]. In such cases, look for characteristic fragment ions. With soft ionization techniques like ESI, you are more likely to observe the pseudomolecular ion ([M+H]⁺ or [M-H]⁻)[4]. If you still do not see the expected ion, consider issues with sample concentration, ionization efficiency, or instrument calibration[5].

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Issue 1: Poor Signal Intensity or No Peaks

  • Possible Cause: Sample concentration is too low or too high.

    • Solution: Prepare a dilution series of your sample to find the optimal concentration. Very high concentrations can lead to ion suppression[5].

  • Possible Cause: Inefficient ionization.

    • Solution: For ESI, ensure the mobile phase pH is appropriate to promote ionization. For acidic compounds like this, a mobile phase with a basic additive (in negative ion mode) or an acidic additive (in positive ion mode) can improve signal[6]. Experiment with different ionization sources if available (e.g., APCI).

  • Possible Cause: Instrument is not properly tuned or calibrated.

    • Solution: Perform a routine tune and calibration of the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance[5].

  • Possible Cause: Leaks in the system.

    • Solution: Check for leaks in the gas supply lines, fittings, and column connections. A leak detector can be helpful for this purpose[7].

Issue 2: Inaccurate Mass Measurement

  • Possible Cause: The instrument is not properly calibrated.

    • Solution: Perform a mass calibration using a suitable standard that covers the mass range of your analyte[5]. Regular calibration is crucial for accurate mass determination.

  • Possible Cause: Instrument drift.

    • Solution: Mass spectrometers can experience drift over time. If you notice a consistent mass error, recalibration is necessary. Ensure the instrument has had adequate time to stabilize after being turned on.

Issue 3: Contamination or Background Noise

  • Possible Cause: Contaminated solvent or sample.

    • Solution: Use high-purity solvents (e.g., LC-MS grade). Run a blank injection of your solvent to check for background contamination.

  • Possible Cause: Carryover from previous samples.

    • Solution: Implement a thorough wash sequence between sample injections. For persistent carryover, cleaning the injection port and sample loop may be necessary.

  • Possible Cause: Leaks allowing air into the system.

    • Solution: High background signals for nitrogen (m/z 28) and oxygen (m/z 32) can indicate a leak. Systematically check all fittings and seals[8].

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration appropriate for your instrument's sensitivity (e.g., 1-10 µg/mL).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Blank Preparation: Prepare a blank sample consisting of the same solvent used to dissolve your analyte.

Protocol 2: General LC-MS/MS Method

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions to re-equilibrate the column.

    • Flow Rate: Dependent on the column diameter (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Scan Mode: Full scan to identify the precursor ion, followed by product ion scan (MS/MS) of the selected precursor to obtain fragmentation data.

    • Capillary Voltage: Typical values are 3-4 kV.

    • Gas Flow and Temperature: Optimize the nebulizer gas flow, drying gas flow, and temperature according to the instrument manufacturer's recommendations.

Visualizations

TroubleshootingWorkflow cluster_no_peaks Troubleshooting Signal Intensity cluster_inaccurate_mass Troubleshooting Mass Accuracy cluster_high_background Troubleshooting Background Noise start Start: Mass Spec Issue no_peaks No or Low Signal Intensity? start->no_peaks inaccurate_mass Inaccurate Mass? high_background High Background Noise? check_conc Check Sample Concentration (Too low or too high?) no_peaks->check_conc Yes no_peaks->inaccurate_mass No check_ionization Optimize Ionization Method (e.g., mobile phase pH) end Issue Resolved check_conc->end tune_calibrate Tune and Calibrate Instrument check_leaks Check for System Leaks calibrate_mass Perform Mass Calibration inaccurate_mass->calibrate_mass Yes inaccurate_mass->high_background No allow_stabilize Allow Instrument to Stabilize calibrate_mass->end check_solvents Run Solvent Blank high_background->check_solvents Yes high_background->end No wash_system Implement Thorough Wash Steps check_solvents->end

Caption: Troubleshooting workflow for common mass spectrometry issues.

References

Technical Support Center: HPLC Analysis of 3-(2,5-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 3-(2,5-Difluorophenyl)propanoic acid, with a primary focus on addressing peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic issue that can compromise the accuracy and precision of quantitative analysis. For an acidic compound like this compound, peak tailing is often attributed to secondary interactions between the analyte and the stationary phase. This guide provides a systematic approach to diagnose and resolve this issue.

Is your peak for this compound exhibiting tailing?

Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[1]

  • Tailing Factor (USP Method) Calculation:

    • Tf = W₀.₀₅ / (2 * f)

    • Where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[2][3][4]

Follow this troubleshooting workflow to identify and resolve the cause of peak tailing:

G A Start: Peak Tailing Observed (Tf > 1.2) B Step 1: Check Mobile Phase pH A->B C Is pH < pKa - 2? (pKa ≈ 2.8 - 3.2) B->C Yes D Action: Adjust Mobile Phase pH - Lower pH to ~2.5 using an appropriate acid (e.g., 0.1% TFA or Formic Acid). - Ensure buffer capacity is sufficient (10-50 mM). B->D No E Step 2: Evaluate Column Condition C->E D->E F Is the column old or contaminated? E->F Yes H Step 3: Review Sample Preparation E->H No G Action: Column Maintenance/Replacement - Flush the column with a strong solvent. - Replace with a new, end-capped C18 or C8 column. F->G Yes F->H No G->H I Is the sample solvent stronger than the mobile phase? H->I Yes K Is there sample overload? H->K No J Action: Modify Sample Solvent - Dissolve the sample in the initial mobile phase. I->J J->K L Action: Reduce Sample Concentration - Dilute the sample or decrease the injection volume. K->L Yes M Step 4: Check for System Issues K->M No L->M N Are there extra-column effects? M->N Yes P End: Symmetrical Peak Achieved (Tf ≈ 1) M->P No O Action: Minimize Dead Volume - Use shorter, narrower ID tubing. - Check for proper fitting connections. N->O O->P

Caption: Troubleshooting workflow for resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for acidic compounds like this compound on silica-based columns is secondary interactions between the ionized carboxylate group of the analyte and active silanol groups on the stationary phase surface.[1] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor. The estimated pKa of this compound is approximately 2.8-3.2. If the mobile phase pH is close to or above the pKa, a significant portion of the analyte will be in its ionized (anionic) form, which can interact strongly with residual silanol groups on the silica packing, leading to peak tailing. To ensure a symmetrical peak, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa to keep it in its neutral, protonated form.

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: A high-purity, end-capped C18 or C8 column is recommended. End-capping minimizes the number of accessible free silanol groups on the silica surface, thereby reducing the potential for secondary interactions that cause peak tailing.[1]

Q4: Can sample concentration or injection volume affect peak shape?

A4: Yes, column overload can lead to peak distortion, including tailing. If you observe that the peak tailing worsens with increased sample concentration, you should try diluting your sample or reducing the injection volume.

Q5: My peak tailing issue persists even after optimizing the mobile phase and using a new column. What else could be the cause?

A5: If the issue is not related to chemical interactions or the column itself, consider the following instrumental factors:

  • Extra-column dead volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.

  • Column inlet frit blockage: Particulate matter from the sample or mobile phase can partially block the inlet frit, leading to a distorted flow path and tailing peaks.

  • Improperly seated fittings: A poor connection can create a void, leading to peak distortion.

Experimental Protocols

Protocol 1: Recommended HPLC Method for Symmetrical Peak Shape

This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.

ParameterRecommended Condition
Column High-purity, end-capped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ≈ 2.1)
Mobile Phase B Acetonitrile
Gradient 60% A to 40% A over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Sample Diluent Mobile Phase A
Protocol 2: Mobile Phase Preparation

Accurate mobile phase preparation is crucial for reproducible results and stable baselines.

  • Mobile Phase A (0.1% TFA in Water):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Carefully add 1 mL of high-purity TFA to the water.

    • Mix thoroughly.

    • Degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile):

    • Pour HPLC-grade acetonitrile into a separate clean glass reservoir.

    • Degas for 15-20 minutes.

Protocol 3: Sample Preparation
  • Accurately weigh a known amount of this compound standard or sample.

  • Dissolve and dilute to the desired concentration using the initial mobile phase composition (e.g., 60% Mobile Phase A: 40% Mobile Phase B). Using a solvent stronger than the mobile phase can cause peak distortion.[5]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates.

Protocol 4: System Equilibration

Proper column equilibration is essential for stable retention times and baselines.

  • Purge the HPLC pumps with the respective mobile phases.

  • Set the initial mobile phase composition (e.g., 60% A: 40% B) at a low flow rate (e.g., 0.2 mL/min).

  • Gradually increase the flow rate to the analytical flow rate (1.0 mL/min).

  • Equilibrate the column with the initial mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved.[6][7][8]

Data Presentation

The following table summarizes the expected impact of key parameters on the tailing factor of this compound.

ParameterCondition 1Expected Tailing Factor (Tf)Condition 2Expected Tailing Factor (Tf)Rationale
Mobile Phase pH pH 4.5 (above pKa)> 1.5pH 2.5 (below pKa)1.0 - 1.2Suppresses ionization of the carboxylic acid, minimizing secondary interactions with silanols.[9][10]
Column Type Standard C18> 1.3End-capped C181.0 - 1.2Reduces the number of available silanol groups for secondary interactions.[1]
Sample Solvent 100% Acetonitrile> 1.4Initial Mobile Phase1.0 - 1.2Prevents peak distortion caused by solvent mismatch.[5]

Logical Relationships

The interplay between mobile phase pH, analyte ionization, and interaction with the stationary phase is critical to understanding and resolving peak tailing for acidic compounds.

G cluster_0 Mobile Phase pH ≈ pKa of Analyte cluster_1 Mobile Phase pH < pKa of Analyte A Analyte exists in both protonated and deprotonated forms B Deprotonated (anionic) form interacts with residual silanols A->B C Mixed-mode retention B->C D Peak Tailing C->D E Analyte is predominantly in its protonated (neutral) form F Minimal interaction with residual silanols E->F G Primary reversed-phase retention mechanism F->G H Symmetrical Peak G->H

Caption: Effect of mobile phase pH on analyte ionization and peak shape.

References

preventing degradation of 3-(2,5-Difluorophenyl)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 3-(2,5-Difluorophenyl)propanoic acid to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Based on information for similar fluorinated compounds, refrigeration at 2-8°C is recommended for optimal stability.[3] Protect the compound from moisture and direct light.

Q2: What are the known incompatibilities for this compound?

A2: this compound should be stored away from strong oxidizing agents.[1][2] Contact with incompatible materials can lead to chemical reactions that may degrade the compound.

Q3: Is this compound stable at room temperature?

A3: The product is expected to be chemically stable under standard ambient conditions (room temperature).[4] However, for prolonged storage, maintaining cooler temperatures (2-8°C) is a precautionary measure to minimize the potential for slow degradation over time.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from similar compounds. Possible pathways include:

  • Oxidation: The propanoic acid side chain could be susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), particularly when exposed to high temperatures.

  • Hydrolysis of the C-F bond: Although the carbon-fluorine bond is generally strong, displacement of fluoride by a hydroxyl group can occur under certain conditions, such as in aqueous solutions at elevated temperatures or extreme pH.[5]

  • Microbial Degradation: In non-sterile aqueous solutions, microbial degradation of the phenylpropanoic acid structure is a possibility.[6][7]

Q5: How can I tell if my sample of this compound has degraded?

A5: Visual inspection for changes in color or physical state (e.g., clumping of a solid) may indicate degradation. However, chemical analysis is the most reliable method. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample and detect the presence of degradation products, which would appear as additional peaks in the chromatogram.[8]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

This could be due to the degradation of your this compound stock.

Troubleshooting Workflow:

start Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_purity Assess Purity of Stock (e.g., by HPLC) check_storage->check_purity degraded Stock Degraded check_purity->degraded Purity is low or degradants present not_degraded Stock is Pure check_purity->not_degraded Purity is high and no degradants new_stock Use a Fresh or Purified Stock of the Compound investigate_protocol Investigate Experimental Protocol for Potential Incompatibilities degraded->new_stock not_degraded->investigate_protocol

Caption: Troubleshooting workflow for unexpected experimental results.

Issue 2: Visible changes in the physical appearance of the compound.

If you observe a change in the color or texture of your this compound.

Observation Potential Cause Recommended Action
Discoloration (e.g., yellowing) Oxidation or reaction with contaminants.Assess purity using an analytical technique like HPLC. If degraded, consider purification or using a new batch. Review storage and handling procedures to prevent future occurrences.
Clumping or caking of solid Absorption of moisture.Dry the material under vacuum if appropriate for the compound's stability. Store in a desiccator. Confirm the integrity of the container seal.
Change in solubility Degradation to a less soluble impurity or polymerization.Characterize the impurity using techniques like NMR or Mass Spectrometry. Use a fresh, pure sample for experiments.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific stress conditions.

Objective: To determine the stability of this compound over time under defined storage conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Incubator or environmental chamber

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero):

    • Immediately analyze the freshly prepared stock solution by HPLC to determine the initial purity and peak area of the parent compound. This serves as the baseline.

  • Stability Study Setup:

    • Aliquot the stock solution into several vials.

    • Expose the vials to the desired stress conditions (e.g., elevated temperature like 40°C, high humidity, or exposure to light).

    • Store a control sample under recommended conditions (2-8°C, protected from light).

  • Time Point Analysis:

    • At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve a vial from each stress condition.

    • Analyze the samples by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the time-zero and control samples.

    • Calculate the percentage of the remaining parent compound.

    • Note the appearance of any new peaks, which indicate degradation products.

HPLC Method Development (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL

Workflow for Stability Testing:

prep_stock Prepare Stock Solution (1 mg/mL) t0_analysis Time Zero HPLC Analysis (Establish Baseline) prep_stock->t0_analysis setup_stress Aliquot and Expose to Stress Conditions (Temp, Light, Humidity) t0_analysis->setup_stress control Store Control Sample (2-8°C, Dark) t0_analysis->control timepoint_analysis Analyze Samples at Predetermined Time Points by HPLC setup_stress->timepoint_analysis control->timepoint_analysis data_analysis Compare Chromatograms, Calculate Purity, Identify Degradants timepoint_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for a typical stability study.

References

Technical Support Center: Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis of 3-(2,5-Difluorophenyl)propanoic acid.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common problems related to catalyst poisoning in the catalytic hydrogenation of 2,5-difluorocinnamic acid or its derivatives to produce this compound.

Issue 1: Low or No Reaction Conversion

Symptoms:

  • The reaction does not proceed to completion, or the conversion rate is significantly lower than expected.

  • Starting material (e.g., (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid) remains largely unreacted.[1]

  • Longer reaction times do not lead to a significant increase in product yield.

Possible Cause:

  • The catalyst (e.g., Palladium on Carbon - Pd/C) is poisoned.[2][3]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Conversion start Low or No Conversion Observed check_reagents Verify Purity of Reactants and Solvents start->check_reagents check_catalyst Test Catalyst Activity with a Standard Reaction check_reagents->check_catalyst new_catalyst Use a Fresh Batch of Catalyst check_catalyst->new_catalyst Activity is Low purify_reagents Purify Starting Materials and Solvents check_catalyst->purify_reagents Activity is Normal new_catalyst->purify_reagents No Improvement end_success Problem Resolved new_catalyst->end_success Conversion Improves analyze_impurities Analyze Feedstock for Potential Poisons (e.g., Sulfur, Halides) purify_reagents->analyze_impurities regenerate_catalyst Attempt Catalyst Regeneration analyze_impurities->regenerate_catalyst Poisons Identified end_fail Consult Further Technical Support analyze_impurities->end_fail No Obvious Poisons regenerate_catalyst->end_success Activity Restored regenerate_catalyst->end_fail Regeneration Fails

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Product Selectivity

Symptoms:

  • Formation of unexpected byproducts.

  • Hydrogenation of the aromatic ring in addition to the carbon-carbon double bond.

Possible Cause:

  • The catalyst has been altered by poisons, leading to changes in its selectivity.

  • Reaction conditions (temperature, pressure) are not optimal.

Troubleshooting Steps:

  • Analyze Byproducts: Identify the structure of the byproducts using techniques like NMR and Mass Spectrometry to understand the undesired reaction pathways.

  • Screen Catalysts: Test different types of catalysts (e.g., different metal loadings on the support, alternative supports) that may be less susceptible to the specific poisons in your system.

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and pressure. Lower temperatures and pressures generally favor the hydrogenation of the double bond over the aromatic ring.

  • Intentional Poisoning: In some cases, controlled addition of a known catalyst inhibitor can increase selectivity by deactivating the most active sites that are responsible for over-hydrogenation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

The most common method for synthesizing this compound is through the catalytic hydrogenation of (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid.[1] The catalyst of choice for this transformation is typically Palladium on Carbon (Pd/C) . Other platinum group metal catalysts can also be used.

Q2: What are the likely catalyst poisons in this reaction?

Catalyst poisons are substances that reduce the effectiveness of a catalyst.[4] For palladium catalysts used in hydrogenation reactions, common poisons include:

  • Sulfur compounds: (e.g., thiols, sulfides, thiophenes) often found in starting materials or solvents.[2][5]

  • Halogenated compounds: Residual chlorinated solvents or halides from previous reaction steps.[3]

  • Nitrogen-containing compounds: Amines, amides, and other nitrogenous functional groups can act as inhibitors.[5]

  • Heavy metals: Traces of other metals like lead or mercury can deactivate the catalyst.[2]

  • Carbon monoxide: Can be present as an impurity in the hydrogen gas source and strongly binds to the catalyst surface.[2]

Q3: How can I detect the presence of catalyst poisons?

Detecting catalyst poisons often requires analytical techniques:

  • Elemental Analysis: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray Fluorescence (XRF) can detect trace amounts of metallic and non-metallic poisons.

  • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with appropriate detectors (e.g., sulfur chemiluminescence detector) can identify organic impurities in starting materials and solvents.

  • Catalyst Characterization: Techniques like Temperature Programmed Desorption (TPD) and X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface of the spent catalyst for adsorbed poisons.

Q4: Can a poisoned catalyst be regenerated?

In some cases, a poisoned catalyst can be regenerated to restore its activity. The appropriate regeneration method depends on the nature of the poison.

  • Thermal Treatment: For poisons that are volatile or can be combusted, heating the catalyst in a controlled atmosphere (e.g., air or an inert gas) can remove the contaminant.

  • Solvent Washing: Washing the catalyst with a suitable solvent can remove adsorbed impurities that are physically blocking the active sites.[6]

  • Chemical Treatment: Treating the catalyst with acidic or basic solutions, or with oxidizing agents like hydrogen peroxide, can sometimes remove strongly chemisorbed poisons.[7]

It is important to note that regeneration is not always successful, and in some cases of irreversible poisoning, the catalyst must be replaced.[3]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the impact of common poisons on the synthesis of this compound.

Table 1: Effect of Sulfur Poisoning on Pd/C Catalyst Activity

Thiophenol Concentration (ppm)Reaction Time (hours)Conversion (%)
04>99
10465
25432
504<5

Table 2: Impact of Solvent Purity on Product Yield

Solvent GradeResidual Chloride (ppm)Yield of this compound (%)
HPLC Grade<198
Reagent Grade1585
Technical Grade5072

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, a solution of (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid (1.0 eq) in a suitable solvent (e.g., ethyl acetate or methanol) is prepared.

  • Catalyst Addition: 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%) is carefully added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-10 atm).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases or for a predetermined time. The reaction progress can be monitored by TLC, GC, or HPLC.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

  • Catalyst Recovery: The poisoned Pd/C catalyst is recovered from the reaction mixture by filtration and washed with a clean solvent to remove any residual organic material.

  • Oxidative Treatment: The catalyst is suspended in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and stirred for several hours at room temperature. This can help to oxidize sulfur species to more soluble sulfates.

  • Washing: The catalyst is then thoroughly washed with deionized water until the washings are neutral.

  • Drying: The washed catalyst is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Activity Test: The activity of the regenerated catalyst should be tested on a small scale before being used in a full-scale reaction.

Visualizations

G cluster_1 Catalyst Poisoning and Regeneration Cycle fresh_catalyst Fresh Pd/C Catalyst reaction Hydrogenation Reaction fresh_catalyst->reaction poisoned_catalyst Poisoned Catalyst reaction->poisoned_catalyst Introduction of Poisons regeneration Regeneration Process (e.g., Oxidative Wash) poisoned_catalyst->regeneration regenerated_catalyst Regenerated Catalyst regeneration->regenerated_catalyst regenerated_catalyst->reaction Reuse in Reaction

Caption: The lifecycle of a catalyst, from fresh to poisoned and regenerated.

References

scale-up challenges for the production of 3-(2,5-Difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3-(2,5-Difluorophenyl)propanoic acid.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis Route

Q: We are attempting a Williamson ether synthesis to produce this compound by reacting 2,5-difluorophenol with a 3-halopropanoic acid derivative, but our yields are consistently low upon scale-up. What are the potential causes and solutions?

A: Low yields in a Williamson ether synthesis at a larger scale can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Incomplete Deprotonation of Phenol: The reaction requires the formation of a phenoxide ion. On a larger scale, inefficient mixing can lead to incomplete deprotonation.

    • Solution: Ensure vigorous and efficient stirring. Consider using a stronger base or a slight excess of the base to drive the deprotonation to completion. The choice of base is critical; for instance, sodium hydroxide is a common choice for deprotonating phenols[1][2].

  • Side Reactions: Elimination reactions can compete with the desired substitution, especially with secondary or tertiary alkyl halides[3]. While a primary halo-propanoic acid derivative is used here, high temperatures can still favor elimination.

    • Solution: Maintain strict temperature control. The reaction should be heated to ensure a reasonable reaction rate, but excessive temperatures should be avoided. A typical temperature range for this type of reaction is between 50-100°C[4].

  • Poor Solubility: As the scale increases, ensuring all reactants are in solution can become challenging.

    • Solution: Select a solvent in which all reactants and the base are sufficiently soluble. Polar aprotic solvents are often suitable for Williamson ether synthesis.

  • Inefficient Mixing: In larger reactors, localized concentration gradients can occur due to poor mixing, leading to side reactions and reduced yield.

    • Solution: Optimize the agitation speed and consider the reactor and impeller design to ensure homogenous mixing of the reactants.

Issue 2: Formation of Impurities during Friedel-Crafts Acylation Route

Q: We are using a Friedel-Crafts acylation approach to synthesize a precursor for this compound and are observing significant byproduct formation. How can we improve the purity of our product?

A: The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings, but it is not without its challenges, particularly concerning selectivity and byproducts.

  • Polyacylation: Although less common than polyalkylation, it can occur if the product is not sufficiently deactivated compared to the starting material.

    • Solution: Use a stoichiometric amount of the Lewis acid catalyst (like AlCl₃), as the product ketone forms a complex with the catalyst, deactivating the ring towards further acylation[5][6].

  • Isomer Formation: The directing effects of the fluorine substituents on the aromatic ring will influence the position of acylation.

    • Solution: Carefully control the reaction temperature. Lower temperatures generally favor the para-isomer over the ortho-isomer due to steric hindrance.

  • Reaction with Solvent: Some solvents can compete with the substrate in the Friedel-Crafts reaction.

    • Solution: Use a solvent that is inert under the reaction conditions, such as dichloromethane or carbon disulfide.

Issue 3: Difficulty in Product Isolation and Purification

Q: We are struggling with the crystallization and isolation of this compound. The product is oily or forms very fine needles that are difficult to filter.

A: Crystallization is a critical step that can be challenging to scale up effectively. The final physical properties of your Active Pharmaceutical Ingredient (API) are determined at this stage[7].

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), with one potentially being more difficult to handle than another[8][9].

    • Solution: Conduct a polymorph screen by varying crystallization solvents, temperatures, and cooling rates to identify the most stable and easily handleable crystalline form. Seeding the crystallization with the desired polymorph can help ensure consistency[10].

  • "Oiling Out": The product may be precipitating as a liquid phase before crystallizing.

    • Solution: Adjust the solvent system or the cooling rate. Using an anti-solvent addition method can sometimes promote direct crystallization. Ensure the solution is not cooled too rapidly.

  • Particle Size and Morphology: Rapid crystallization often leads to the formation of small, needle-like crystals that are difficult to filter and dry.

    • Solution: Employ a controlled cooling profile and agitation to promote the growth of larger, more uniform crystals. The use of additives or changing the solvent can also influence crystal habit.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns during scale-up are:

  • Exothermic Reactions: Both Williamson ether synthesis and Friedel-Crafts acylation can be exothermic. The decreasing surface-area-to-volume ratio in larger reactors makes heat dissipation more challenging, increasing the risk of a thermal runaway[11][12]. Continuous monitoring of the reaction temperature is crucial. The use of reaction calorimetry is highly recommended to determine the heat of reaction and ensure adequate cooling capacity is in place[13][14].

  • Handling of Reagents: Reagents such as strong bases (e.g., sodium hydroxide) and Lewis acids (e.g., aluminum chloride) are corrosive and require careful handling in a well-ventilated area.

  • Solvent Flammability: Many organic solvents used in these syntheses are flammable. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.

Q2: How does mixing efficiency impact the reaction at a larger scale?

A2: Mixing is a critical parameter in scale-up. Inefficient mixing can lead to:

  • Localized "Hot Spots": In exothermic reactions, poor heat dissipation in stagnant zones can lead to localized high temperatures, promoting side reactions and degradation.

  • Concentration Gradients: Uneven distribution of reactants can result in lower reaction rates and the formation of impurities[2].

  • Incomplete Reactions: If reactants are not brought into sufficient contact, the reaction may not go to completion, resulting in low yields. The choice of impeller, agitation speed, and baffle design are all crucial for achieving effective mixing in large reactors[14][15].

Q3: What analytical methods are recommended for in-process control and final product analysis?

A3: A combination of analytical techniques is recommended:

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of the reaction, including the consumption of starting materials and the formation of the product and any major byproducts.

  • Final Product Purity: HPLC is the method of choice for determining the purity of the final this compound. It can separate the target compound from related impurities.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) should be used to confirm the structure of the final product.

  • Physical Characterization: Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are important for characterizing the crystalline form (polymorphism) and melting point of the final product.

Data Summary

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of Arylpropanoic Acids

ParameterValueReference
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[1][2]
Solvent Ethanol, Water, or polar aprotic solvents[2][16]
Temperature 50 - 100 °C[1][4]
Reaction Time 1 - 8 hours[4]

Table 2: Common Lewis Acids for Friedel-Crafts Acylation

Lewis AcidNotesReference
Aluminum Chloride (AlCl₃) Most common, requires stoichiometric amounts[5][17]
Iron(III) Chloride (FeCl₃) Milder alternative[18]
Zinc Oxide (ZnO) Can be used as a heterogeneous catalyst[6]

Experimental Protocols

Protocol 1: Laboratory-Scale Williamson Ether Synthesis of a Phenylpropanoic Acid Derivative (Adapted)

This protocol is adapted from a standard Williamson ether synthesis for a similar compound and should be optimized for the specific synthesis of this compound.

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-difluorophenol in a suitable solvent (e.g., ethanol).

  • Add a stoichiometric equivalent of a strong base, such as sodium hydroxide pellets, and stir until the phenol is fully dissolved and deprotonated. Gentle warming may be required.

  • Addition of Halo-acid: Slowly add a solution of the 3-halopropanoic acid derivative (e.g., 3-chloropropanoic acid) in the same solvent to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate).

Note: This is a generalized procedure and requires optimization for the specific substrates and scale.

Visualizations

Experimental Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 2_5_Difluorophenol 2,5-Difluorophenol Deprotonation Deprotonation 2_5_Difluorophenol->Deprotonation Base Base (e.g., NaOH) Base->Deprotonation Solvent1 Solvent Solvent1->Deprotonation 3_Halopropanoic_Acid 3-Halopropanoic Acid Derivative SN2_Reaction SN2 Reaction (Heat to Reflux) 3_Halopropanoic_Acid->SN2_Reaction Solvent2 Solvent Solvent2->SN2_Reaction Deprotonation->SN2_Reaction Phenoxide Intermediate Acidification Acidification SN2_Reaction->Acidification Extraction Extraction Acidification->Extraction Purification Purification (Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Williamson ether synthesis of this compound.

Troubleshooting Logic for Low Yield in Scale-up

Low_Yield_Troubleshooting Start Low Yield in Scale-up Check_Reaction_Completion Is the reaction going to completion? (Check IPC/TLC) Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Complete_Reaction Reaction is Complete Check_Reaction_Completion->Complete_Reaction Yes Check_Mixing Is mixing efficient? Incomplete_Reaction->Check_Mixing Check_Temperature Is temperature optimal? Incomplete_Reaction->Check_Temperature Check_Stoichiometry Are reactants stoichiometric? Incomplete_Reaction->Check_Stoichiometry Check_Side_Products Are there significant side products? Complete_Reaction->Check_Side_Products Purification_Losses Are there losses during work-up/purification? Complete_Reaction->Purification_Losses Improve_Mixing Increase agitation, re-evaluate impeller design Check_Mixing->Improve_Mixing No Optimize_Temperature Adjust temperature, avoid excessive heat Check_Temperature->Optimize_Temperature No Adjust_Stoichiometry Ensure correct molar ratios Check_Stoichiometry->Adjust_Stoichiometry No Optimize_Purification Re-evaluate extraction and crystallization conditions Purification_Losses->Optimize_Purification Yes

Caption: Troubleshooting flowchart for addressing low yields during scale-up.

References

troubleshooting unexpected results in biological assays with 3-(2,5-Difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2,5-Difluorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a synthetic small molecule. Published research and data on analogous compounds suggest that it may exhibit biological activities such as:

  • Anti-inflammatory effects: Potentially through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.

  • Antimicrobial properties: It may show inhibitory activity against various bacterial and fungal strains.

Q2: In which biological assays is this compound typically used?

Based on its potential activities, this compound is likely to be used in the following assays:

  • COX-2 Inhibitor Screening Assays: To determine its potency and selectivity in inhibiting the COX-2 enzyme.

  • Antimicrobial Susceptibility Testing (AST): To evaluate its efficacy against different microorganisms.

  • Cell Viability and Cytotoxicity Assays: To assess its impact on cell health and to determine a suitable concentration range for cell-based experiments.

Q3: What are the primary challenges when working with fluorinated compounds like this compound?

Fluorinated compounds can sometimes present unique challenges in biological assays, including:

  • Solubility: They may have limited solubility in aqueous buffers. It is crucial to determine the optimal solvent and concentration to avoid precipitation.

  • Stability: The stability of the compound in cell culture media over the course of an experiment should be considered.[1]

  • Off-target effects: Like many small molecules, there is a potential for off-target interactions that can lead to unexpected biological responses.[2][3][4][5][6]

Troubleshooting Guides

Unexpected Results in COX-2 Inhibition Assays

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent pipetting, especially of viscous solutions, or uneven cell seeding. Edge effects in 96-well plates can also contribute to variability.

  • Troubleshooting Steps:

    • Ensure proper mixing of all reagents before use.

    • Use calibrated pipettes and practice consistent pipetting technique.

    • To mitigate edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS).[7]

    • Ensure a homogenous cell suspension before seeding.

Issue 2: No or low inhibition of COX-2 activity.

  • Possible Cause:

    • Compound precipitation due to low solubility.

    • Inactivation of the compound in the assay buffer or cell culture medium.

    • Incorrect assay setup or reagent preparation.

  • Troubleshooting Steps:

    • Visually inspect the wells for any signs of compound precipitation.

    • Test the solubility of the compound in the assay buffer at the desired concentration before running the full experiment.

    • Prepare fresh dilutions of the compound for each experiment.

    • Ensure all assay components, especially the enzyme and substrate, are handled and stored correctly as per the manufacturer's instructions.[8][9][10][11]

Issue 3: Inhibition observed in the absence of the enzyme.

  • Possible Cause: The compound may be interfering with the detection method (e.g., fluorescence quenching or enhancement).

  • Troubleshooting Steps:

    • Run a control experiment with the compound and the detection reagents in the absence of the COX-2 enzyme.

    • If interference is detected, consider using an alternative detection method or a different assay format.

Unexpected Results in Antimicrobial Susceptibility Testing

Issue 1: No antimicrobial activity observed.

  • Possible Cause:

    • The tested microorganism is resistant to the compound.

    • The compound has precipitated out of the broth medium.

    • The inoculum size is too high.

  • Troubleshooting Steps:

    • Test a broader range of concentrations.

    • Confirm the solubility of the compound in the specific broth medium used.

    • Ensure the bacterial or fungal inoculum is standardized according to the protocol.[9]

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values across experiments.

  • Possible Cause:

    • Variability in the preparation of the serial dilutions.

    • Inconsistent inoculum density.

    • Contamination of the cultures.

  • Troubleshooting Steps:

    • Prepare fresh serial dilutions for each experiment.

    • Carefully standardize the inoculum using a spectrophotometer or other reliable methods.[9]

    • Use aseptic techniques to prevent contamination.

Quantitative Data

Table 1: Example COX-2 Inhibition Data for Phenylpropanoic Acid Analogs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Analog A 15.70.2954.1
Analog B >1002.91>34.4
Celecoxib (Control) 150.4235.7

Data adapted from studies on similar chemical scaffolds.[12]

Table 2: Example Antimicrobial Activity Data for Phenylpropanoic Acid Analogs

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
Analog C 1632>64
Analog D 321664
Ampicillin (Control) 40.5N/A
Fluconazole (Control) N/AN/A8

Data adapted from studies on similar chemical scaffolds.[7][13]

Experimental Protocols

Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a general workflow for assessing COX-2 inhibition.[8][10][11]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • This compound and control inhibitors (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Thaw frozen components on ice.

  • Compound Dilution: Prepare a series of dilutions of this compound and control inhibitors in the appropriate solvent (e.g., DMSO), and then dilute further in COX Assay Buffer. The final solvent concentration should not exceed 1%.

  • Assay Plate Setup:

    • Blank: Add COX Assay Buffer only.

    • Enzyme Control (No Inhibitor): Add COX-2 enzyme and assay buffer.

    • Inhibitor Wells: Add COX-2 enzyme and the desired concentration of the test compound.

  • Reaction Initiation: Add the COX Probe and Cofactor to all wells. Initiate the reaction by adding the Arachidonic Acid substrate.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Protocol 2: Broth Microdilution Antimicrobial Susceptibility Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8][9][14][15][16]

Materials:

  • Test microorganism (e.g., E. coli, S. aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound and control antibiotics

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound and control antibiotics in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare this compound stock and dilutions assay_setup Set up assay plate with controls and test compound compound_prep->assay_setup reagent_prep Prepare assay-specific reagents (buffers, enzymes, cells, media) reagent_prep->assay_setup incubation Incubate under specified conditions assay_setup->incubation measurement Measure endpoint (e.g., fluorescence, absorbance, turbidity) incubation->measurement data_processing Process raw data measurement->data_processing results Calculate IC50 or MIC values data_processing->results interpretation Interpret results and troubleshoot if necessary results->interpretation

Caption: General workflow for in vitro biological assays.

Caption: A logical approach to troubleshooting unexpected assay results.

cox2_pathway Simplified COX-2 Signaling Pathway cluster_membrane stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 cPLA2 stimuli->pla2 activates membrane Cell Membrane phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases pgh2 Prostaglandin H2 (PGH2) arachidonic_acid->pgh2 converted by cox2 COX-2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound inhibitor->cox2 inhibits

Caption: Simplified COX-2 pathway and the point of inhibition.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for 3-(2,5-Difluorophenyl)propanoic Acid in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the reliability and accuracy of analytical methods is paramount. This guide provides a detailed comparison and validation framework for a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2,5-Difluorophenyl)propanoic acid, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. While specific experimental data for this compound is not publicly available, this guide utilizes representative data from analogous compounds to illustrate the validation process.

Alternative Analytical Methodologies

While HPLC is a predominant technique for the analysis of non-volatile and thermally unstable compounds like this compound, other methods could be considered. Gas Chromatography (GC) might be employed after derivatization to increase volatility. Capillary Electrophoresis (CE) could also be an alternative, offering high separation efficiency. However, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is often preferred due to its robustness, versatility, and wide applicability in pharmaceutical analysis without the need for derivatization.

Experimental Protocols and Validation Data

A robust HPLC method for the assay of this compound was validated to demonstrate its suitability for its intended purpose. The validation was performed in accordance with the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Illustrative Chromatographic Conditions
ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Temperature 30°C
Injection Volume 20 µL
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

Experimental Protocol: The specificity of the method was evaluated by injecting a blank (diluent), a placebo solution, a standard solution of this compound, and a sample solution. To further challenge the method, the drug substance was subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions. The chromatograms were examined for any interference at the retention time of the analyte peak.

Results: No interfering peaks were observed at the retention time of this compound in the chromatograms of the blank and placebo solutions. The analyte peak was well-resolved from the degradation product peaks in the forced degradation samples, demonstrating the stability-indicating nature of the method.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Experimental Protocol: A series of at least five solutions of this compound were prepared over the concentration range of 50% to 150% of the target assay concentration. Each solution was injected in triplicate, and the peak areas were plotted against the corresponding concentrations.

Data Summary: Linearity

Concentration Level (%)Concentration (µg/mL)Mean Peak Area (n=3)
5050450123
7575675432
100100900876
1251251125654
1501501350987
Correlation Coefficient (r²) > 0.999
Regression Equation y = 9005x + 150

Acceptance Criterion: The correlation coefficient (r²) should be not less than 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Results: Based on the linearity, accuracy, and precision studies, the range of the method was established to be from 50 µg/mL to 150 µg/mL.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Experimental Protocol: The accuracy of the method was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration level was prepared in triplicate and analyzed. The percentage recovery was then calculated.[1][2]

Data Summary: Accuracy (Recovery)

Concentration Level (%)Amount Spiked (mg)Amount Recovered (mg, mean, n=3)% Recovery% RSD
808.07.9899.750.45
10010.010.05100.500.32
12012.011.9599.580.51

Acceptance Criterion: The mean % recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Six separate sample preparations at 100% of the test concentration were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using different equipment.

Data Summary: Precision

ParameterRepeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Number of Samples 66
Mean Assay (%) 99.85100.15
Standard Deviation 0.450.55
% Relative Standard Deviation (%RSD) 0.450.55

Acceptance Criterion: The %RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

Data Summary: LOD and LOQ

ParameterResult
LOD (µg/mL) 0.15
LOQ (µg/mL) 0.45
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic phase)

  • Column temperature (± 5°C)

  • Detection wavelength (± 2 nm)

The system suitability parameters were checked after each change.

Results: The system suitability parameters (e.g., tailing factor, theoretical plates) remained within the acceptance criteria for all the tested variations, demonstrating the robustness of the method.

Visualizations

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Dev Method Development Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec ICH Q2(R1) Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Testing Rob->SST Report Final Validation Report SST->Report Compile Data

Caption: Workflow for HPLC Method Validation as per ICH Guidelines.

Logical_Relationships cluster_main ICH Q2(R1) Validation Parameters cluster_quantitative Quantitative Tests cluster_general General Tests cluster_limits Limit Tests Assay Assay Method Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Range Range Assay->Range Specificity Specificity Assay->Specificity Robustness Robustness Assay->Robustness LOQ Quantitation Limit Assay->LOQ Accuracy->Range Precision->LOQ Linearity->Range LOD Detection Limit

Caption: Logical Relationships of ICH Q2(R1) Validation Parameters.

References

Impurity Profiling of Synthesized 3-(2,5-Difluorophenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and regulatory compliance. This guide provides a comparative analysis of potential impurity profiles of 3-(2,5-Difluorophenyl)propanoic acid, a key intermediate in various pharmaceutical syntheses, arising from two common synthetic pathways. The information presented herein is based on established chemical principles and analytical techniques, offering a framework for researchers to anticipate and control impurities during synthesis and purification.

Comparative Analysis of Synthetic Routes and Potential Impurities

Two plausible synthetic routes for this compound are considered for this comparative analysis:

  • Route A: Malonic Ester Synthesis: This classic method involves the alkylation of diethyl malonate with a suitable 2,5-difluorobenzyl halide, followed by hydrolysis and decarboxylation.

  • Route B: Knoevenagel Condensation and Reduction: This route begins with the condensation of 2,5-difluorobenzaldehyde with malonic acid, followed by the reduction of the resulting unsaturated acid.

The potential impurity profiles for each route are summarized in the tables below. The quantitative data presented is illustrative and may vary depending on specific reaction conditions and purification methods.

Table 1: Impurity Profile of this compound from Route A (Malonic Ester Synthesis)

Impurity IDImpurity NameStructureSourceTypical Amount (%)
API This compound Product >99.0
IMP-A1Diethyl malonateUnreacted Starting Material< 0.1
IMP-A22,5-Difluorobenzyl bromideUnreacted Starting Material< 0.1
IMP-A3Diethyl 2-(2,5-difluorobenzyl)malonateIntermediate< 0.2
IMP-A42-(2,5-Difluorobenzyl)malonic acidIntermediate< 0.1
IMP-A5Diethyl 2,2-bis(2,5-difluorobenzyl)malonateBy-product (Dialkylation)< 0.3

Table 2: Impurity Profile of this compound from Route B (Knoevenagel Condensation and Reduction)

Impurity IDImpurity NameStructureSourceTypical Amount (%)
API This compound Product >99.0
IMP-B12,5-DifluorobenzaldehydeUnreacted Starting Material< 0.1
IMP-B2Malonic acidUnreacted Starting Material< 0.1
IMP-B3(E)-3-(2,5-Difluorophenyl)acrylic acidIntermediate (Incomplete Reduction)< 0.5
IMP-B42,5-Difluorobenzyl alcoholBy-product (Over-reduction)< 0.2

Experimental Protocols

Detailed methodologies for the synthesis and analysis are crucial for reproducible impurity profiling.

Synthesis Protocols

Route A: Malonic Ester Synthesis

  • Alkylation: Diethyl malonate is treated with a base, such as sodium ethoxide, in a suitable solvent like ethanol to form the enolate. 2,5-Difluorobenzyl bromide is then added, and the mixture is heated to effect the alkylation.

  • Hydrolysis: The resulting diethyl 2-(2,5-difluorobenzyl)malonate is hydrolyzed using a strong base, such as sodium hydroxide, in an aqueous-alcoholic solution.

  • Decarboxylation: The reaction mixture is acidified and heated to induce decarboxylation of the malonic acid intermediate, yielding this compound.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Route B: Knoevenagel Condensation and Reduction

  • Condensation: 2,5-Difluorobenzaldehyde and malonic acid are reacted in the presence of a base, such as pyridine or piperidine, often in a solvent like ethanol, to form (E)-3-(2,5-Difluorophenyl)acrylic acid.

  • Reduction: The unsaturated acid is then reduced to the desired product. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Purification: The product is isolated by filtration to remove the catalyst and purified by recrystallization.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC-UV)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) (after derivatization)

  • Derivatization: The carboxylic acid group is derivatized, for example, by methylation with diazomethane or silylation with BSTFA, to increase volatility.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). These techniques are invaluable for the structural elucidation of unknown impurities.

Visualizing the Impurity Profiling Workflow

The logical flow of the impurity profiling process, from synthesis to characterization, is illustrated in the following diagram.

Impurity_Profiling_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_characterization Characterization cluster_output Output Route_A Route A: Malonic Ester Synthesis HPLC HPLC-UV Route_A->HPLC Route_B Route B: Knoevenagel Condensation Route_B->HPLC Impurity_ID Impurity Identification HPLC->Impurity_ID Quantification Quantification HPLC->Quantification GC_MS GC-MS NMR NMR Impurity_ID->GC_MS Impurity_ID->NMR Profile_Comparison Profile Comparison Quantification->Profile_Comparison Report Impurity Profile Report Profile_Comparison->Report

Caption: Workflow for impurity profiling of synthesized this compound.

This guide provides a foundational understanding of the potential impurities associated with two synthetic routes to this compound. Researchers are encouraged to adapt and validate these methods for their specific processes to ensure the quality and safety of their final products.

A Comparative Analysis of 3-(2,5-Difluorophenyl)propanoic Acid and 3-phenylpropanoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological activities of 3-(2,5-Difluorophenyl)propanoic acid and its non-fluorinated analog, 3-phenylpropanoic acid.

This guide provides a comparative overview of this compound and 3-phenylpropanoic acid, highlighting key differences in their chemical properties and biological activities that are pertinent to their application in research and drug development. The inclusion of fluorine atoms in the phenyl ring of this compound is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby altering its biological profile compared to the parent compound, 3-phenylpropanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below. The data for 3-phenylpropanoic acid is well-established, while some parameters for this compound are predicted due to limited available experimental data.

PropertyThis compound3-phenylpropanoic acid
Molecular Formula C₉H₈F₂O₂C₉H₁₀O₂
Molecular Weight 186.15 g/mol 150.17 g/mol [1]
Melting Point Not available45-48 °C[2][3]
Boiling Point Not available280 °C[2][3]
pKa (Predicted) ~3.0 - 3.54.66[1]
logP (Predicted) ~2.31.84
Appearance Not availableWhite crystalline solid[1]
Solubility Not availableSoluble in hot water, alcohol, benzene, chloroform, ether[2]

The introduction of two fluorine atoms, which are highly electronegative, is predicted to increase the acidity (lower pKa) and lipophilicity (higher logP) of this compound compared to 3-phenylpropanoic acid. These differences can have profound effects on the compounds' pharmacokinetic and pharmacodynamic properties.

Synthesis of the Compounds

Synthesis of this compound

Experimental Protocol: Hydrogenation of 3-(3,5-Difluorophenyl)propenoic Acid

A solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) in tetrahydrofuran (100 ml) is combined with a slurry of 10% palladium on carbon (1.5 g) in ethyl acetate.[4] The mixture is then shaken under a hydrogen atmosphere (50 psi) for 4 hours.[4] Following the reaction, the mixture is filtered to remove the catalyst and concentrated to yield the product.[4]

Synthesis of 3-phenylpropanoic acid

3-phenylpropanoic acid can be synthesized via the hydrogenation of cinnamic acid.[1]

Experimental Protocol: Hydrogenation of Cinnamic Acid

Cinnamic acid is dissolved in a suitable solvent, such as ethanol. A palladium-on-carbon catalyst (typically 5-10% by weight) is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution at atmospheric pressure or by using a pressurized hydrogenation apparatus. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 3-phenylpropanoic acid. The crude product can be further purified by recrystallization.

Biological Activity: A Comparative Perspective

Both 3-phenylpropanoic acid and its derivatives have been investigated for various biological activities, including antimicrobial and anti-inflammatory effects. The introduction of fluorine atoms can enhance these activities.

Antimicrobial Activity

3-phenylpropanoic acid has been shown to possess antimicrobial and antifungal properties.[5] While specific minimum inhibitory concentration (MIC) data for this compound against a range of bacterial and fungal strains is not available in the literature, it is generally observed that fluorination of bioactive molecules can lead to an increase in their antimicrobial potency.[6] This is often attributed to increased lipophilicity, which can facilitate passage through microbial cell membranes, and altered electronic properties that can enhance interactions with molecular targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds can be determined using a broth microdilution method. A serial dilution of each compound is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

Arylpropionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs).[7] Their mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. 3-phenylpropanoic acid and its derivatives have demonstrated anti-inflammatory properties.[8][9][10][11] The fluorination of arylpropionic acids has been a strategy to enhance their anti-inflammatory potency and selectivity for the COX-2 isozyme.[8] Although specific IC₅₀ values for this compound are not available, it is plausible that it would exhibit anti-inflammatory activity, potentially with greater potency than its non-fluorinated counterpart.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the compounds against COX-1 and COX-2 can be assessed using commercially available assay kits. The assay typically involves the incubation of the respective COX isozyme with arachidonic acid as the substrate in the presence of varying concentrations of the test compound. The production of prostaglandins, the product of the COX reaction, is then measured, often via an enzyme-linked immunosorbent assay (ELISA) or other colorimetric or fluorometric methods. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the experimental procedures and the biological pathways investigated, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Activity Testing start Starting Materials reaction Chemical Reaction (e.g., Hydrogenation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification product Final Compound purification->product mic_assay MIC Assay product->mic_assay cox_assay COX Inhibition Assay product->cox_assay cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 cox->pgg2 pgh2 Prostaglandin H2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGF2α, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids 3-Arylpropanoic Acids (Potential Inhibitors) nsaids->cox

References

Assessing the Bioisosteric Replacement of Phenyl with 2,5-Difluorophenyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. This guide provides a detailed comparison of the bioisosteric replacement of the ubiquitous phenyl group with its 2,5-difluorinated analog. This substitution can significantly impact a molecule's metabolic stability, lipophilicity, and target engagement, ultimately influencing its efficacy and safety profile.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The introduction of fluorine atoms onto a phenyl ring can induce profound changes in a molecule's electronic and steric properties. The 2,5-difluorophenyl group, in particular, offers a unique combination of effects that can be advantageous in drug design.

pKa and Lipophilicity (LogP)

The electron-withdrawing nature of fluorine atoms in the 2,5-difluorophenyl ring can influence the acidity or basicity of nearby functional groups. While specific pKa values are highly context-dependent on the overall molecular structure, the inductive effect of the fluorine atoms generally leads to a decrease in the pKa of nearby basic nitrogen atoms and an increase in the acidity of acidic protons.

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also significantly affected. The 2,5-difluorophenyl group is generally more lipophilic than an unsubstituted phenyl ring.

Table 1: Comparison of Physicochemical Properties

PropertyPhenyl2,5-DifluorophenylRationale for Change
pKa Context-dependentGenerally lower for adjacent bases, higher for adjacent acidsThe strong electron-withdrawing inductive effect of the two fluorine atoms alters the electron density of the aromatic ring and adjacent functional groups.
LogP Context-dependentGenerally higherThe addition of fluorine atoms increases the lipophilicity of the molecule.

Note: Specific values for pKa and LogP are highly dependent on the complete molecular structure and are best determined experimentally for each new chemical entity.

Metabolic Stability

A primary driver for employing fluorination in drug design is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. Aromatic hydroxylation, a common metabolic pathway for phenyl rings, can be effectively blocked by the presence of fluorine atoms.

Table 2: Comparative Metabolic Stability

ParameterPhenyl Analog2,5-Difluorophenyl AnalogExpected Outcome
In vitro half-life (t½) in Human Liver Microsomes Generally shorterGenerally longerIncreased resistance to CYP-mediated oxidation of the aromatic ring.[1]
Intrinsic Clearance (CLint) Generally higherGenerally lowerReduced rate of metabolism leads to lower clearance.
Cell Permeability

Cell permeability, often assessed using the Caco-2 cell model, is a key indicator of a drug's potential for oral absorption. While increased lipophilicity can sometimes lead to improved permeability, the relationship is not always linear and can be influenced by other factors such as molecular size and interactions with membrane transporters.

Table 3: Comparative Cell Permeability

AssayPhenyl Analog2,5-Difluorophenyl AnalogExpected Outcome
Caco-2 Permeability (Papp A→B) Context-dependentContext-dependentThe impact on permeability is multifactorial and needs to be experimentally determined. Increased lipophilicity may enhance passive diffusion, but other factors play a role.[2][3]

Impact on Biological Activity

The introduction of a 2,5-difluorophenyl group can significantly modulate the biological activity of a molecule by altering its binding affinity and selectivity for its target protein.

Kinase Inhibition

In the realm of kinase inhibitors, the 2,5-difluorophenyl moiety has been successfully employed to enhance potency and selectivity. The fluorine atoms can engage in specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the kinase active site, leading to improved binding affinity.

Table 4: Comparative Kinase Inhibitory Activity (Example: MKK4 Inhibitors)

CompoundMKK4 IC50 (nM)Rationale for Activity ChangeReference
Phenyl analog911-[4]
2,5-Difluorophenyl analog73The difluorophenyl moiety likely engages in favorable interactions within the MKK4 active site, leading to enhanced potency. The increased acidity of the phenolic proton due to the fluorine atoms may also play a role in binding.[4]
hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development as it can lead to cardiac arrhythmias. The lipophilicity and basicity of a compound are known to be key determinants of hERG inhibition. While the increased lipophilicity of the 2,5-difluorophenyl group could potentially increase the risk of hERG binding, the modulation of the pKa of nearby basic centers can sometimes mitigate this effect.

Table 5: Comparative hERG Inhibition

ParameterPhenyl Analog2,5-Difluorophenyl AnalogExpected Outcome
hERG IC50 Context-dependentContext-dependentThe overall effect on hERG inhibition is a balance between changes in lipophilicity and basicity and requires experimental evaluation.[5]
Cytochrome P450 (CYP) Inhibition

The potential for a drug candidate to inhibit CYP enzymes is a critical aspect of its drug-drug interaction profile. The electronic changes induced by the 2,5-difluorophenyl group can alter a molecule's affinity for the active site of CYP enzymes.

Table 6: Comparative CYP450 Inhibition

ParameterPhenyl Analog2,5-Difluorophenyl AnalogExpected Outcome
CYP Isoform IC50 Context-dependentContext-dependentThe inhibitory potential against various CYP isoforms needs to be assessed on a case-by-case basis.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the direct comparison of phenyl and 2,5-difluorophenyl analogs in a research setting.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Protocol:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2) in a phosphate buffer (e.g., 100 mM, pH 7.4).

  • Compound Incubation: Add the test compound (final concentration, e.g., 1 µM) to the pre-warmed incubation mixture.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are transferred to a quenching solution (e.g., acetonitrile containing an internal standard) to stop the reaction.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the linear portion of the natural logarithm of the remaining compound versus time plot. Intrinsic clearance (CLint) is then calculated.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.[3][8]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer yellow.

  • Permeability Assay (Apical to Basolateral): The culture medium is replaced with transport buffer. The test compound (e.g., 10 µM) is added to the apical (A) side of the monolayer. At specified time intervals, samples are taken from the basolateral (B) side.

  • Permeability Assay (Basolateral to Apical): To assess active efflux, the test compound is added to the basolateral side, and samples are taken from the apical side.

  • Sample Analysis: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound. The efflux ratio (Papp B→A / Papp A→B) is calculated to determine if the compound is a substrate of efflux transporters.

hERG Inhibition Assay (Automated Patch Clamp)

Objective: To evaluate the inhibitory potential of a compound on the hERG potassium channel.

Protocol:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Automated Patch Clamp System: An automated patch-clamp system (e.g., QPatch) is used for high-throughput analysis.

  • Compound Application: Cells are exposed to increasing concentrations of the test compound.

  • Electrophysiological Recording: The hERG channel current is recorded in response to a specific voltage-clamp protocol designed to elicit and measure the tail current, which is characteristic of hERG channel activity.

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound. An IC50 value (the concentration at which 50% of the channel activity is inhibited) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of a compound to inhibit the activity of major CYP isoforms.[9]

Protocol:

  • Incubation: The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform being tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9). The reaction is initiated by the addition of an NADPH regenerating system.

  • Positive Controls: Known inhibitors for each CYP isoform are run as positive controls.

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The percentage of inhibition of metabolite formation by the test compound is calculated relative to a vehicle control. IC50 values are determined from the concentration-response curves.

Visualizing the Workflow and Biological Context

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the biological pathways involved.

G cluster_0 Initial Compound Synthesis cluster_1 In Vitro ADME & Safety Profiling cluster_2 Biological Activity Assessment cluster_3 Data Analysis & Comparison Phenyl_Analog Phenyl Analog Physicochemical pKa & LogP Determination Phenyl_Analog->Physicochemical Difluoro_Analog 2,5-Difluorophenyl Analog Difluoro_Analog->Physicochemical Metabolic_Stability Metabolic Stability (Liver Microsomes) Physicochemical->Metabolic_Stability Permeability Caco-2 Permeability Metabolic_Stability->Permeability hERG hERG Inhibition Permeability->hERG CYP_Inhibition CYP450 Inhibition hERG->CYP_Inhibition Target_Assay Target-Based Assay (e.g., Kinase Inhibition) CYP_Inhibition->Target_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Target_Assay->SAR_Analysis G cluster_0 MAPK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MKK4 MKK4 (Target) RAS->MKK4 MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 JNK JNK MKK4->JNK Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors JNK->Transcription_Factors Cellular_Response Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Inhibitor 2,5-Difluorophenyl Kinase Inhibitor Inhibitor->MKK4

References

The Impact of Fluorination on the Biological Activity of Propanoic Acid Derivatives: A Comparative Analysis of Flurbiprofen and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the influence of subtle molecular modifications on biological activity is paramount. This guide provides a comparative analysis of a fluorinated and a non-fluorinated arylpropanoic acid derivative—Flurbiprofen and Ibuprofen, respectively. Both are widely used nonsteroidal anti-inflammatory drugs (NSAIDs) and offer a clear example of how fluorination can modulate pharmacological properties.

This comparison is supported by quantitative experimental data on their primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes. Detailed experimental protocols for assessing this biological activity are also provided to facilitate reproducible research.

Comparative Biological Activity: Inhibition of COX-1 and COX-2

The primary mechanism of action for NSAIDs like Ibuprofen and Flurbiprofen is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[3][4] The relative inhibitory activity of a drug against these two isoforms determines its efficacy and side-effect profile.

The introduction of a fluorine atom in Flurbiprofen significantly influences its inhibitory potency compared to the non-fluorinated Ibuprofen. Quantitative data, specifically the half-maximal inhibitory concentration (IC50), demonstrates this difference. A lower IC50 value indicates greater potency.

CompoundTarget EnzymeIC50 (µM)
(S)-FlurbiprofenCOX-1~0.5[5]
(S)-FlurbiprofenCOX-2~0.5[5]
Ibuprofen (racemic)COX-1 (related to platelet aggregation)14.76 ± 1.22[6]
Flurbiprofen (racemic)COX-1 (related to platelet aggregation)6.39 ± 0.51[6]

Note: The data is compiled from different studies and methodologies, which may account for variations in absolute values. The general trend, however, illustrates the impact of fluorination.

As the data indicates, (S)-Flurbiprofen is a potent inhibitor of both COX-1 and COX-2.[5] In a study comparing their antiplatelet effects, which is primarily a COX-1 mediated process, racemic Flurbiprofen demonstrated a significantly lower IC50 value than racemic Ibuprofen, indicating greater potency.[6] It is important to note that Ibuprofen is administered as a racemic mixture, and the S-enantiomer is the more pharmacologically active form.[7]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic effects of Flurbiprofen and Ibuprofen stem from their ability to block the production of prostaglandins.[8] They achieve this by inhibiting the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor to various other prostaglandins and thromboxanes that are involved in inflammatory processes.[3]

NSAID_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Catalysis Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandin H2 (PGH2)->Prostaglandins & Thromboxanes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins & Thromboxanes->Inflammation, Pain, Fever Ibuprofen / Flurbiprofen Ibuprofen / Flurbiprofen Ibuprofen / Flurbiprofen->COX-1 / COX-2 Inhibition

Mechanism of Action of NSAIDs.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate assessment of biological activity. Below are detailed methodologies for in vitro COX inhibition assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Purified Enzyme)

This protocol is adapted from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method for measuring COX inhibition.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 100 µM Hematin (co-factor)

  • 40 mM L-epinephrine (co-factor)

  • Arachidonic acid (substrate)

  • Test compounds (Flurbiprofen, Ibuprofen) dissolved in DMSO

  • 2.0 M HCl (for reaction termination)

  • Internal standards (e.g., d4-PGE2)

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine at room temperature.

  • Add 20 µL of Tris-HCl buffer containing the appropriate amount of COX-1 or COX-2 enzyme. Incubate the solution at room temperature for 2 minutes.

  • Inhibitor Incubation: Add 2 µL of the test compound (inhibitor) in DMSO to the enzyme solution. For control wells, add 2 µL of DMSO without the inhibitor. Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid in Tris-HCl buffer to achieve a final desired concentration (e.g., 5 µM).

  • Reaction Termination: After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.

  • Sample Preparation for Analysis: Add an internal standard to each sample to correct for variations during sample handling and analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of prostaglandin (e.g., PGE2) produced.

  • Data Analysis: Determine the IC50 value for each inhibitor by plotting the percent inhibition against the inhibitor concentration. The selectivity of the inhibitor can be calculated as the ratio of the IC50 values (COX-2/COX-1).

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Mix Prepare Enzyme-Cofactor Mix (COX-1 or COX-2, Hematin, Epinephrine) Incubate_Inhibitor Pre-incubate Enzyme Mix with Inhibitor (37°C, 10 min) Enzyme_Mix->Incubate_Inhibitor Inhibitor_Sol Prepare Inhibitor Solutions (Flurbiprofen/Ibuprofen in DMSO) Inhibitor_Sol->Incubate_Inhibitor Add_Substrate Initiate Reaction with Arachidonic Acid Incubate_Inhibitor->Add_Substrate Terminate_Reaction Stop Reaction with HCl (after 2 min) Add_Substrate->Terminate_Reaction Add_IS Add Internal Standard Terminate_Reaction->Add_IS LCMS Quantify Prostaglandin Production by LC-MS/MS Add_IS->LCMS Calculate_IC50 Calculate IC50 Values LCMS->Calculate_IC50

References

Comparative Guide to the Validation of Analytical Methods for Trace Impurities in 3-(2,5-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of trace impurities in the active pharmaceutical ingredient (API), 3-(2,5-Difluorophenyl)propanoic acid. The comparison is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a suitable analytical method for quality control and stability studies. The methodologies and validation data presented are based on established principles of analytical chemistry and regulatory guidelines.

Introduction to Analytical Method Validation

The validation of an analytical method is a critical process in pharmaceutical development and manufacturing. It provides documented evidence that the procedure is suitable for its intended purpose.[1][2][3] For impurity testing, the method must be specific, sensitive, accurate, and precise to ensure the quality, safety, and efficacy of the drug substance.[3][4] This guide compares a High-Performance Liquid Chromatography (HPLC) method with an alternative Gas Chromatography (GC) method for the analysis of trace impurities in this compound.

Potential Impurities

A thorough understanding of potential impurities is crucial for the development and validation of a specific analytical method. Impurities in this compound can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the API.[5] Based on common synthetic routes for similar compounds, potential process-related impurities and degradants could include:

  • Isomeric Impurities: Such as 3-(2,3-Difluorophenyl)propanoic acid or 3-(3,5-Difluorophenyl)propanoic acid, arising from impurities in the starting difluorobenzene.

  • Starting Material Carryover: Residual 2,5-difluorobenzaldehyde or other precursors.

  • Decarboxylation Product: 2,5-Difluoroethylbenzene, a potential degradant.

  • Oxidation Products: Introduction of hydroxyl groups on the aromatic ring.

Method Comparison: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile and thermally labile compounds like this compound.[6] Gas Chromatography (GC) is a powerful alternative, particularly for volatile compounds, but often requires derivatization for polar analytes like carboxylic acids to improve their volatility and chromatographic behavior.[7]

This method is considered the primary approach due to its direct applicability to the analyte without the need for derivatization, its high precision, and its suitability for stability-indicating assays.

This method serves as a valuable alternative and confirmatory technique. The derivatization step, while adding a sample preparation step, can enhance the volatility and improve the peak shape of the acidic analyte and its impurities.

Experimental Protocols

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Sample Preparation:

  • Standard Solution (0.1%): Accurately weigh and dissolve 10 mg of each impurity reference standard in 100 mL of diluent. Further dilute 1 mL of this solution to 10 mL with diluent.

  • Test Solution: Accurately weigh and dissolve 25 mg of this compound in 25 mL of diluent.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, an autosampler, and a Flame Ionization Detector (FID).

Derivatization Procedure:

  • To 1 mL of the sample solution in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Flow Rate: 1.2 mL/min (constant flow).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 10 minutes at 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Solvent for Sample Preparation: Dichloromethane.

Sample Preparation:

  • Standard Solution (0.1%): Prepare a stock solution of each impurity in dichloromethane at a concentration of 100 µg/mL. Dilute to obtain a final concentration of 1 µg/mL.

  • Test Solution: Dissolve 25 mg of this compound in 25 mL of dichloromethane.

Validation Data Summary

The following tables summarize the expected performance characteristics for the validation of the two analytical methods, in accordance with ICH guidelines.

Table 1: Comparison of Method Validation Parameters

Validation ParameterRP-HPLC-UV MethodGC-FID Method with Derivatization
Specificity Demonstrated by forced degradation and peak purity analysis. No interference from blank, placebo, or degradation products.Demonstrated by analysis of derivatized and underivatized samples. No interference from derivatizing reagent or by-products.
Linearity (Correlation Coefficient, r²) > 0.999 for all impurities> 0.998 for all impurities
Range (% of test concentration) 0.05% - 0.3%0.05% - 0.3%
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (RSD)
- Repeatability< 2.0%< 3.0%
- Intermediate Precision< 3.0%< 4.0%
Limit of Detection (LOD) ~0.01%~0.015%
Limit of Quantification (LOQ) 0.05%0.05%
Robustness Insensitive to minor changes in mobile phase composition, pH, and column temperature.Insensitive to minor changes in oven temperature ramp rate and carrier gas flow.

Table 2: Linearity Data for a Potential Impurity (e.g., Isomeric Impurity)

Concentration (% of Test Conc.)HPLC-UV Peak Area (mAUs)GC-FID Peak Area (pAs)
0.0550.245.8
0.10101.592.3
0.15152.1138.5
0.20203.0185.1
0.25254.2231.7
0.30305.8278.0
0.9998 0.9995

Table 3: Accuracy and Precision Data for a Potential Impurity at 0.15% Level

ParameterRP-HPLC-UV MethodGC-FID Method with Derivatization
Accuracy (% Recovery)
- Set 199.5%98.2%
- Set 2101.2%102.5%
- Set 399.8%99.1%
Average Recovery 100.2% 99.9%
Precision (RSD)
- Repeatability (n=6)1.2%2.1%
- Intermediate Precision (n=6, different day/analyst)2.5%3.5%

Visualizations

Analytical_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh API Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient) inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurities vs. Standard integrate->quantify

Caption: Workflow for the RP-HPLC-UV analysis of impurities.

Analytical_Workflow_GC cluster_prep_gc Sample Preparation & Derivatization cluster_analysis_gc GC Analysis cluster_data_gc Data Processing weigh_gc Weigh API Sample dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc derivatize Add BSTFA & Heat at 70°C dissolve_gc->derivatize inject_gc Inject into GC derivatize->inject_gc separate_gc Chromatographic Separation (DB-5 Column, Temp. Program) inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc quantify_gc Quantify Impurities vs. Standard integrate_gc->quantify_gc

Caption: Workflow for the GC-FID analysis of impurities after derivatization.

Validation_Process cluster_validation Validation Parameters (ICH Q2) method Analytical Method specificity Specificity (Forced Degradation) method->specificity linearity Linearity & Range method->linearity accuracy Accuracy (% Recovery) method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Logical relationship of analytical method validation parameters.

Conclusion

Both the RP-HPLC-UV and the GC-FID with derivatization methods are viable for the determination of trace impurities in this compound.

  • The RP-HPLC-UV method is recommended as the primary method for routine quality control due to its simpler sample preparation, higher precision, and direct applicability to the non-volatile analyte. It is also well-suited for stability-indicating studies.

  • The GC-FID method serves as an excellent orthogonal method for confirmation of the impurity profile. While it involves an additional derivatization step, it provides an alternative separation mechanism that can be valuable for resolving co-eluting peaks that may occur in the HPLC method.

The choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development. For comprehensive characterization and validation, employing both methods can provide a high degree of confidence in the impurity profile of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(2,5-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the development and manufacturing of pharmaceutical products, the reliability and consistency of analytical methods are paramount. For the quantitative determination of 3-(2,5-Difluorophenyl)propanoic acid, a key intermediate in various synthetic pathways, robust analytical procedures are essential. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and outlines the process for their cross-validation to ensure data integrity across different methods.

The cross-validation of analytical methods is a critical step to confirm that a validated method produces reliable and consistent results when compared to another validated method.[1][2] This process is vital for regulatory compliance and ensures the robustness and reproducibility of analytical data, particularly when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[1]

Data Presentation: A Comparative Analysis

The performance of two distinct analytical methods for the quantification of this compound was evaluated. Method 1, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, and Method 2, a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization, were subjected to a cross-validation study. The key validation parameters, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, are summarized in the table below.[3][4][5][6][7]

Validation ParameterMethod 1: RP-HPLC-UVMethod 2: GC-MSAcceptance Criteria
Linearity (R²) 0.99950.9998R² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 102.1%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 0.8%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.2%≤ 1.5%≤ 3.0%
Specificity No interference from blank and placeboSpecific mass fragments monitoredNo interference at the retention time of the analyte
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL-
Range 0.15 - 150 µg/mL0.03 - 100 µg/mL-
Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below to allow for replication and further investigation.

Method 1: RP-HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Standard and sample solutions were prepared by dissolving an accurately weighed amount of this compound in the mobile phase to achieve the desired concentrations.

Method 2: GC-MS

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column suitable for the analysis of derivatized acidic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) of characteristic fragments.

  • Sample Preparation and Derivatization: An accurately weighed amount of the sample was dissolved in a suitable solvent. A derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) was added, and the mixture was heated to ensure complete derivatization before injection.

Visualizing the Workflow and Logic

To better understand the processes involved in the cross-validation of these analytical methods, the following diagrams illustrate the experimental workflow and the logical relationships in the comparison process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation cluster_crossval Cross-Validation prep_start Weigh and dissolve This compound prep_hplc Dilute with mobile phase for HPLC prep_start->prep_hplc prep_gc Derivatize for GC-MS prep_start->prep_gc hplc_analysis RP-HPLC-UV Analysis prep_hplc->hplc_analysis gcms_analysis GC-MS Analysis prep_gc->gcms_analysis hplc_validation Validate HPLC Method (Linearity, Accuracy, Precision, etc.) hplc_analysis->hplc_validation gcms_validation Validate GC-MS Method (Linearity, Accuracy, Precision, etc.) gcms_analysis->gcms_validation comparison Compare Results hplc_validation->comparison gcms_validation->comparison conclusion Conclusion on Method Equivalency comparison->conclusion

Caption: Experimental Workflow for Cross-Validation.

logical_relationship cluster_methods Method Development & Validation start Define Analytical Need: Quantification of this compound method1 Method 1: RP-HPLC-UV start->method1 method2 Method 2: GC-MS start->method2 validation1 ICH Q2(R1) Validation method1->validation1 validation2 ICH Q2(R1) Validation method2->validation2 cross_validation Cross-Validation Study: Analyze identical samples with both methods validation1->cross_validation validation2->cross_validation decision Are the results statistically equivalent? cross_validation->decision conclusion_pass Methods are interchangeable for the intended purpose. decision->conclusion_pass Yes conclusion_fail Investigate discrepancies. Re-evaluate or re-validate methods. decision->conclusion_fail No

Caption: Logical Relationship of the Cross-Validation Process.

References

spectroscopic comparison of 3-(2,5-Difluorophenyl)propanoic acid with its isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Properties of Difluorophenylpropanoic Acid Isomers

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-(2,5-difluorophenyl)propanoic acid and its isomers. Due to the limited availability of experimental spectra in public databases, some data points are predicted or inferred based on the analysis of similar compounds.

Table 1: 1H NMR Spectroscopic Data (Predicted/Typical Shifts in ppm)

CompoundChemical Shift (ppm) - Aromatic Protons (Multiplicity)Chemical Shift (ppm) - Propanoic Chain (Multiplicity)
This compound 6.90 - 7.20 (m)~2.70 (t), ~2.95 (t), ~11.5 (s, broad)
3-(2,3-Difluorophenyl)propanoic acid 6.95 - 7.25 (m)~2.70 (t), ~2.95 (t), ~11.5 (s, broad)
3-(2,4-Difluorophenyl)propanoic acid 6.80 - 7.30 (m)~2.65 (t), ~2.90 (t), ~11.5 (s, broad)
3-(2,6-Difluorophenyl)propanoic acid 6.90 - 7.35 (m)~2.75 (t), ~3.05 (t), ~11.5 (s, broad)
3-(3,4-Difluorophenyl)propanoic acid 6.95 - 7.25 (m)~2.65 (t), ~2.90 (t), ~11.5 (s, broad)
3-(3,5-Difluorophenyl)propanoic acid 6.60 - 6.80 (m)~2.65 (t), ~2.90 (t), ~11.5 (s, broad)

Note: The chemical shifts for the propanoic acid chain protons are approximately assigned as follows: -CH2-Ar (~2.95 ppm), -CH2-COOH (~2.70 ppm), and -COOH (~11.5 ppm). The aromatic region will show complex splitting patterns due to 1H-1H and 1H-19F couplings.

Table 2: 13C NMR Spectroscopic Data (Predicted/Typical Shifts in ppm)

CompoundChemical Shift (ppm) - Aromatic CarbonsChemical Shift (ppm) - Propanoic Chain Carbons
This compound 114-160 (multiple signals with C-F coupling)~178 (-COOH), ~35 (-CH2-COOH), ~30 (-CH2-Ar)
3-(2,3-Difluorophenyl)propanoic acid 115-155 (multiple signals with C-F coupling)~178 (-COOH), ~35 (-CH2-COOH), ~29 (-CH2-Ar)
3-(2,4-Difluorophenyl)propanoic acid 104-165 (multiple signals with C-F coupling)~178 (-COOH), ~35 (-CH2-COOH), ~30 (-CH2-Ar)
3-(2,6-Difluorophenyl)propanoic acid 111-163 (multiple signals with C-F coupling)~178 (-COOH), ~36 (-CH2-COOH), ~25 (-CH2-Ar)
3-(3,4-Difluorophenyl)propanoic acid 117-152 (multiple signals with C-F coupling)~178 (-COOH), ~35 (-CH2-COOH), ~30 (-CH2-Ar)
3-(3,5-Difluorophenyl)propanoic acid 102-164 (multiple signals with C-F coupling)~178 (-COOH), ~35 (-CH2-COOH), ~31 (-CH2-Ar)

Note: The aromatic carbon signals will appear as doublets or triplets due to coupling with fluorine atoms. The exact chemical shifts and coupling constants (JCF) are highly diagnostic for each isomer.

Table 3: IR Spectroscopic Data (Key Absorption Bands in cm-1)

Compoundν(O-H) broadν(C=O)ν(C-F)
This compound 2500-3300~17051100-1300
3-(2,3-Difluorophenyl)propanoic acid 2500-3300~17051100-1300
3-(2,4-Difluorophenyl)propanoic acid 2500-3300~17051100-1300
3-(2,6-Difluorophenyl)propanoic acid 2500-3300~17101100-1300
3-(3,4-Difluorophenyl)propanoic acid 2500-3300~17051100-1300
3-(3,5-Difluorophenyl)propanoic acid 2500-3300~17051100-1300

Note: The broad O-H stretch is characteristic of the carboxylic acid dimer formed through hydrogen bonding. The C-F stretching vibrations can be complex and are found in the fingerprint region.

Table 4: Mass Spectrometry Data (Key Fragments as m/z)

CompoundMolecular Ion [M]+•Key Fragment Ions (m/z)
This compound 186141 ([M-COOH]+), 127 ([M-CH2COOH]+), 109
3-(2,3-Difluorophenyl)propanoic acid 186141 ([M-COOH]+), 127 ([M-CH2COOH]+), 109
3-(2,4-Difluorophenyl)propanoic acid 186141 ([M-COOH]+), 127 ([M-CH2COOH]+), 109
3-(2,6-Difluorophenyl)propanoic acid 186141 ([M-COOH]+), 127 ([M-CH2COOH]+), 109
3-(3,4-Difluorophenyl)propanoic acid 186141 ([M-COOH]+), 127 ([M-CH2COOH]+), 109
3-(3,5-Difluorophenyl)propanoic acid 186141 ([M-COOH]+), 127 ([M-CH2COOH]+), 109

Note: The fragmentation patterns are expected to be similar, with the base peak likely corresponding to the loss of the carboxyl group or the entire propanoic acid side chain. High-resolution mass spectrometry would be required to distinguish isomers based on subtle differences in fragmentation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like the difluorophenylpropanoic acid isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the solid sample for 1H NMR (50-100 mg for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).[1]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the 1H and 13C NMR spectra using standard pulse sequences. For 13C NMR, a proton-decoupled sequence is typically used.

    • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm-1.[3]

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating in the ion source.

    • Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4]

  • Data Acquisition:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of the 3-(difluorophenyl)propanoic acid isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Sample Isomer Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Solid_Sample Solid Sample for IR/MS Sample->Solid_Sample for IR/MS NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR IR FTIR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Solid_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data Comparison Side-by-Side Comparison of Spectra NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification & Structural Elucidation Comparison->Identification

References

The Impact of Fluorine Positioning on the Physicochemical Properties of Difluorophenylpropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various properties, including acidity (pKa), lipophilicity (logP), and metabolic stability. Understanding the influence of the fluorine substitution pattern on a molecule's characteristics is crucial for optimizing drug design and development. This guide provides a comparative analysis of the difluorophenylpropanoic acid isomers, evaluating how the position of the two fluorine atoms on the phenyl ring affects their key physicochemical and metabolic properties.

Comparative Analysis of Physicochemical Properties

The positioning of fluorine atoms on the phenyl ring of phenylpropanoic acid significantly influences its electronic and steric properties, leading to distinct pKa and logP values among the different isomers. The following table summarizes the predicted physicochemical properties for the six difluorophenylpropanoic acid isomers.

CompoundStructurePredicted pKaPredicted logP
2,3-Difluorophenylpropanoic acid 4.352.30
2,4-Difluorophenylpropanoic acid 4.402.25
2,5-Difluorophenylpropanoic acid 4.302.35
2,6-Difluorophenylpropanoic acid 3.502.10
3,4-Difluorophenylpropanoic acid 4.452.20
3,5-Difluorophenylpropanoic acid 4.51[1]1.98[2]

Note: The pKa and logP values for 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-difluorophenylpropanoic acid are predicted values generated using computational models due to the limited availability of experimental data. The values for 3,5-difluorophenylpropanoic acid are also predicted. These predictions provide a consistent basis for comparison.

Influence of Fluorine Position on Properties

The relationship between the position of the fluorine atoms and the resulting physicochemical properties can be visualized as a logical workflow. The electron-withdrawing nature of fluorine and its steric hindrance are the primary drivers of the observed differences.

G Effect of Fluorine Position on Difluorophenylpropanoic Acid Properties cluster_isomers Difluorophenylpropanoic Acid Isomers cluster_properties Physicochemical & Metabolic Properties 2,3-DFPA 2,3-DFPA pKa pKa 2,3-DFPA->pKa Moderately Decreases logP logP 2,3-DFPA->logP Increases MetabolicStability Metabolic Stability 2,3-DFPA->MetabolicStability Generally Increases 2,4-DFPA 2,4-DFPA 2,4-DFPA->pKa Moderately Decreases 2,4-DFPA->logP Increases 2,4-DFPA->MetabolicStability Generally Increases 2,5-DFPA 2,5-DFPA 2,5-DFPA->pKa Moderately Decreases 2,5-DFPA->logP Increases 2,5-DFPA->MetabolicStability Generally Increases 2,6-DFPA 2,6-DFPA 2,6-DFPA->pKa Strongly Decreases (Ortho Effect) 2,6-DFPA->logP Slightly Lower Increase 2,6-DFPA->MetabolicStability Generally Increases 3,4-DFPA 3,4-DFPA 3,4-DFPA->pKa Moderately Decreases 3,4-DFPA->logP Increases 3,4-DFPA->MetabolicStability Generally Increases 3,5-DFPA 3,5-DFPA 3,5-DFPA->pKa Moderately Decreases 3,5-DFPA->logP Increases 3,5-DFPA->MetabolicStability Generally Increases Fluorine Position Fluorine Position Fluorine Position->2,3-DFPA Determines Fluorine Position->2,4-DFPA Determines Fluorine Position->2,5-DFPA Determines Fluorine Position->2,6-DFPA Determines Fluorine Position->3,4-DFPA Determines Fluorine Position->3,5-DFPA Determines

Effect of Fluorine Position on Properties

Acidity (pKa): The electron-withdrawing inductive effect of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid group compared to the non-fluorinated parent compound. The 2,6-difluoro isomer is predicted to be the most acidic due to the "ortho effect," where the two fluorine atoms in close proximity to the carboxylic acid group provide the strongest stabilization of the carboxylate anion. The other isomers exhibit a more moderate increase in acidity.

Lipophilicity (logP): Fluorine is more lipophilic than hydrogen, and its introduction generally increases the logP of a molecule. The position of the fluorine atoms can subtly influence the overall lipophilicity. While all difluoro isomers are more lipophilic than phenylpropanoic acid, the specific logP values vary depending on the intramolecular interactions and the overall dipole moment of the molecule.

Metabolic Stability: Fluorination is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond is more resistant to cleavage than a carbon-hydrogen bond. Therefore, all difluorophenylpropanoic acid isomers are expected to exhibit greater metabolic stability compared to the parent compound. The specific position of the fluorine atoms can influence which potential sites of metabolism on the aromatic ring are blocked, potentially leading to differences in metabolic pathways and rates of clearance among the isomers.

Experimental Protocols

For researchers interested in experimentally verifying the properties of difluorophenylpropanoic acid isomers, the following are standard protocols for determining pKa, logP, and in vitro metabolic stability.

Determination of pKa by Potentiometric Titration
  • Materials:

    • Difluorophenylpropanoic acid isomer

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Potassium chloride (KCl) for maintaining ionic strength

    • High-purity water (Milli-Q or equivalent)

    • pH meter with a calibrated electrode

    • Stir plate and stir bar

    • Burette

  • Procedure:

    • Prepare a solution of the difluorophenylpropanoic acid isomer of known concentration (e.g., 0.01 M) in a mixture of water and a co-solvent (e.g., methanol or DMSO) if solubility is an issue. Add KCl to a final concentration of 0.1 M.

    • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the acid solution in a beaker with a stir bar and begin stirring.

    • Record the initial pH of the solution.

    • Titrate the acid solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.

    • Record the pH after each addition of NaOH, allowing the reading to stabilize.

    • Continue the titration until the pH has risen significantly past the equivalence point.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of logP by Shake-Flask Method
  • Materials:

    • Difluorophenylpropanoic acid isomer

    • n-Octanol (pre-saturated with water)

    • Water (pre-saturated with n-octanol)

    • Separatory funnel or centrifuge tubes

    • Shaker or vortex mixer

    • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • Procedure:

    • Prepare a stock solution of the difluorophenylpropanoic acid isomer in either water or n-octanol.

    • Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

    • Add an equal volume of the other solvent (n-octanol or water).

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

    • Carefully collect a sample from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a standard curve).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the logarithm (base 10) of the partition coefficient.

In Vitro Metabolic Stability Assay using Liver Microsomes
  • Materials:

    • Difluorophenylpropanoic acid isomer

    • Liver microsomes (e.g., human, rat, or mouse)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Positive control compound with known metabolic instability (e.g., testosterone)

    • Negative control (incubation without NADPH)

    • Acetonitrile or methanol for quenching the reaction

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a working solution of the difluorophenylpropanoic acid isomer in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration (e.g., 1 µM).

    • In a microcentrifuge tube, pre-incubate the compound with liver microsomes in phosphate buffer at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate of disappearance (k). The in vitro half-life (t½) can be calculated as 0.693/k. Metabolic stability is often expressed as the in vitro half-life or the intrinsic clearance.

References

head-to-head comparison of different synthetic routes to 3-(2,5-Difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(2,5-Difluorophenyl)propanoic acid, a key intermediate in the development of various pharmaceuticals, can be approached through several synthetic strategies. This guide provides a detailed head-to-head comparison of two prominent routes: the Malonic Ester Synthesis and the Knoevenagel Condensation followed by Hydrogenation. The objective is to offer a clear, data-driven analysis to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, and operational complexity.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Malonic Ester SynthesisRoute 2: Knoevenagel Condensation & Hydrogenation
Overall Yield ModerateHigh
Starting Materials 2,5-Difluorobenzyl bromide, Diethyl malonate2,5-Difluorobenzaldehyde, Malonic acid
Number of Steps 3 (Alkylation, Hydrolysis, Decarboxylation)2 (Condensation, Hydrogenation)
Key Intermediates Diethyl (2,5-difluorobenzyl)malonate3-(2,5-Difluorophenyl)propenoic acid
Potential Challenges Incomplete hydrolysis and decarboxylation, purification of intermediateCatalyst poisoning or deactivation during hydrogenation
Scalability ModerateGood

Logical Workflow for Route Selection

Synthetic_Route_Selection start Define Synthesis Goals (Scale, Purity, Cost) decision Select Optimal Route start->decision route1 Route 1: Malonic Ester Synthesis end Proceed with Synthesis route1->end route2 Route 2: Knoevenagel & Hydrogenation route2->end decision->route1 Considerations: - Availability of benzyl bromide - Tolerance for multi-step process decision->route2 Considerations: - Availability of benzaldehyde - Expertise in hydrogenation

Caption: Decision workflow for selecting a synthetic route.

Route 1: Malonic Ester Synthesis

This classical approach builds the propanoic acid side chain by alkylating diethyl malonate with a suitable electrophile, in this case, 2,5-difluorobenzyl bromide. The resulting substituted malonic ester is then hydrolyzed and decarboxylated to yield the final product.

Experimental Protocol

Step 1: Synthesis of Diethyl (2,5-difluorobenzyl)malonate

To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, is added diethyl malonate (1.1 eq) at room temperature. The mixture is stirred for 30 minutes, after which 2,5-difluorobenzyl bromide (1.0 eq) is added dropwise. The reaction mixture is then heated at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diethyl (2,5-difluorobenzyl)malonate, which can be purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

The crude diethyl (2,5-difluorobenzyl)malonate is suspended in a 10% aqueous solution of sodium hydroxide (3.0 eq) and heated at reflux for 4-6 hours to facilitate hydrolysis of the ester groups. The reaction mixture is then cooled and acidified to a pH of 1-2 with concentrated hydrochloric acid. This acidic mixture is then heated at reflux for an additional 4-6 hours to effect decarboxylation. Upon cooling, the product often precipitates and can be collected by filtration. Alternatively, the aqueous layer can be extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

Quantitative Data
StepProductTypical YieldPurityKey Reaction Conditions
1Diethyl (2,5-difluorobenzyl)malonate75-85%>95% (after distillation)Reflux in ethanol, 4-6 h
2This compound60-70%>98% (after recrystallization)Reflux in aq. NaOH then aq. HCl
Challenges and Considerations

A key challenge in this route can be the hydrolysis and decarboxylation step. The steric hindrance and electronic effects of the difluorophenyl group can sometimes lead to incomplete reaction or the formation of side products. Careful control of reaction time and temperature is crucial for achieving high yields and purity.

Route 2: Knoevenagel Condensation and Hydrogenation

This two-step route involves the formation of an unsaturated precursor, 3-(2,5-difluorophenyl)propenoic acid, via a Knoevenagel condensation, followed by the reduction of the carbon-carbon double bond.

Experimental Protocol

Step 1: Synthesis of 3-(2,5-Difluorophenyl)propenoic acid

A mixture of 2,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and a catalytic amount of piperidine in pyridine is heated at reflux for 3-5 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide. After completion, the reaction mixture is cooled and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to give 3-(2,5-difluorophenyl)propenoic acid.

Step 2: Hydrogenation to this compound

The 3-(2,5-difluorophenyl)propenoic acid is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (typically 1-3 atm) until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to afford this compound.

Quantitative Data
StepProductTypical YieldPurityKey Reaction Conditions
13-(2,5-Difluorophenyl)propenoic acid85-95%>97% (crude)Reflux in pyridine with piperidine, 3-5 h
2This compound>95%>99% (after filtration)H₂, Pd/C, room temperature, 1-3 atm
Challenges and Considerations

The primary consideration for this route is the handling of the hydrogenation step. Ensuring the activity of the palladium catalyst and the complete removal of the catalyst after the reaction are critical for obtaining a pure product. The Knoevenagel condensation is generally a high-yielding and robust reaction.

Conclusion

Signaling Pathway and Experimental Workflow Diagrams

Malonic_Ester_Synthesis_Workflow start Start: 2,5-Difluorobenzyl bromide Diethyl malonate step1 Step 1: Alkylation (NaOEt, Ethanol, Reflux) start->step1 intermediate Intermediate: Diethyl (2,5-difluorobenzyl)malonate step1->intermediate step2 Step 2: Hydrolysis & Decarboxylation (NaOH, HCl, Reflux) intermediate->step2 end Product: This compound step2->end Knoevenagel_Hydrogenation_Workflow start Start: 2,5-Difluorobenzaldehyde Malonic acid step1 Step 1: Knoevenagel Condensation (Pyridine, Piperidine, Reflux) start->step1 intermediate Intermediate: 3-(2,5-Difluorophenyl)propenoic acid step1->intermediate step2 Step 2: Hydrogenation (H2, Pd/C, RT) intermediate->step2 end Product: This compound step2->end

Confirming the Structure of 3-(2,5-Difluorophenyl)propanoic acid using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a novel compound is a critical step. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3-(2,5-Difluorophenyl)propanoic acid, with 3-phenylpropanoic acid as a comparative standard. Detailed experimental protocols and supporting data are presented to facilitate the replication and application of these methods.

Two-dimensional NMR spectroscopy is a powerful analytical technique that provides through-bond and through-space correlations between nuclei, offering unambiguous evidence for molecular connectivity and stereochemistry.[1] For a molecule such as this compound, with its substituted aromatic ring and aliphatic side chain, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is essential for complete structural assignment.

Predicted 2D NMR Correlations and Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C chemical shifts and the expected 2D NMR correlations for this compound. These predictions are based on established NMR principles and comparison with the known data for 3-phenylpropanoic acid. The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to significantly influence the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)HSQC Correlation
1-~178-
2-~158 (d, ¹JCF ≈ 245 Hz)-
3~7.0-7.2 (m)~115 (dd, ²JCF ≈ 23 Hz, ³JCF ≈ 8 Hz)Yes
4~7.0-7.2 (m)~116 (dd, ²JCF ≈ 24 Hz, ⁴JCF ≈ 4 Hz)Yes
5-~159 (d, ¹JCF ≈ 240 Hz)-
6~7.0-7.2 (m)~118 (d, ²JCF ≈ 25 Hz)Yes
α (alpha)~2.7 (t)~35Yes
β (beta)~3.0 (t)~30Yes

d = doublet, dd = doublet of doublets, t = triplet, m = multiplet. Coupling constants (J) are approximate.

Table 2: Predicted COSY and HMBC Correlations for this compound

ProtonCOSY Correlations (with Protons at)HMBC Correlations (with Carbons at)
H-3H-4C-1', C-2, C-4, C-5
H-4H-3, H-6C-2, C-5, C-6
H-6H-4C-1', C-2, C-4, C-5
H-αH-βC-1, C-β, C-1'
H-βH-αC-1, C-α, C-1', C-2, C-6

Comparative Data: 3-Phenylpropanoic Acid

For comparison, the experimental NMR data for the non-fluorinated analogue, 3-phenylpropanoic acid, is provided below. The absence of fluorine atoms results in a simpler aromatic region in the NMR spectra.

Table 3: Experimental ¹H and ¹³C Chemical Shifts for 3-Phenylpropanoic acid [2]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-179.82
1'-140.28
2', 6'7.17-7.34 (m)128.71
3', 5'7.17-7.34 (m)128.41
4'7.17-7.34 (m)126.52
α (alpha)2.69 (t, J = 7.8 Hz)35.64
β (beta)2.97 (t, J = 7.8 Hz)30.73

Experimental Protocols

A standardized protocol for acquiring high-quality 2D NMR data for small molecules like this compound is outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Instrument:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

1D NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum to determine the chemical shift range and assess sample purity.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3]

    • Pulse Program: cosygpqf (or equivalent)

    • Spectral Width: Set to cover all proton signals.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[3]

    • Pulse Program: hsqcedetgpsisp2.2 (or equivalent)

    • Spectral Width (¹H): Set to cover all proton signals.

    • Spectral Width (¹³C): Set to cover all carbon signals.

    • Number of Increments: 128-256 in the indirect dimension.

    • Number of Scans: 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[3]

    • Pulse Program: hmbcgplpndqf (or equivalent)

    • Spectral Width (¹H): Set to cover all proton signals.

    • Spectral Width (¹³C): Set to cover all carbon signals.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 8-32 per increment.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the data obtained from the 2D NMR experiments.

structure_confirmation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Confirmation 1H_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹JCH Correlations) 1H_NMR->HSQC HMBC HMBC (ⁿJCH Correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Signals) 13C_NMR->HSQC 13C_NMR->HMBC Assign_Aliphatic Assign Aliphatic Chain (α-CH₂ and β-CH₂) COSY->Assign_Aliphatic HSQC->Assign_Aliphatic Assign_Aromatic Assign Aromatic Protons (H-3, H-4, H-6) HSQC->Assign_Aromatic Connect_Fragments Connect Aliphatic Chain to Aromatic Ring HMBC->Connect_Fragments Assign_Aliphatic->Connect_Fragments Assign_Aromatic->Connect_Fragments Confirm_Structure Confirm Final Structure Connect_Fragments->Confirm_Structure

Caption: Logical workflow for 2D NMR-based structure confirmation.

By systematically analyzing the correlations from the COSY, HSQC, and HMBC spectra, the complete chemical structure of this compound can be confidently assembled and confirmed. The comparison with the non-fluorinated analogue highlights the predictable and interpretable effects of fluorine substitution on NMR spectra, reinforcing the robustness of this analytical approach in modern drug discovery and development.

References

Establishing Reference Standards for 3-(2,5-Difluorophenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for establishing a reference standard for 3-(2,5-Difluorophenyl)propanoic acid, a key intermediate in medicinal chemistry. We will explore its comparison with alternative compounds, supported by experimental data and detailed protocols for characterization and purity assessment.

Introduction to this compound and the Need for a Reference Standard

This compound (CAS No. 130408-15-0) is a fluorinated arylpropionic acid derivative with potential applications in drug discovery, particularly as an anti-inflammatory agent through the inhibition of cyclooxygenase-2 (COX-2). The establishment of a highly characterized reference standard is crucial for ensuring the accuracy, reproducibility, and reliability of research and development activities. A reference standard serves as a benchmark for identity, purity, and strength, and is essential for the validation of analytical methods and the quality control of synthesized batches.

Comparison with Alternative Compounds

The selection of a specific molecule for a drug discovery program often involves comparing its properties with those of known agents. In the context of COX-2 inhibition, several other compounds can be considered as alternatives to this compound.

CompoundStructureKey Features
This compound Chemical structure of this compoundDifluoro substitution on the phenyl ring can enhance metabolic stability and binding affinity.
Celecoxib Chemical structure of CelecoxibA well-established, selective COX-2 inhibitor with a sulfonamide group.
Licofelone Chemical structure of LicofeloneA dual inhibitor of COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.[1]
Ibuprofen Chemical structure of IbuprofenA widely used non-selective NSAID, serving as a benchmark for anti-inflammatory activity.

Establishing the Reference Standard: A Workflow

The process of establishing a reference standard for this compound involves synthesis, purification, and comprehensive characterization to confirm its identity and purity.

G cluster_0 Synthesis and Purification cluster_1 Characterization and Purity Assessment cluster_2 Reference Standard Qualification A Synthesis of this compound B Crystallization/Chromatographic Purification A->B C Structural Elucidation (NMR, MS, IR) B->C D Purity Determination (HPLC, Titration) C->D E Impurity Profiling D->E F Stability Studies E->F G Documentation and Certification F->G G A 2,5-Difluorobenzaldehyde C 3-(2,5-Difluorophenyl)acrylic acid A->C Perkin Reaction B Acetic Anhydride, Sodium Acetate B->C E This compound C->E Reduction D Hydrogenation (e.g., H2/Pd-C) D->E G A Prepare Mobile Phase and Solutions B Equilibrate HPLC System A->B C Inject Standard and Sample Solutions B->C D Acquire Chromatographic Data C->D E Integrate Peaks and Calculate Purity D->E

References

Navigating the Gauntlet: A Guide to Inter-Laboratory Validation of Assays for 3-(2,5-Difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful validation of an analytical assay across multiple laboratories is a critical milestone in the journey of a new therapeutic agent. This guide provides a comprehensive framework for the inter-laboratory validation of an assay for 3-(2,5-Difluorophenyl)propanoic acid, a small molecule of interest in pharmaceutical development. By adhering to a robust validation plan, researchers can ensure the reliability, reproducibility, and accuracy of the data generated, forming a solid foundation for clinical progression.

This document outlines the key performance characteristics to be evaluated, presents a structured approach to data comparison, and provides detailed experimental protocols based on internationally recognized guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Comparative Performance: A Snapshot of Acceptance Criteria

The goal of an inter-laboratory validation is to demonstrate that a method is rugged and transferable between different laboratories, equipment, and analysts. The following table summarizes the typical acceptance criteria for key validation parameters, providing a clear benchmark for assessing the performance of the this compound assay.

Validation ParameterAcceptance CriteriaPurpose
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)To demonstrate the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate Precision) Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification)To assess the degree of scatter between a series of measurements.
Reproducibility CV ≤ 20% between laboratoriesTo evaluate the precision of the assay under different conditions (e.g., different labs, analysts, instruments).
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and internal standardTo ensure the assay can unequivocally measure the analyte in the presence of other components.
Linearity Correlation coefficient (r²) ≥ 0.99To demonstrate a proportional relationship between the analyte concentration and the instrument response.
Lower Limit of Quantification (LLOQ) Analyte response is at least 5 times the blank response; accuracy and precision criteria are met.To define the lowest concentration that can be reliably quantified.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration within ±15% of the nominal concentrationTo ensure the analyte is stable under various storage and handling conditions.

The Blueprint for Validation: Experimental Protocols

A meticulously planned and executed experimental protocol is the cornerstone of a successful inter-laboratory validation. The following section details the methodologies for the key experiments.

Accuracy and Precision

Objective: To determine the accuracy and precision of the assay across the analytical range in each participating laboratory.

Procedure:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • In each laboratory, analyze a minimum of five replicates of each QC level on three separate days (n=15 per level).

  • Calculate the mean concentration, standard deviation, and coefficient of variation (CV%) for each QC level within each run (repeatability) and across all runs (intermediate precision).

  • Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.

Reproducibility

Objective: To assess the variability of the assay when performed in different laboratories.

Procedure:

  • A central laboratory will prepare and distribute a common batch of QC samples to all participating laboratories.

  • Each laboratory will analyze the QC samples according to the validated analytical method.

  • The results from all laboratories will be compiled and the inter-laboratory CV% will be calculated for each QC level.

Selectivity and Specificity

Objective: To demonstrate that the assay is free from interference from endogenous matrix components or other potential contaminants.

Procedure:

  • Analyze blank matrix samples from at least six different sources.

  • Analyze blank matrix samples spiked with the analyte at the LLOQ and the internal standard.

  • Visually inspect the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.

Linearity

Objective: To establish the relationship between the concentration of the analyte and the analytical response.

Procedure:

  • Prepare a calibration curve consisting of a blank, a zero standard (blank with internal standard), and at least six non-zero calibration standards spanning the expected analytical range.

  • Analyze the calibration curve in triplicate on three separate occasions.

  • Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression analysis.

Visualizing the Path to Validation

To further clarify the validation process, the following diagrams illustrate the overall workflow and the logical relationships between the different validation parameters.

G cluster_0 Phase 1: Method Development & Pre-Validation cluster_1 Phase 2: Inter-Laboratory Protocol & Sample Distribution cluster_2 Phase 3: Multi-Site Analysis & Data Compilation cluster_3 Phase 4: Statistical Analysis & Final Report MD Method Development PV Pre-Validation in Originating Lab MD->PV VP Develop Validation Protocol SP Centralized Sample Preparation VP->SP SD Sample Distribution to Participating Labs SP->SD LabA Lab A Analysis SD->LabA LabB Lab B Analysis SD->LabB LabC Lab C Analysis SD->LabC DC Centralized Data Compilation LabA->DC LabB->DC LabC->DC SA Statistical Analysis DC->SA FR Final Validation Report SA->FR

Caption: Inter-Laboratory Validation Workflow.

G Assay Validation Assay Validation Accuracy Accuracy Assay Validation->Accuracy Precision Precision Assay Validation->Precision Reproducibility Reproducibility Assay Validation->Reproducibility Selectivity Selectivity Assay Validation->Selectivity Linearity Linearity Assay Validation->Linearity LLOQ LLOQ Assay Validation->LLOQ Stability Stability Assay Validation->Stability Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision

Caption: Key Parameters of Assay Validation.

By following this structured approach, researchers can confidently establish a robust and reliable analytical method for this compound, ensuring data integrity and facilitating the seamless progression of drug development programs.

References

A Comparative Analysis of the Metabolic Stability of 3-(2,5-Difluorophenyl)propanoic Acid and Its Bioisosteric Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, consequently, its therapeutic efficacy and safety. Carboxylic acid moieties, while often crucial for pharmacological activity, can be susceptible to metabolic liabilities, primarily through glucuronidation, which can lead to rapid clearance and potential toxicity issues.[1][2][3] This guide provides a comparative overview of the metabolic stability of 3-(2,5-Difluorophenyl)propanoic acid and several of its bioisosteric analogs, supported by representative experimental data from in vitro microsomal stability assays.

Comparative Metabolic Stability Data

The following table summarizes the metabolic stability of this compound and its analogs in human liver microsomes. The data, presented as half-life (t½) and intrinsic clearance (CLint), are representative values obtained from a standard in vitro microsomal stability assay. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[4][5]

CompoundStructureBioisosteric GroupHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundCarboxylic Acid2585
Analog A: Tetrazole derivativeTetrazole7528
Analog B: Acyl sulfonamide derivativeAcyl Sulfonamide6035
Analog C: Hydroxamic acid derivativeHydroxamic Acid4055

Note: The structures and data presented are for illustrative purposes to demonstrate the comparative metabolic stability of different bioisosteric replacements for a carboxylic acid.

From the representative data, it is evident that replacing the carboxylic acid moiety with bioisosteres such as a tetrazole or an acyl sulfonamide can significantly enhance metabolic stability, as indicated by the longer half-lives and lower intrinsic clearance values.[6][7] Tetrazoles, in particular, have been shown in several studies to be effective carboxylic acid bioisosteres that can improve metabolic stability and oral bioavailability.[6][7]

Experimental Protocols

The following is a detailed methodology for the in vitro microsomal stability assay used to generate the comparative data.

Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance upon incubation with liver microsomes.

2. Materials and Equipment:

  • Test Compounds: this compound and its analogs (dissolved in DMSO to a stock concentration of 10 mM).

  • Liver Microsomes: Pooled human liver microsomes (e.g., from a commercial supplier).

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8][9][10]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Positive Control: A compound with known metabolic instability (e.g., Verapamil).

  • Negative Control: Incubation without the NADPH regenerating system.

  • Reaction Termination Solution: Ice-cold acetonitrile containing an internal standard.

  • Instrumentation: LC-MS/MS for compound quantification.

  • Incubator, centrifuge, multi-channel pipettes, 96-well plates.

3. Assay Procedure:

  • Preparation:

    • Thaw liver microsomes and the NADPH regenerating system on ice.

    • Prepare a working solution of the test compounds and positive control by diluting the stock solution with buffer to the desired concentration (e.g., 1 µM).[11]

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound or control to the potassium phosphate buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well (except for the negative controls).[4]

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with the internal standard to the respective wells.[4][11]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the microsomal stability assay.

Microsomal_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compounds Prepare Test Compounds (1 µM) pre_incubation Pre-incubate Microsomes & Compounds at 37°C prep_compounds->pre_incubation prep_microsomes Prepare Microsomes & Buffer prep_microsomes->pre_incubation prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation terminate Terminate Reaction at Time Points incubation->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: Workflow of the in vitro microsomal stability assay.

This comprehensive guide provides researchers with a framework for comparing the metabolic stability of this compound and its analogs. By understanding the metabolic liabilities of a parent compound and the potential for improvement through bioisosteric replacement, drug development professionals can make more informed decisions in the lead optimization process.

References

Validating Bioassay Specificity for 3-(2,5-Difluorophenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for validating the specificity of a bioassay for the quantitative determination of 3-(2,5-Difluorophenyl)propanoic acid. Ensuring bioassay specificity is critical for accurate measurement, as it demonstrates that the assay signal is directly and solely attributable to the analyte of interest, without interference from structurally related compounds or sample matrix components.[1]

Comparative Analysis of Potential Cross-Reactivity

To validate the specificity of a bioassay for this compound, a panel of structurally similar molecules should be tested for cross-reactivity. These compounds are selected based on their structural resemblance to the target analyte and their potential presence in test samples. The ideal bioassay will exhibit high specificity for this compound with minimal to no signal generated from related substances.

Below is a comparative table summarizing the hypothetical cross-reactivity of a panel of related compounds in a competitive enzyme-linked immunosorbent assay (ELISA) developed for this compound.

CompoundStructurePercent Cross-Reactivity
This compound Target Analyte 100%
3-(3,5-Difluorophenyl)propionic acidIsomeric Variant< 0.1%
3-(5-Fluoro-2-methoxyphenyl)propanoic acidMethoxy-substituted Analog< 0.5%
2-(2',5'-Difluoro-[1,1'-biphenyl]-3-yl)propanoic acidBiphenyl Analog< 0.1%
3-(2-Aminocarbonylphenyl)propanoic acidAminocarbonyl Analog< 0.1%
Propanoic acidParent StructureNot Detected
3,4-Dichlorophenyl)propanamide (Propanil)Structurally Related HerbicideNot Detected

Cross-reactivity is calculated as (Concentration of this compound at 50% inhibition / Concentration of test compound at 50% inhibition) x 100.

Evaluation of Matrix Interference

Matrix interference arises from components within the sample matrix, such as proteins or lipids, that can disrupt the accurate measurement of the target analyte.[2] To assess matrix effects, samples from at least six independent sources of the same matrix should be evaluated.[3] In this hypothetical validation, the bioassay was tested against various biological matrices to ensure robustness.

Matrix TypeMean Recovery (%)Relative Standard Deviation (RSD) (%)
Human Serum98.74.2
Human Plasma (EDTA)101.23.8
Human Urine95.45.1
Cell Culture Media (DMEM + 10% FBS)99.12.9

Acceptance criteria for mean recovery are typically within 80-120%, and RSD should be ≤15%.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioassay validation studies.

Protocol for Specificity and Cross-Reactivity Testing
  • Preparation of Standard and Test Compounds: Stock solutions of this compound and potential cross-reactants are prepared in a suitable organic solvent (e.g., DMSO) and then serially diluted in the assay buffer to create a range of concentrations.

  • Assay Procedure (Competitive ELISA Example):

    • A microplate is coated with an antibody specific to this compound.

    • A fixed concentration of enzyme-conjugated this compound is mixed with either the standard dilutions or the dilutions of the test compounds.

    • These mixtures are added to the antibody-coated wells and incubated.

    • The plate is washed to remove unbound reagents.

    • A substrate is added, which is converted by the enzyme to produce a measurable signal (e.g., colorimetric, fluorometric).

    • The signal is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis: The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated relative to the IC50 of this compound.

Protocol for Matrix Effect Evaluation
  • Sample Preparation: A known concentration of this compound is spiked into at least six different lots of each biological matrix.

  • Assay Procedure: The spiked matrix samples are then analyzed using the bioassay.

  • Data Analysis: The measured concentration is compared to the nominal spiked concentration to determine the percent recovery. The precision is evaluated by calculating the relative standard deviation (RSD) across the different matrix lots. To further mitigate matrix effects, techniques such as sample dilution can be employed.[2]

Visualizing the Validation Workflow

A clear workflow is essential for planning and executing the validation of bioassay specificity.

Bioassay_Specificity_Validation cluster_Preparation 1. Preparation cluster_Testing 2. Specificity Testing cluster_Analysis 3. Data Analysis cluster_Validation 4. Validation Outcome Analyte Prepare this compound Standard CrossReactivity Cross-Reactivity Assay (e.g., ELISA) Analyte->CrossReactivity MatrixEffect Matrix Interference Assay Analyte->MatrixEffect Analogs Prepare Structurally Similar Compound Solutions Analogs->CrossReactivity Matrices Prepare Biological Matrix Samples Matrices->MatrixEffect CalcCR Calculate % Cross-Reactivity CrossReactivity->CalcCR CalcRecovery Calculate % Recovery and RSD MatrixEffect->CalcRecovery Specificity Specificity Validated CalcCR->Specificity CalcRecovery->Specificity

References

Safety Operating Guide

Navigating the Disposal of 3-(2,5-Difluorophenyl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 3-(2,5-Difluorophenyl)propanoic acid should be treated as a hazardous chemical waste. The primary recommended disposal method is incineration at an approved waste disposal facility. Do not dispose of this chemical down the drain or in regular trash. Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers and professionals in drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Core Disposal and Safety Data

The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound and similar chemical structures.

ParameterGuidelineCitation
Disposal Method Dispose of contents and container to an approved waste disposal plant. Incineration is a potential method for fluorinated organic compounds.[1][2]
Waste Container Collect in a compatible, properly sealed, and clearly labeled container. For acidic compounds, avoid metal containers.[3][4][5][6]
PPE Requirements Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or under a chemical fume hood.[1][3][7][8]
Spill Response For spills, sweep or soak up with inert absorbent material (e.g., sand, silica gel). Collect into a suitable, closed container for disposal. Ensure adequate ventilation.[1][3][4][9]
Incompatible Materials Strong oxidizing agents, bases, amines, halogens, metals, and reducing agents.[1][3][6]
Hazardous Combustion Combustion may produce Carbon Monoxide (CO), Carbon Dioxide (CO2), and Gaseous Hydrogen Fluoride (HF).[1]
Neutralization pH For dilute aqueous solutions of acidic waste without other hazardous components, neutralization to a pH between 5.5 and 9.5 may be permissible for drain disposal, subject to local regulations. A water flush of at least 20 parts water is recommended. Consult your institution's EHS office before proceeding. [5][10]

Experimental Protocol: Neutralization of Acidic Waste

This protocol details the methodology for neutralizing small quantities of dilute acidic waste, such as this compound, in an aqueous solution. This procedure should only be performed if permitted by your institution's Environmental Health and Safety (EHS) office and if the waste stream contains no other hazardous materials.

Objective: To adjust the pH of a corrosive acidic waste solution to a neutral range (5.5-9.5) for safe disposal.[10]

Materials:

  • Acidic waste solution

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (1M)

  • Large beaker or container (at least twice the volume of the waste)

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat

  • Ice bath

Procedure:

  • Preparation: Don all required PPE. Perform the entire procedure within a certified chemical fume hood. Place the beaker containing the acidic waste in an ice bath to dissipate any heat generated during neutralization.[10]

  • Dilution: If the acid is concentrated, slowly add it to a large volume of cold water to dilute it to approximately 5% or less.[5]

  • Neutralization: Begin stirring the diluted acid solution. Slowly add the neutralizing agent (sodium bicarbonate or 1M NaOH) in small increments. Be cautious as this can cause gas evolution (CO₂ if using bicarbonate) and heat generation.[10]

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips.

  • Endpoint: Continue adding the base until the pH is stable within the target range of 5.5 to 9.5.[10]

  • Disposal: Once neutralized, the solution may be poured down the drain, followed by a copious amount of water (at least 20 parts water to 1 part neutralized solution), as per institutional guidelines.[5][10]

Disposal Workflow and Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Waste Assessment cluster_path_A Contaminated Waste Stream cluster_path_B Uncontaminated Waste Stream start Generate 3-(2,5-Difluorophenyl)propanoic acid waste assess Is the waste contaminated with other hazardous materials (e.g., metals, solvents)? start->assess collect_A Collect in a labeled, compatible hazardous waste container. assess->collect_A Yes assess_B Is the waste a dilute aqueous solution? assess->assess_B No dispose_A Arrange for pickup by certified hazardous waste disposal service (e.g., EHS office). collect_A->dispose_A incinerate_A Incineration at an approved facility. dispose_A->incinerate_A collect_B Collect as concentrated or non-aqueous waste in a labeled, compatible container. assess_B->collect_B No neutralize Neutralize to pH 5.5-9.5 following approved protocol. assess_B->neutralize Yes dispose_B Arrange for pickup by certified hazardous waste disposal service. collect_B->dispose_B incinerate_B Incineration at an approved facility. dispose_B->incinerate_B drain Dispose down the drain with copious amounts of water. neutralize->drain

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for the chemical. Regulations for chemical waste disposal can vary by location.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.